molecular formula C32H26Cl2N6O4 B021781 Diarylanilide Yellow CAS No. 6358-85-6

Diarylanilide Yellow

Cat. No.: B021781
CAS No.: 6358-85-6
M. Wt: 629.5 g/mol
InChI Key: GNCOVOVCHIHPHP-UHFFFAOYSA-N
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Description

Diarylanilide Yellow, more commonly known in industry as C.I. Pigment Yellow 12, is a disazoacetoacetanilide organic pigment of significant commercial and research importance. With the molecular formula C₃₂H₂₆Cl₂N₆O₄ and a molecular weight of 629.5 g/mol, it is part of the classical diarylide yellow series, characterized by an intense, bright yellow hue and high transparency. The compound is synthesized via a tetrazotisation reaction of 3,3'-dichlorobenzidine, followed by azo coupling with two equivalents of acetoacetanilide. Despite often being depicted as a disazo structure, research confirms it exists exclusively in the bisketohydrazone tautomeric form in both solution and the solid state. Primary Research Applications & Value Printing Ink Research: This pigment is a fundamental material in the development of printing inks, especially for packaging. It serves as one of the three primary yellow pigments in the four-color process for commercial and packaging inks, making it critical for studies on print stability, color gamut, and rheology. Material Science & Polymer Studies: Researchers utilize this compound for coloring plastics and polymers, including rigid PVC and low-density polyethylene (LDPE). Its performance in these matrices is a key area of investigation, particularly regarding dispersion stability and potential migration in plasticized systems. Solid-State & Crystallography Research: The pigment is an excellent subject for studying structure-property relationships in organic solids. Its crystallographic structure, which features a non-planar molecular conformation and a herringbone packing arrangement, directly influences its technical properties, such as color strength, transparency, and fastness. Single crystals for X-ray diffraction analysis can be grown from high-bopoint solvents like 1,2,4-trichlorobenzene. Key Characteristics for Researchers High Transparency & Color Strength: Provides intense coloration at relatively low cost, which is valuable for formulating transparent ink layers and assessing tinctorial strength. Low Solubility: Exhibits extreme insolubility in water and common organic solvents, a defining characteristic of pigment behavior, making it ideal for studying dispersion kinetics and stability. Thermal Stability Note: While stable under typical processing conditions, evidence indicates that thermal degradation above 200°C can release 3,3'-dichlorobenzidine. This property is crucial for research focused on product safety, thermal decomposition pathways, and the development of safer pigment formulations. Disclaimer: This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, human, or veterinary applications. All safety data sheets (SDS) must be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-3-oxo-N-phenylbutanamide
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InChI

InChI=1S/C32H26Cl2N6O4/c1-19(41)29(31(43)35-23-9-5-3-6-10-23)39-37-27-15-13-21(17-25(27)33)22-14-16-28(26(34)18-22)38-40-30(20(2)42)32(44)36-24-11-7-4-8-12-24/h3-18,29-30H,1-2H3,(H,35,43)(H,36,44)
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InChI Key

GNCOVOVCHIHPHP-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)Cl)Cl
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Molecular Formula

C32H26Cl2N6O4
Record name DIARYLANILIDE YELLOW
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DSSTOX Substance ID

DTXSID1021451, DTXSID70859966
Record name C.I. Pigment Yellow 12
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Record name 2,2'-{(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[(E)-diazene-2,1-diyl]}bis(3-oxo-N-phenylbutanamide)
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Molecular Weight

629.5 g/mol
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Physical Description

Diarylanilide yellow is an odorless fine yellow powder. (NTP, 1992), Dry Powder; Liquid, Other Solid; Water or Solvent Wet Solid, Yellow odorless solid; [CAMEO] Yellow powder; [MSDSonline]
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Record name Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl-
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

1.22 (NTP, 1992) - Denser than water; will sink
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Color/Form

A yellow diazo pigment.

CAS No.

6358-85-6, 86349-57-7
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Melting Point

593 to 608 °F (decomposes) (NTP, 1992), 320 °C
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Foundational & Exploratory

Diarylanilide Yellow synthesis protocol for laboratory scale

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Laboratory-Scale Synthesis of Diarylanilide Yellow Pigments

Authored by: Gemini, Senior Application Scientist

Abstract

This compound pigments represent a cornerstone of the organic pigments industry, prized for their vibrant color, high tinting strength, and good fastness properties.[1][2] This guide provides a comprehensive, in-depth protocol for the laboratory-scale synthesis of these important disazo compounds. Moving beyond a simple recitation of steps, this document elucidates the fundamental chemical principles, explains the causality behind critical process parameters, and outlines a self-validating protocol designed for researchers and scientists. We will focus on the synthesis of representative pigments such as C.I. Pigment Yellow 12 and C.I. Pigment Yellow 14, detailing the two-stage diazotization and azo coupling process.[3][4] Emphasis is placed on reaction control, purification, characterization, and, most critically, the safe handling of all intermediates and reagents.

Introduction: The Chemistry of Diarylanilide Yellows

Diarylanilide Yellows are a class of organic pigments derived from doubly diazotized aromatic diamines, typically 3,3'-dichlorobenzidine, coupled with acetoacetanilide derivatives.[5] This process results in a molecule containing two azo groups (-N=N-), which form an extended conjugated system responsible for the pigment's intense yellow color.[4][6] The specific shade, from a greenish to a reddish yellow, can be precisely tuned by modifying the substituents on the acetoacetanilide coupling component.[5][7] For example:

  • C.I. Pigment Yellow 12 is produced using acetoacetanilide as the coupling component.[8][9]

  • C.I. Pigment Yellow 13 uses acetoacet-2,4-xylidide (from 2,4-dimethylaniline).[10]

  • C.I. Pigment Yellow 14 uses acetoacet-o-toluidide (from o-toluidine).[11]

These pigments are valued for their high color strength and stability, making them ubiquitous in printing inks, plastics, and coatings.[1][2][5] While often depicted with an azo structure, crystallographic studies reveal that they predominantly exist in the more stable keto-hydrazone tautomeric form.[5]

Core Reaction Mechanism: Diazotization and Azo Coupling

The synthesis is a classic two-stage process performed in an aqueous medium.[4][11][12]

Stage 1: Tetrazotization The first stage is the conversion of a primary aromatic diamine, 3,3'-dichlorobenzidine, into a bis-diazonium salt. This reaction, known as tetrazotization, is achieved by treating the amine with nitrous acid (HNO₂) at a low temperature (0–5 °C).[12][13] Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[12][14]

Causality: The low temperature is absolutely critical. Arenediazonium salts are thermally unstable and can decompose violently, especially if isolated in a dry state.[13][15][16] Maintaining the temperature between 0–5 °C ensures the stability of the diazonium salt in the aqueous solution long enough for the subsequent coupling reaction.[13][14]

Stage 2: Azo Coupling The second stage is an electrophilic aromatic substitution reaction.[6][17] The highly electrophilic bis-diazonium salt reacts with two equivalents of the electron-rich coupling component (the acetoacetanilide derivative).[17][18] The substitution occurs at the carbon atom between the two carbonyl groups of the acetoacetanilide.[19]

Causality: This reaction's success hinges on precise pH control. The coupling component is typically dissolved in a dilute alkaline solution (e.g., NaOH) to form the enolate anion, which is a more potent nucleophile.[20] The reaction medium is then adjusted to be mildly acidic or neutral (pH 4.0-6.5), often using a buffer like sodium acetate.[20] If the pH is too low (highly acidic), the concentration of the reactive enolate is diminished, and no reaction occurs.[17] If the pH is too high (alkaline), the diazonium salt can convert to a non-reactive diazotate species.

Caption: Overall reaction mechanism for this compound synthesis.

Laboratory Synthesis Protocol: C.I. Pigment Yellow 14

This protocol details the synthesis of C.I. Pigment Yellow 14. The principles are directly applicable to other Diarylanilide Yellows by substituting the appropriate coupling component.

Materials and Equipment
Reagents & ChemicalsEquipment
3,3'-Dichlorobenzidine (DCB)1 L Beakers, 500 mL Beakers
Hydrochloric Acid (37%)Magnetic Stirrer Hotplate
Sodium Nitrite (NaNO₂)Magnetic Stir Bars
N-(2-methylphenyl)-3-oxobutanamideIce Bath
Sodium Hydroxide (NaOH)Buchner Funnel & Flask
Acetic Acid (Glacial)Vacuum Filtration System
Sodium AcetatepH Meter or pH paper
Distilled WaterThermometer
Starch-Iodide Test PaperDrying Oven

Experimental Workflow

Caption: Step-by-step workflow for this compound synthesis.

Step-by-Step Methodology

Part A: Preparation of the Bis-Diazonium Salt (Tetrazo Component)

  • Amine Slurry: In a 1 L beaker, add 25.3 g (0.1 mol) of 3,3'-dichlorobenzidine to 250 mL of water. While stirring, slowly add 25 mL (0.3 mol) of concentrated hydrochloric acid. Stir for 15-20 minutes to form a fine slurry of the amine hydrochloride salt.

  • Cooling: Place the beaker in a large ice-salt bath and cool the slurry to 0 °C with continuous stirring. The temperature must be maintained between 0-5 °C throughout the next step.[13][16]

  • Diazotization: Prepare a solution of 14.0 g (0.203 mol) of sodium nitrite in 50 mL of water. Using a dropping funnel, add this nitrite solution dropwise to the cold amine slurry over 30-45 minutes. Keep the thermometer in the solution and ensure the temperature does not rise above 5 °C.

  • Completion Check: After the addition is complete, continue stirring in the ice bath for another 30 minutes. Test for a slight excess of nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper. The paper should turn blue-black immediately. If it does not, add a small amount of additional nitrite solution until a positive test is achieved. This ensures all the primary amine has reacted.[15]

  • Clarification: The resulting yellow-brown solution of the bis-diazonium salt should be kept cold and used promptly. A small amount of activated carbon can be added and the solution filtered (while keeping it cold) to remove any turbidity if necessary.

Part B: Preparation of the Coupling Component Solution

  • Dissolution: In a separate 1 L beaker, dissolve 35.5 g (0.2 mol) of N-(2-methylphenyl)-3-oxobutanamide in 300 mL of water containing 9.0 g (0.225 mol) of sodium hydroxide. Warm gently if needed to achieve a clear solution.

  • Reprecipitation: Cool the solution to 15-20 °C. While stirring vigorously, slowly add 13.5 g (0.225 mol) of glacial acetic acid. This will precipitate the coupling component as a very fine, milky-white suspension, which is ideal for a uniform reaction.[11]

  • Buffering: Add 27 g of sodium acetate to the suspension and stir until dissolved. This will buffer the solution to the optimal pH for the coupling reaction.[20] Cool this suspension to 10-15 °C.

Part C: The Azo Coupling Reaction

  • Coupling: With vigorous stirring, slowly add the cold bis-diazonium salt solution (from Part A) to the coupling component suspension (from Part B) over approximately 60 minutes.

  • Control: Monitor the pH and temperature throughout the addition. Maintain the temperature at or below 20 °C using an ice bath if necessary. The pH should remain in the 4.0-5.5 range. The formation of the bright yellow pigment will be immediate.

  • Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

Part D: Post-Treatment and Isolation

  • Heating: Slowly heat the pigment slurry to 85-95 °C and hold it at this temperature for 1 hour with gentle stirring.[20] This post-treatment step is crucial for developing the correct crystalline form of the pigment, which enhances its coloristic properties and stability.[21]

  • Filtration: Allow the slurry to cool to 50-60 °C. Isolate the solid pigment using vacuum filtration with a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of hot distilled water until the filtrate is colorless and free of chloride ions (test with AgNO₃ solution). This removes inorganic salts, which can impair the pigment's performance.[11]

  • Drying: Dry the bright yellow pigment in an oven at 60-80 °C to a constant weight. Do not exceed 200 °C, as diarylide pigments can decompose at higher temperatures to release carcinogenic aromatic amines.[5]

Pigment Characterization

To confirm the identity and purity of the synthesized pigment, the following analytical techniques are recommended:

  • FTIR Spectroscopy: To identify characteristic functional groups, such as the amide C=O stretch (~1660 cm⁻¹), the keto C=O stretch (~1620 cm⁻¹), and the N-H stretch (~3250 cm⁻¹).

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λ-max) in a suitable solvent (e.g., DMF), which is characteristic of the pigment's chromophore. The λ-max for PY14 is around 431 nm.[21]

  • X-Ray Diffraction (XRD): To confirm the crystalline structure of the pigment, which is critical to its physical properties.[21]

Critical Safety Considerations

Trustworthiness in science begins with safety. The synthesis of Diarylanilide Yellows involves several significant hazards that must be managed with rigorous protocols.

  • Primary Aromatic Amines: 3,3'-Dichlorobenzidine (DCB) is a known human carcinogen.[5] All handling of solid DCB must be performed in a designated area within a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Avoid inhalation of dust and skin contact.[22][23]

  • Diazonium Salts: These intermediates are the primary safety hazard of this procedure. While relatively stable in cold aqueous acidic solution, they are shock-sensitive and violently explosive if isolated as a dry solid. [15][16]

    • NEVER attempt to isolate the solid diazonium salt.[24]

    • ALWAYS keep the diazonium salt solution below 5 °C.[15][16]

    • Use the diazonium solution immediately after preparation.

    • Ensure any excess nitrous acid is neutralized before disposal.[15]

  • Acids and Bases: Handle concentrated HCl, acetic acid, and NaOH with appropriate care, wearing gloves and eye protection to prevent chemical burns.

References

chemical and physical properties of Diarylanilide Yellow

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of Diarylanilide Yellow

Introduction

This compound, known in the Colour Index as Pigment Yellow 12 (PY12), is a prominent member of the diarylide class of organic pigments. First synthesized in the early 20th century, these pigments have become indispensable in the coloration of a vast array of materials due to their high color strength, good resistance properties, and cost-effectiveness.[1] This guide provides a comprehensive technical overview of the core , designed for researchers, scientists, and professionals in drug development and material science. We will delve into its molecular identity, physicochemical characteristics, synthesis, and key analytical protocols, offering field-proven insights into its behavior and application.

Molecular and Chemical Identity

A precise understanding of the molecular structure is fundamental to comprehending the properties and behavior of this compound. It is a disazo compound, meaning it possesses two azo (-N=N-) groups, which are the primary chromophores responsible for its yellow color.

  • IUPAC Name: 2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-3-oxo-N-phenylbutanamide

  • Synonyms: C.I. Pigment Yellow 12, Benzidine Yellow G, Diarylide Yellow AAA[1][2]

  • CAS Number: 6358-85-6

  • EC Number: 228-787-8[3]

  • Molecular Formula: C₃₂H₂₆Cl₂N₆O₄[2]

  • Molecular Weight: 629.49 g/mol [4][5]

Chemical Structure and Tautomerism

This compound is synthesized from the diazotization of 3,3'-dichlorobenzidine, which is then coupled with two equivalents of acetoacetanilide.[6] While often depicted in the diazo form, X-ray crystallography studies have confirmed that the molecule predominantly exists in the more stable bisketohydrazone tautomeric form.[6] This structural arrangement is stabilized by intramolecular hydrogen bonding. The core structure is nearly planar, a feature that influences its crystal packing and, consequently, its physical properties like insolubility and thermal stability.[6]

Caption: Chemical structure of this compound.

Physicochemical Properties

The utility of this compound as a pigment is defined by its distinct physical and chemical properties. These characteristics determine its performance in various applications, from printing inks to plastics.

Summary of Properties
PropertyValue / DescriptionSource(s)
Appearance Odorless, fine yellow powder.[2]
Melting Point 312-320 °C (decomposes).[2][7]
Density 1.22 - 1.5 g/cm³.[1][2]
Solubility
    In WaterInsoluble (<1 mg/mL).[2]
    In Organic SolventsSlightly soluble in ethanol; very good resistance to xylene, acetone, and cellosolve.[7][8]
Heat Stability Stable up to 180-200 °C.[1]
Lightfastness Moderate (ISO 105-B02: 5-6).[1]
Resistance to Acids Excellent (Rating: 5/5).[7]
Resistance to Alkalis Excellent (Rating: 5/5).[7]
Oil Absorption 40-50 g/100g .[1]
Solubility Profile

This compound's very low solubility in water and most common organic solvents is a defining characteristic of a pigment.[2] This insolubility is crucial for its applications, preventing it from bleeding or migrating within a substrate. It is slightly soluble in ethanol and shows good resistance to many industrial solvents, which contributes to its durability in inks and coatings.[7] In concentrated sulfuric acid, it dissolves to form a red-orange solution, while in concentrated nitric acid, it appears brownish-yellow.[4][8]

Thermal Properties

This compound exhibits good thermal stability, with a decomposition temperature range of 312-320 °C.[7] This allows it to be used in processes involving moderate heat, such as the extrusion of certain plastics. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for characterizing its thermal behavior. TGA can determine the onset of thermal decomposition, while DSC can identify the melting point and other phase transitions, providing critical data for quality control and ensuring the pigment's stability during manufacturing processes.

Crystallography

The crystal structure of this compound has been a subject of study to understand the relationship between its molecular arrangement and its performance properties. As confirmed by X-ray diffraction, the molecules exist in the bisketohydrazone form and are not perfectly planar. The crystal packing is influenced by van der Waals forces, as there is no intermolecular hydrogen bonding. At least one distinct polymorphic form has been identified, which exhibits a unique X-ray diffraction pattern and can affect the pigment's color and performance.

Optical Properties

The bright, greenish-yellow hue of this compound is its most important optical feature.[1] The color originates from the extended π-conjugated system of the bisketohydrazone chromophore.

Spectroscopic Characterization:

  • UV-Visible Spectroscopy: This technique is a cornerstone for the quality control of pigments. While specific absorption maxima in solution are not widely reported due to its low solubility, the UV-Vis spectrum of a dispersion is characteristic. It can be used to compare batch-to-batch color consistency, with differences in the spectral profile indicating variations in particle size, crystal form, or purity.[1]

  • Fluorescence: There is conflicting information regarding the fluorescence of this compound. Some sources indicate it is non-fluorescent, a desirable trait for process color printing to avoid color distortion under different lighting conditions.[7][9] Other reports classify it as a disazomethine dye with solid-state fluorescence. This discrepancy may arise from different polymorphic forms or measurement conditions. For critical applications, fluorescence should be evaluated on a case-by-case basis.

cluster_workflow Spectroscopic Quality Control Workflow A Prepare Pigment Dispersion B Measure UV-Vis Spectrum A->B C Compare to Reference Standard B->C D Analyze ΔE (Color Difference) C->D E Batch Pass/Fail Decision D->E

Caption: Workflow for UV-Vis spectroscopic quality control.

Synthesis and Manufacturing

The industrial production of this compound follows a well-established pathway in azo chemistry. The process is designed to control particle size and crystal form, which are critical to the final pigment's properties.

Synthesis Workflow

The synthesis is a two-step process. First, 3,3'-dichlorobenzidine is tetrazotized, meaning both amine groups are converted into diazonium salts. This is followed by a coupling reaction with two equivalents of the coupling component, acetoacetanilide.

cluster_synthesis This compound Synthesis A 3,3'-Dichlorobenzidine B Tetrazotization (NaNO₂, HCl or H₂SO₄) A->B C Tetrazonium Salt Intermediate B->C E Azo Coupling Reaction C->E D Acetoacetanilide (Coupling Component) D->E F This compound (Crude Pigment) E->F G Post-Treatment (Heating, Finishing) F->G H Final Pigment Product G->H

Caption: General synthesis pathway for this compound.

Experimental Synthesis Protocol

This protocol is a representative example of the synthesis process. Note: This procedure involves hazardous materials and should only be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

  • Tetrazotization:

    • In a reaction vessel, prepare a solution of 3,3'-dichlorobenzidine in aqueous hydrochloric or sulfuric acid.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a stoichiometric amount of aqueous sodium nitrite (NaNO₂) solution, maintaining the temperature below 5 °C.

    • Stir the mixture for 1-2 hours after the addition is complete to ensure full conversion to the tetrazonium salt. The completion of the reaction can be checked with starch-iodide paper.

  • Coupling:

    • In a separate vessel, dissolve two molar equivalents of acetoacetanilide in an aqueous sodium hydroxide solution.

    • Cool this solution to 10-15 °C.

    • Slowly add the cold tetrazonium salt solution to the acetoacetanilide solution with vigorous stirring. The pH of the reaction mixture should be maintained in the weakly acidic to neutral range (pH 4-6) by the addition of a buffer like sodium acetate.

    • The yellow pigment will precipitate out of the solution.

  • Isolation and Finishing:

    • After the coupling reaction is complete, stir the pigment slurry for several hours.

    • The slurry may be heated to 100-140 °C to promote crystal growth and achieve the desired particle size distribution and morphology.

    • Filter the pigment from the reaction mixture and wash thoroughly with water to remove residual salts and impurities.

    • Dry the pigment in an oven to obtain the final fine yellow powder.

Protocols for Physicochemical Characterization

Standardized protocols are essential for the accurate and reproducible characterization of this compound.

Melting Point Determination (Capillary Method)

This method provides the melting range, which is an indicator of purity.

  • Sample Preparation: Ensure the pigment sample is completely dry. Load a small amount of the fine powder into a capillary tube, sealed at one end, to a height of 2-3 mm. Pack the sample tightly by tapping the tube.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 315 °C).

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a transparent liquid (T₂).

  • Reporting: The melting point is reported as the range T₁ - T₂. A narrow range (e.g., 0.5-1.0 °C) is indicative of a pure compound.

Solubility Assessment

This qualitative protocol assesses the pigment's solubility in various solvents.

  • Preparation: In a series of small, labeled test tubes, place approximately 25 mg of this compound.

  • Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, ethanol, acetone, toluene, xylene).

  • Observation:

    • Agitate each tube vigorously for 60 seconds.

    • Allow any undissolved solid to settle.

    • Observe and record whether the pigment is soluble (dissolves completely), partially soluble (a significant portion dissolves), or insoluble (no visible dissolution). The color of the supernatant should also be noted.

  • Causality: The high molecular weight and crystalline nature of this compound, coupled with its limited ability to form strong intermolecular bonds with common solvents, result in its general insolubility.

Safety and Handling

This compound is considered to have low acute toxicity.[2] However, as a fine powder, it can pose an inhalation hazard, and appropriate respiratory protection should be used when handling the dry pigment. It is derived from 3,3'-dichlorobenzidine, a known carcinogen. While studies have shown that the pigment itself is not readily metabolized back to this precursor in vivo, it is prudent to handle it with care, using gloves and eye protection to avoid skin and eye contact.[2]

Conclusion

This compound (Pigment Yellow 12) is a chemically robust and versatile pigment whose performance is deeply rooted in its molecular structure and solid-state properties. Its bisketohydrazone tautomeric form, crystal packing, and particle morphology are all critical factors that dictate its color, stability, and insolubility. A thorough understanding of these physicochemical properties, verified through rigorous analytical protocols, is essential for its effective application in research, development, and industrial manufacturing.

References

An In-depth Technical Guide to Diarylanilide Yellow Pigments for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Diarylanilide yellow pigments are a significant class of organic colorants known for their vibrant yellow to reddish-yellow hues, good tinting strength, and stability.[1][2] These pigments have found widespread use in various industrial applications, including printing inks, plastics, and coatings.[1][3] Their synthesis, based on the coupling of diazotized 3,3'-dichlorobenzidine derivatives with acetoacetanilides, allows for a wide range of shades and performance characteristics by modifying the substituents on the aromatic rings.[3][4] While their primary applications are in industrial coloration, their unique chemical structures and properties are of increasing interest in diverse research fields, including material science and potentially as functional components in advanced drug delivery systems.

Core Molecular Structure and Synthesis

The fundamental structure of a this compound pigment consists of a central biphenyl core derived from 3,3'-dichlorobenzidine, linked via two azo groups (-N=N-) to two acetoacetanilide moieties.[3][5] Although often depicted with azo linkages, X-ray crystallography studies have revealed that these molecules predominantly exist in the more stable keto-hydrazone tautomeric form.[3][5]

The synthesis of diarylanilide pigments is a two-step process:

  • Diazotization: A substituted 3,3'-dichlorobenzidine is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a bis-diazonium salt.

  • Azo Coupling: The resulting bis-diazonium salt is then reacted with one or more acetoacetanilide derivatives. The specific acetoacetanilide used determines the final properties and shade of the pigment.

This synthetic versatility allows for the fine-tuning of properties such as lightfastness, solvent resistance, and thermal stability.

Key this compound Pigments: A Detailed Examination

This section provides a detailed overview of some of the most commercially and scientifically significant this compound pigments.

Pigment Yellow 12 (PY 12)

Pigment Yellow 12 is one of the most widely used this compound pigments, often referred to as Benzidine Yellow.[5][6] It offers a good balance of color strength, transparency, and cost-effectiveness, making it a staple in the printing ink industry.[7][8]

PropertyValue
CAS Number 6358-85-6[5][6][8]
Molecular Formula C32H26Cl2N6O4[5][6][9]
Molecular Weight 629.49 g/mol [6][10]
Appearance Yellow powder[6][9]
Melting Point 320 °C (decomposes)[5]

Molecular Structure of Pigment Yellow 12:

Schematic representation of Pigment Yellow 12.

Pigment Yellow 13 (PY 13)

Closely related to PY 12, Pigment Yellow 13 features methyl groups on the terminal phenyl rings, which slightly alters its properties.[5] It is known for its good transparency and is often used in packaging and flexographic inks.

PropertyValue
CAS Number 5102-83-0[11][12]
Molecular Formula C36H34Cl2N6O4[12][13]
Molecular Weight 685.60 g/mol [12]
Appearance Yellow powder
Melting Point 345 °C[12]

Molecular Structure of Pigment Yellow 13:

Schematic representation of Pigment Yellow 13.

Pigment Yellow 14 (PY 14)

Pigment Yellow 14 is another important diarylide yellow pigment, characterized by the presence of ortho-tolyl groups. It is known for its high color strength and is used in a variety of applications, including printing inks and plastics.[14]

PropertyValue
CAS Number 5468-75-7[14][15]
Molecular Formula C34H30Cl2N6O4[15][16]
Molecular Weight 657.55 g/mol [15]
Appearance Yellow powder
Melting Point 336 °C

Molecular Structure of Pigment Yellow 14:

Schematic representation of Pigment Yellow 14.

Pigment Yellow 17 (PY 17)

Pigment Yellow 17 is a greenish-yellow pigment with good transparency and heat resistance.[17] It is often used in textile printing, as well as in plastics and rubber.

PropertyValue
CAS Number 4531-49-1[17][18]
Molecular Formula C34H30Cl2N6O6[18][19]
Molecular Weight 689.54 g/mol [18][19]
Appearance Greenish-yellow powder
Heat Stability Stable up to 150 °C for 10 minutes[20]

Molecular Structure of Pigment Yellow 17:

Schematic representation of Pigment Yellow 17.

Pigment Yellow 83 (PY 83)

Pigment Yellow 83 is a high-performance pigment with excellent lightfastness and resistance to migration, making it suitable for demanding applications such as automotive coatings and durable plastics.[1] Its complex structure includes additional chloro and methoxy substituents on the terminal phenyl rings.

PropertyValue
CAS Number 5567-15-7[21][22]
Molecular Formula C36H32Cl4N6O8[21][22]
Molecular Weight 818.49 g/mol [21]
Appearance Yellow powder[23]
Heat Stability Stable at 200 °C

Molecular Structure of Pigment Yellow 83:

Schematic representation of Pigment Yellow 83.

Experimental Protocol: Representative Synthesis of a this compound Pigment

This protocol provides a general methodology for the synthesis of a this compound pigment, exemplified by Pigment Yellow 12.

Materials:

  • 3,3'-Dichlorobenzidine

  • Sodium nitrite

  • Hydrochloric acid

  • Acetoacetanilide

  • Sodium hydroxide

  • Sodium acetate

  • Distilled water

Procedure:

  • Diazotization:

    • Suspend 3,3'-dichlorobenzidine in distilled water and add concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30-60 minutes to ensure complete diazotization. The formation of the bis-diazonium salt is indicated by a clear solution.

  • Coupling:

    • In a separate vessel, dissolve acetoacetanilide in an aqueous solution of sodium hydroxide.

    • Cool the acetoacetanilide solution to 0-5 °C.

    • Slowly add the previously prepared bis-diazonium salt solution to the acetoacetanilide solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 4.5 and 5.5 by adding a solution of sodium acetate.

    • Continue stirring for 2-3 hours at 0-5 °C to complete the coupling reaction.

  • Isolation and Purification:

    • Heat the reaction mixture to 80-90 °C to promote pigment particle growth and improve filterability.

    • Filter the precipitated pigment and wash thoroughly with hot water until the filtrate is free of chloride ions (tested with silver nitrate solution).

    • Dry the pigment in an oven at 60-80 °C.

Workflow Diagram:

SynthesisWorkflow A Diazotization of 3,3'-Dichlorobenzidine C Azo Coupling A->C B Preparation of Acetoacetanilide Solution B->C D Isolation and Purification C->D

General workflow for the synthesis of this compound pigments.

Applications in Research and Drug Development

While the primary use of diarylanilide yellows is as industrial pigments, their chemical properties may offer potential in specialized research and development areas, including:

  • Biomarker Development: The fluorescent properties of some diarylide derivatives could be explored for the development of novel biological probes or markers.

  • Drug Delivery Systems: The insolubility and stability of these pigments could be advantageous in creating inert matrices for the controlled release of therapeutic agents.[24] Their synthesis allows for the introduction of various functional groups, which could be used to modulate drug loading and release kinetics.

  • Photodynamic Therapy: Azo compounds are known to be photoactive. Research could explore the potential of tailored diarylanilide structures as photosensitizers in photodynamic therapy, where light is used to activate a drug to kill cancer cells.

It is important to note that the toxicological profile of any new compound intended for biomedical applications must be thoroughly evaluated. Some evidence suggests that at high temperatures (above 200 °C), diarylide pigments can degrade to release 3,3'-dichlorobenzidine, a known carcinogen.[3]

Conclusion

This compound pigments represent a versatile class of organic compounds with a rich chemistry and a broad range of industrial applications. For researchers and drug development professionals, a deep understanding of their molecular structure, synthesis, and properties can open up new avenues for innovation, from the design of novel analytical tools to the development of advanced drug delivery platforms. The ability to systematically modify their chemical structure provides a powerful tool for tuning their properties to meet the specific demands of these advanced applications.

References

A Comprehensive Technical Guide to the Solubility of Diarylanilide Yellow in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of Diarylanilide Yellow pigments, a crucial class of high-performance organic colorants. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of how these pigments behave in various laboratory solvents.

Introduction: The Enduring Importance of this compound

Diarylanilide Yellows, also known as benzidine yellows, are disazo pigments celebrated for their bright, clean yellow hues, excellent color strength, and good stability.[1] Prominent members of this family include C.I. Pigment Yellow 12 and C.I. Pigment Yellow 13.[1][2] These pigments are indispensable in a multitude of applications, including printing inks, plastics, coatings, and textiles.[3][4][5] In laboratory and pharmaceutical contexts, understanding their solubility is paramount for formulation development, quality control, and toxicological assessment.

As organic pigments, Diarylanilide Yellows are, by definition, designed to be practically insoluble in the media in which they are applied to avoid issues like bleeding and migration.[6][7] However, absolute insolubility is a theoretical concept, and even minor solubility can significantly impact performance, stability, and safety.[7][8] This guide delves into the nuances of their solubility, providing both a theoretical framework and a practical approach to its determination.

The Physicochemical Basis of this compound Solubility

The solubility of an organic pigment like this compound is governed by a complex interplay of factors related to its molecular structure and the properties of the solvent. The general principle of "like dissolves like" is a foundational concept.[9]

Key Influencing Factors:

  • Molecular Structure: this compound pigments possess large, relatively nonpolar molecular structures with multiple aromatic rings.[2] The presence of functional groups such as amides and azo linkages introduces some polarity, but the overall character of the molecule is hydrophobic.

  • Solvent Polarity: The polarity of the solvent plays a critical role.[3] Solvents with a polarity that more closely matches that of the pigment are more likely to be effective at dissolving it.

  • Temperature: Generally, the solubility of solids in liquid solvents increases with temperature.[8] This is because the additional thermal energy helps to overcome the intermolecular forces within the pigment's crystal lattice.

  • Particle Size and Crystal Form: The physical characteristics of the pigment powder, such as particle size and crystal structure, can also influence its dissolution rate and apparent solubility.[8]

The interplay of these factors can be visualized as a decision-making process for selecting an appropriate solvent, as illustrated in the following diagram.

Figure 1: Key Factors Influencing this compound Solubility cluster_0 Molecular Structure cluster_1 Physicochemical Characteristics cluster_2 System Parameters A Pigment Properties D Solubility Outcome A->D B Solvent Properties B->D C External Conditions C->D A1 Large, Nonpolar Backbone A1->A A2 Polar Functional Groups (Amide, Azo) A2->A A3 Crystal Lattice Energy A3->A B1 Polarity B1->B B2 Hydrogen Bonding Capacity B2->B B3 Dispersion Forces B3->B C1 Temperature C1->C C2 Pressure C2->C C3 Mixing/Agitation C3->C

Caption: A diagram illustrating the primary factors that determine the solubility of this compound pigments.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound pigments in common organic solvents is not extensively available in public literature, reflecting their intended use as insoluble materials. However, based on technical data sheets and scientific publications, a general solubility profile can be compiled.

SolventChemical ClassC.I. Pigment Yellow 12 SolubilityC.I. Pigment Yellow 13 Solubility
Water Protic, PolarInsoluble (<0.1 g/100 mL at 22°C)[10][11]Insoluble[12][13]
Ethanol Protic, PolarSlightly Soluble[4][10][14]Slightly Soluble[13]
Acetone Aprotic, PolarData not available (expected to be slightly soluble)Soluble[15]
Ethyl Acetate Aprotic, PolarData not available (expected to be slightly soluble)Soluble[15]
Toluene Aprotic, NonpolarData not available (expected to be slightly soluble)Slightly Soluble[16]
Xylene Aprotic, NonpolarData not available (expected to be slightly soluble)Good solvent resistance suggests low solubility[13]
Dichloromethane Aprotic, PolarData not available (expected to be slightly soluble)Data not available (expected to be slightly soluble)
Cellosolve Ether/AlcoholData not availableSoluble[15]

Note: "Slightly soluble" and "soluble" are qualitative terms from the cited sources and precise quantitative values are not specified. The expectation of slight solubility is based on the general principle of "like dissolves like" and the known chemical nature of the pigment and solvents.

Experimental Protocol for Determining Solubility

To ensure scientific integrity and reproducibility, a standardized methodology for determining solubility is crucial. The following protocol is adapted from the principles outlined in ASTM D281, "Standard Test Method for Oil Absorption of Pigments by Spatula Rub-out," and ISO 787-5, which provide a framework for the wetting and dispersion of pigments.[6][14][16] This procedure is modified for solubility determination by using an excess of solvent and observing dissolution rather than paste formation.

Materials and Equipment
  • This compound Pigment (e.g., C.I. Pigment Yellow 12 or 13)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps (e.g., 20 mL)

  • Graduated cylinders or pipettes

  • Magnetic stirrer and stir bars

  • Constant temperature bath or hot plate with temperature control

  • Spectrophotometer (optional, for quantitative analysis)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Test solvents (analytical grade)

Step-by-Step Methodology

Figure 2: Experimental Workflow for Solubility Determination start Start step1 1. Weigh a precise amount of pigment (e.g., 100 mg) into a glass vial. start->step1 step2 2. Add a known volume of solvent (e.g., 10 mL) to the vial. step1->step2 step3 3. Place the vial in a constant temperature bath and stir for a set time (e.g., 24 hours). step2->step3 step4 4. Visually inspect for undissolved pigment. step3->step4 step5 5. If undissolved pigment remains, filter the solution. step4->step5 step6 6. Evaporate a known volume of the filtrate to dryness and weigh the residue. step5->step6 Gravimetric Method step7 7. Alternatively, analyze the filtrate using a calibrated spectrophotometer. step5->step7 Spectrophotometric Method step8 8. Calculate solubility (e.g., in g/100 mL). step6->step8 step7->step8 end End step8->end

Caption: A flowchart outlining the key steps in the experimental determination of this compound solubility.

Detailed Procedure:

  • Preparation: Accurately weigh approximately 100 mg of the this compound pigment and transfer it to a 20 mL glass vial.

  • Solvent Addition: Precisely add 10 mL of the desired solvent to the vial.

  • Equilibration: Place the sealed vial in a constant temperature bath set to the desired temperature (e.g., 25°C). Stir the mixture using a magnetic stir bar at a constant speed for 24 hours to ensure equilibrium is reached.

  • Observation: After the equilibration period, visually inspect the solution. If the pigment has completely dissolved, the solubility is at least 1 g/100 mL. If undissolved pigment remains, proceed to the next step.

  • Separation: Separate the saturated solution from the undissolved solid by filtration. A syringe filter (e.g., 0.45 µm PTFE) is suitable for this purpose.

  • Quantification (Gravimetric Method):

    • Pipette a precise volume (e.g., 5 mL) of the clear filtrate into a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

    • Once the solvent is fully evaporated, weigh the evaporating dish with the dried residue.

    • The difference in weight corresponds to the mass of the dissolved pigment.

  • Quantification (Spectrophotometric Method - Optional):

    • If the pigment has a known molar absorptivity in the chosen solvent, the concentration of the filtrate can be determined using a spectrophotometer and the Beer-Lambert law. This requires the prior creation of a calibration curve with solutions of known concentrations.

  • Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate evaporated (mL)) * 100

Rationale for Experimental Choices
  • 24-hour Equilibration: This extended period allows the system to reach a state of dynamic equilibrium, ensuring that the measured solubility is the saturation solubility.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for obtaining reproducible results.

  • Filtration: This step is essential to separate the saturated solution from any remaining solid pigment, ensuring that only the dissolved portion is quantified.

  • Dual Quantification Methods: The gravimetric method is robust and does not require prior knowledge of the pigment's spectroscopic properties. The spectrophotometric method, when applicable, can be faster and more sensitive.

Conclusion: A Practical Framework for Solubility Assessment

While comprehensive quantitative data on the solubility of this compound in a wide array of common laboratory solvents remains a gap in the readily available scientific literature, this guide provides a robust framework for understanding and determining these crucial parameters. The inherent low solubility of these pigments is a key feature of their performance, but a nuanced understanding of their behavior in different chemical environments is essential for advanced applications and research.

The provided experimental protocol, grounded in established standards, offers a reliable method for generating in-house solubility data. By combining the theoretical understanding of the factors influencing solubility with a rigorous experimental approach, researchers and scientists can confidently assess the suitability of this compound pigments for their specific applications.

References

An In-depth Technical Guide to the UV-Vis and Fluorescence Spectroscopy of Diarylanilide Yellow

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Illuminating the Chromophore

Diarylanilide Yellows represent a significant class of synthetic organic pigments, prized for their vibrant color, high tinting strength, and durability in applications ranging from printing inks to plastics and coatings.[1][2][3] Understanding the interaction of these complex molecules with light is paramount for quality control, new material development, and predicting their performance. This guide provides a comprehensive exploration of two fundamental analytical techniques—Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy—as applied to Diarylanilide Yellow pigments. We will move beyond procedural outlines to delve into the causal relationships between molecular structure, environmental factors, and the resulting spectral data, equipping researchers and developers with the foundational knowledge for robust material characterization.

The Molecular Foundation: Structure and Photophysics

Diarylanilide Yellows are disazo pigments derived from 3,3'-dichlorobenzidine.[4][5] Their molecular backbone features two azo groups (-N=N-) linking a central biphenyl core to acetoacetanilide moieties. This extended system of conjugated double bonds constitutes the chromophore responsible for absorbing light in the visible region of the electromagnetic spectrum, giving the pigments their characteristic yellow color.

A critical structural aspect revealed by X-ray crystallography is that these molecules predominantly exist in the more stable bisketohydrazone tautomeric form rather than the traditionally depicted azo form.[4][6][7] This structural nuance, involving intramolecular hydrogen bonding, significantly influences the pigment's electronic structure and, consequently, its photophysical properties and stability.[6]

cluster_molecule This compound (Pigment Yellow 13) biphenyl 3,3'-Dichlorobiphenyl Core h1 Keto-Hydrazone Link 1 biphenyl->h1 h2 Keto-Hydrazone Link 2 biphenyl->h2 a1 Acetoacet-(2,4-dimethyl)anilide Group h1->a1 a2 Acetoacet-(2,4-dimethyl)anilide Group h2->a2 conj_sys Extended π-Conjugated System (The Chromophore)

Caption: Structure of a representative this compound.

Principles of UV-Vis Absorption

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. When a this compound molecule absorbs a photon of appropriate energy, an electron is promoted from a lower-energy molecular orbital (typically a π orbital in the ground state, S₀) to a higher-energy anti-bonding orbital (π*). The wavelength of maximum absorption (λ_max) corresponds to the energy gap between these orbitals. The intensity of this absorption is directly proportional to the concentration of the pigment in a solution, a relationship described by the Beer-Lambert Law.

Principles of Fluorescence

Fluorescence is a photoluminescent process where a molecule, after absorbing a photon and reaching an excited electronic state (e.g., S₁), returns to the ground state (S₀) by emitting a photon. This process is significantly more complex than absorption and can be visualized using a Jablonski diagram. Key events include:

  • Excitation: Absorption of a photon promotes the molecule to an excited vibrational level within an excited electronic state (S₁).

  • Vibrational Relaxation/Internal Conversion: The molecule rapidly loses excess vibrational energy as heat to its surroundings (e.g., solvent molecules), relaxing to the lowest vibrational level of the S₁ state. This is a non-radiative process.

  • Fluorescence Emission: The molecule returns to a vibrational level within the ground electronic state (S₀) by emitting a photon.

Because energy is lost via non-radiative pathways before emission, the emitted photon always has lower energy (longer wavelength) than the absorbed photon. This phenomenon is known as the Stokes Shift .

Jablonski S0 S₀ (Ground State) S0_v1 v=1 S0_v0 v=0 S1_v1 v=1 S0_v0->S1_v1 Absorption (Excitation) S1 S₁ (Excited State) S1_v0 v=0 S1_v1->S1_v0 Vibrational Relaxation (Non-radiative) S1_v0->S0_v1 Fluorescence (Emission)

Caption: Jablonski diagram illustrating fluorescence.

Experimental Design and Methodology

A successful spectroscopic analysis hinges on meticulous experimental design, from instrumentation to sample handling. The choices made at each step directly influence the quality and interpretability of the data.

Instrumentation
  • UV-Vis Spectrophotometer: Consists of a light source (deuterium and tungsten lamps), a wavelength selector (monochromator), a sample holder (cuvette), and a detector.

  • Spectrofluorometer: A more complex instrument featuring an excitation source (typically a Xenon lamp), an excitation monochromator, a sample holder, an emission monochromator positioned at a 90° angle to the excitation path, and a highly sensitive detector like a photomultiplier tube (PMT).[8][9][10] The orthogonal arrangement is critical to minimize the collection of transmitted or scattered excitation light, thereby maximizing the signal-to-noise ratio of the weaker fluorescence emission.[11]

The Critical Role of Solvent Selection

The photophysical behavior of a dye is profoundly influenced by its environment, a phenomenon known as solvatochromism.[12][13] The choice of solvent is therefore a key experimental parameter.

  • Solubility: The primary consideration is to fully dissolve the this compound pigment. Due to their low water solubility, organic solvents are required.[7]

  • Transparency: The solvent must be transparent (non-absorbing) in the wavelength range of interest for both absorption and emission to avoid spectral interference.

  • Solute-Solvent Interactions: The polarity and hydrogen-bonding capacity of the solvent can stabilize the ground and excited states of the dye differently, leading to shifts in λ_max.[14][15] A bathochromic (red) shift to longer wavelengths is often observed as solvent polarity increases, indicating stronger interactions with the excited state.[14]

Recommended Solvents for Initial Screening:

  • Non-polar: Cyclohexane, Toluene

  • Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Ethanol, Methanol

Sample Preparation: The Foundation of Quality Data
  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL or 1 mM) in a suitable solvent like DMSO or THF, where solubility is typically high. Use a volumetric flask for accuracy. Sonication may be required to aid dissolution.

  • Working Solutions: Prepare a series of dilutions from the stock solution. For UV-Vis, aim for an absorbance maximum between 0.1 and 1.0 to ensure adherence to the Beer-Lambert Law. For fluorescence, solutions must be significantly more dilute (micromolar to nanomolar range) to avoid inner filter effects, where emitted light is reabsorbed by other pigment molecules in the solution.

  • Cuvettes: Use quartz cuvettes for measurements extending into the UV region (<340 nm). For visible-range only measurements, polystyrene cuvettes may be acceptable. Ensure cuvettes are scrupulously clean.

Standard Operating Protocols

The following protocols provide a self-validating framework for acquiring high-quality spectral data.

Protocol for UV-Vis Absorption Spectroscopy
  • Instrument Warm-up: Allow the spectrophotometer lamps to warm up for at least 30 minutes to ensure stable output.

  • Blank Measurement: Fill a cuvette with the pure solvent being used for the sample. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the instrument.

  • Scan Acquisition: Scan across a broad wavelength range (e.g., 250-700 nm) to capture all relevant electronic transitions.

  • Data Recording: Record the wavelength of maximum absorbance (λ_max) and the corresponding absorbance value.

Protocol for Fluorescence Spectroscopy
  • Determine Excitation Wavelength: From the UV-Vis spectrum, identify the primary absorption maximum (λ_max). This will be used as the initial excitation wavelength for emission scans.

  • Acquire Emission Spectrum:

    • Set the excitation monochromator to the λ_max determined in the previous step.

    • Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength (e.g., λ_exc + 20 nm) to a much longer wavelength (e.g., 750 nm).[16]

    • Record the wavelength of maximum fluorescence intensity (λ_em).

  • Acquire Excitation Spectrum:

    • Set the emission monochromator to the λ_em determined above.

    • Scan the excitation monochromator over a range that includes the absorption bands (e.g., 250-550 nm).

    • Validation Check: The resulting excitation spectrum should closely resemble the absorption spectrum. A perfect match confirms that the observed fluorescence originates from the primary absorbing species.

  • Run Solvent Blank: Repeat the emission scan using a cuvette containing only the pure solvent to check for fluorescent impurities or significant Raman scattering peaks.

Caption: Experimental workflow for spectroscopic analysis.

Data Interpretation and Key Parameters

The acquired spectra provide a wealth of information about the this compound pigment.

ParameterDescriptionTypical Data for this compound
λ_max (Absorption) Wavelength of maximum light absorption. Corresponds to the π -> π* electronic transition of the chromophore.400 - 460 nm, highly solvent-dependent.[17][18][19][20]
λ_max (Emission) Wavelength of maximum fluorescence intensity.470 - 550 nm, varies with solvent and excitation wavelength.[17][18]
Stokes Shift The difference in wavelength (or energy) between the absorption and emission maxima (λ_em - λ_abs).Typically 50 - 100 nm.
Quantum Yield (Φ_F) The ratio of photons emitted to photons absorbed. It measures the efficiency of the fluorescence process.Generally low for azo pigments due to efficient non-radiative decay pathways.
Fluorescence Lifetime (τ) The average time the molecule spends in the excited state before returning to the ground state.Varies, but often in the low nanosecond range for organic dyes.[21][22]

Interpreting Solvatochromic Effects: A shift in λ_max with changing solvent polarity provides insight into the electronic structure of the pigment. For many organic dyes, the excited state is more polar than the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, reducing the energy gap and causing a bathochromic (red) shift in the absorption spectrum.[12][23] Analyzing these shifts across a range of solvents can provide valuable data for computational modeling and understanding dye-matrix interactions in final applications.

Conclusion

UV-Vis and fluorescence spectroscopy are indispensable, non-destructive techniques for the in-depth characterization of this compound pigments.[24] By moving beyond simple data acquisition to a methodologically sound approach that considers the interplay of molecular structure, tautomerism, and solvent interactions, researchers can unlock a deeper understanding of these materials. The protocols and interpretive frameworks presented in this guide provide a robust foundation for quality control, competitive analysis, and the rational design of next-generation pigments with tailored photophysical properties.

References

Navigating the Nuances of Diarylanilide Yellow: A Technical Guide to Health and Safety in the Research Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the health and safety considerations for handling Diarylanilide Yellow pigments in a research and development setting. It is intended for researchers, scientists, and drug development professionals who may work with these compounds. By understanding the specific chemical properties and potential hazards, laboratories can implement robust safety protocols to ensure the well-being of their personnel.

Introduction to this compound

Diarylanilide Yellows are a class of organic compounds characterized by two acetoacetanilide groups linked through an azo bridge to a substituted biphenyl.[1] A prominent and widely used member of this family is Pigment Yellow 12 (CAS No. 6358-85-6), which is derived from 3,3'-dichlorobenzidine.[1] These pigments are valued for their vibrant yellow hue, high color strength, and good stability, leading to their use in printing inks, plastics, and other industrial applications.[2] In the research laboratory, they may be encountered as fine, odorless yellow powders.[2]

While generally considered to have low toxicity, their chemical structure warrants a thorough understanding and careful handling, as they are related to compounds with known hazardous properties.

Hazard Identification and Risk Assessment

A critical aspect of working with this compound is a comprehensive assessment of its potential hazards.

Toxicological Profile

Acute Toxicity: this compound pigments exhibit low acute toxicity. The oral LD50 in rats is greater than 3000 mg/kg, and the dermal LD50 is also high, indicating minimal risk from short-term exposure.[3]

Carcinogenicity and Genotoxicity: A primary concern with some azo dyes is their potential to cleave at the azo bond (-N=N-) to release potentially carcinogenic aromatic amines.[4] For this compound pigments derived from 3,3'-dichlorobenzidine, there is a theoretical concern for the release of this known animal carcinogen.[5][6]

However, multiple studies have indicated that under normal biological conditions, this compound pigments are not readily absorbed through oral or dermal routes and do not appear to undergo metabolic splitting to 3,3'-dichlorobenzidine.[2][3] Long-term animal studies in rats and mice have not shown evidence of carcinogenicity.[2][3] Furthermore, they have not been found to be genotoxic in bacterial tests.[3]

It is crucial to note that thermal decomposition, such as during high-temperature processing of polymers containing these pigments (above 200°C), can lead to cleavage and the formation of degradation products.

Irritation and Sensitization: While not classified as a skin sensitizer, this compound powder can cause skin and eye irritation upon contact.[7] Inhalation of the dust may also lead to irritation of the respiratory tract.[7]

Physical Hazards

Dust Explosion: Like many fine organic powders, this compound dust can be explosive when suspended in the air at specific concentrations.[8]

Combustibility: The material is combustible, though not easily flammable.[7]

Hazardous Decomposition: When heated to decomposition, this compound can emit very toxic fumes, including chlorine and nitrogen oxides.[8]

Risk Assessment Summary

The primary risks associated with this compound in a research setting stem from the inhalation of the fine powder and direct contact with the skin and eyes. The risk of long-term toxicity, including carcinogenicity, is considered low due to the pigment's poor bioavailability and resistance to metabolic cleavage. The potential for dust explosion is a significant concern that must be addressed through proper engineering controls and housekeeping.

Engineering and Administrative Controls

The hierarchy of controls should always be followed, with engineering controls being the primary means of exposure reduction.

Engineering Controls

Given that the primary exposure route is the inhalation of potent powders, robust engineering controls are paramount.

  • Ventilation: All handling of this compound powder, including weighing and transferring, should be conducted in a well-ventilated area. A certified chemical fume hood is the minimum requirement.

  • Containment: For procedures with a higher risk of aerosolization, a containment ventilated enclosure (CVE) or a glove box is recommended.[9][10] These systems are designed to handle high-potency powders and minimize operator exposure.[9][10]

  • Automation: Where feasible, automated systems for weighing and dispensing can significantly reduce the risk of exposure by minimizing manual handling.[10]

Administrative Controls

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Detailed SOPs for the safe handling, storage, and disposal of this compound must be developed and strictly followed.

  • Training: All personnel who will be handling this material must receive comprehensive training on its hazards, safe handling procedures, and emergency protocols.[11]

  • Designated Areas: Establish designated areas for working with this compound to prevent cross-contamination.

  • Hygiene Practices: Emphasize the importance of washing hands thoroughly after handling the material and before leaving the laboratory.[7] Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled.

Personal Protective Equipment (PPE)

PPE should be used in conjunction with, not as a replacement for, engineering and administrative controls.

PPE CategorySpecificationRationale
Respiratory Protection An N95-rated respirator or higher.To prevent the inhalation of fine dust particles.[12]
Eye Protection Chemical splash goggles or a face shield.To protect the eyes from dust and potential splashes.[12][13]
Hand Protection Nitrile gloves.To prevent skin contact.[12]
Body Protection A lab coat or disposable coveralls.To protect clothing and skin from contamination.[13]

Experimental Protocols: Safe Handling and Disposal

Step-by-Step Safe Handling Protocol
  • Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is donned.

  • Weighing: Conduct all weighing operations within a chemical fume hood or a containment ventilated enclosure. Use a disposable weighing dish to minimize contamination of the balance.

  • Transfer: When transferring the powder, do so slowly and carefully to avoid generating dust.

  • Cleaning: After handling, decontaminate all surfaces with a wet wipe or a HEPA-filtered vacuum. Do not use dry sweeping, as this can re-aerosolize the powder.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from strong oxidizing agents and sources of ignition.[7] Keep containers tightly sealed.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, dampen the solid material with water to prevent dust formation.[8]

  • Clean-up: Use an absorbent material to collect the dampened spill. For larger spills, use a HEPA-filtered vacuum.

  • Decontaminate: Wash the spill area thoroughly with soap and water.[8]

  • Dispose: Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.

First Aid:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Due to its very low water solubility and slow degradation, it should not be disposed of down the drain or in regular trash.[14][15]

Visualization: Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a this compound spill in the laboratory.

SpillResponse start Spill Occurs evacuate Evacuate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe assess Assess Spill Size ppe->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large dampen Dampen with Water small_spill->dampen hepa_vac Use HEPA Vacuum large_spill->hepa_vac absorb Collect with Absorbent Material dampen->absorb decontaminate Decontaminate Area with Soap & Water absorb->decontaminate hepa_vac->decontaminate dispose Package Waste for Disposal decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for this compound Spill Response.

Conclusion

This compound pigments are valuable materials in research and industry. While they possess a low acute toxicity profile and are not considered carcinogenic under normal conditions, their physical form as a fine powder necessitates stringent safety protocols. By implementing a combination of robust engineering controls, clear administrative procedures, and appropriate personal protective equipment, researchers can safely handle these compounds and minimize any potential health risks. A thorough understanding of the specific hazards and adherence to the guidelines presented in this document are essential for maintaining a safe laboratory environment.

References

Navigating the Toxicological Landscape of Diarylanilide Yellow: An In-Depth Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive toxicological overview of Diarylanilide Yellow pigments, a class of organic compounds extensively used in printing inks, plastics, and textiles.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of the toxicological profile of any compound is a prerequisite for safe laboratory handling and accurate risk assessment. This document moves beyond a simple recitation of data, offering insights into the methodologies of toxicological evaluation and the scientific rationale that underpins them.

The Diarylanilide Yellows, including prominent members like Pigment Yellow 12, 13, and 14, are characterized by their diarylide and azo chromophore groups.[3] While generally considered to have low toxicity due to their poor solubility and limited absorption, a nuanced understanding of their potential hazards is essential.[4][5] This guide will delve into the key toxicological endpoints, from acute effects to long-term carcinogenicity, and provide detailed protocols for their assessment, grounded in internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals.[6][7]

Core Toxicological Profile: A Synopsis

This compound pigments have been the subject of numerous toxicological studies. The overarching consensus from bodies like the National Toxicology Program (NTP) and analyses under the OECD Screening Information Dataset (SIDS) is a low order of acute toxicity and a lack of carcinogenic potential in long-term animal studies.[4][8][9] Key findings across the major toxicological endpoints are summarized below, with detailed experimental protocols provided in the subsequent sections.

  • Acute Toxicity: Very low toxicity has been observed via oral, dermal, and inhalation routes. LD50 values are consistently high, indicating that a large dose is required to cause acute toxic effects.[4][10][11]

  • Skin and Eye Irritation: Generally reported as non-irritating to the skin and eyes in animal studies.[12][13]

  • Genotoxicity: In vitro and in vivo studies have largely shown no evidence of mutagenic or clastogenic activity.[1][4][14]

  • Carcinogenicity: Long-term bioassays in rats and mice have not provided evidence of carcinogenicity.[8][9]

Acute Toxicity Assessment: Methodologies and Insights

Acute toxicity studies are fundamental in characterizing the potential hazards of a substance after a single, short-term exposure.[15] For this compound, these studies have consistently demonstrated a low hazard profile.

Summary of Acute Toxicity Data

The following table summarizes the available acute toxicity data for various this compound pigments. The high LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values underscore the low acute toxicity of these compounds.

Pigment Route Species LD50/LC50 Value Reference
Pigment Yellow 12OralRat> 11,000 mg/kg bw[1]
Pigment Yellow 12OralRat2,228 mg/kg bw[16][17]
Pigment Yellow 12DermalRat> 3,000 mg/kg bw[16][17]
Pigment Yellow 12InhalationRat> 4,250 mg/m³[16][17]
Pigment Yellow 13OralRat> 15,000 mg/kg bw[10]
Pigment Yellow 13DermalRat> 3,000 mg/kg bw[4][10]
Pigment Yellow 13InhalationRat> 4,250 mg/m³[10]
Pigment Yellow 14OralRat> 5,000 mg/kg bw[13]
Pigment Yellow 14OralRat> 10,000 mg/kg bw[11]
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

The Fixed Dose Procedure is a method for assessing acute oral toxicity that aims to identify a dose causing evident toxicity without the need for a death endpoint, thereby reducing animal suffering.[18][19]

Causality Behind Experimental Choices:

  • Fasting: Animals are fasted before dosing to ensure that the test substance is absorbed from an empty stomach, which standardizes the conditions and maximizes absorption.

  • Single Sex: Typically, only female rats are used as they are generally more sensitive. This adheres to the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.[5]

  • Stepwise Dosing: The stepwise approach allows for the determination of a toxicity threshold with a minimal number of animals.[8]

  • Observation Period: A 14-day observation period is crucial for detecting any delayed toxic effects.[19]

Step-by-Step Methodology:

  • Animal Selection and Acclimatization: Use healthy, young adult rats (8-12 weeks old), acclimatized to laboratory conditions for at least 5 days.[20]

  • Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. A single animal is dosed at a time, and the outcome determines the dose for the next animal.[21]

  • Main Study Dosing:

    • Groups of at least 5 animals of a single sex (typically female) are used for each dose level.[8]

    • The test substance is administered as a single oral dose by gavage.[8]

    • Fixed dose levels of 5, 50, 300, and 2000 mg/kg are typically used.[19]

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[19]

    • Detailed observations are made shortly after dosing and at least once daily thereafter.

  • Pathology: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Acute_Toxicity_Workflow cluster_prep Preparation cluster_study Study Conduct cluster_analysis Analysis & Reporting acclimatize Acclimatize Animals (min. 5 days) fasting Fast Animals (overnight) acclimatize->fasting prep_substance Prepare Test Substance (in appropriate vehicle) fasting->prep_substance sighting Sighting Study (determine starting dose) prep_substance->sighting main_study Main Study (dose groups at fixed levels) sighting->main_study observe Daily Observation (14 days for clinical signs, mortality, body weight) main_study->observe necropsy Gross Necropsy observe->necropsy data_analysis Data Analysis (determine toxicity class) necropsy->data_analysis report Final Report data_analysis->report

Caption: Workflow for Acute Oral Toxicity Testing (OECD 420).

In Vitro Skin Irritation: A Modern Approach

To reduce reliance on animal testing, in vitro methods have been developed and validated. The Reconstructed Human Epidermis (RhE) model is a prime example, offering a scientifically robust alternative for assessing skin irritation potential.[1]

Experimental Protocol: In Vitro Skin Irritation (Based on OECD Guideline 439)

This test method assesses the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.[16][22]

Causality Behind Experimental Choices:

  • RhE Model: This three-dimensional model mimics the structure and function of the human epidermis, providing a physiologically relevant test system.[10]

  • MTT Assay: The MTT assay is a well-established colorimetric method to assess cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[23]

  • Negative and Positive Controls: The use of controls (e.g., PBS as a negative control and a known irritant like SDS as a positive control) is essential to ensure the test system is functioning correctly and to validate the results.

Step-by-Step Methodology:

  • RhE Tissue Preparation: Reconstituted human epidermis tissues are pre-incubated in a maintenance medium.

  • Application of Test Substance:

    • A defined amount of the test substance (liquid or solid) is applied topically to the surface of the RhE tissue.

    • Negative and positive controls are run in parallel.

  • Exposure and Incubation: The tissues are exposed to the test substance for a specific duration (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).[1]

  • Cell Viability Assessment (MTT Assay):

    • After incubation, the tissues are washed to remove the test substance.

    • The tissues are then incubated with MTT solution.

    • The formazan product is extracted from the tissues using a solvent (e.g., isopropanol).

  • Data Analysis:

    • The optical density of the extracted formazan is measured using a spectrophotometer.

    • Cell viability is calculated as a percentage of the negative control.

    • A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is less than or equal to 50%.[1][23]

Genotoxicity Assessment: Screening for Mutagenic Potential

Genotoxicity assays are employed to detect substances that can induce genetic damage, such as gene mutations and chromosomal aberrations. For this compound, these tests have generally been negative.[4][14]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, Based on OECD Guideline 471)

The Ames test is a widely used in vitro assay to screen for the mutagenic potential of a chemical.[24] It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) and assesses the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

Causality Behind Experimental Choices:

  • Auxotrophic Strains: The use of bacterial strains that cannot synthesize an essential amino acid provides a clear selection system for revertant (mutated) colonies.[25]

  • Metabolic Activation (S9 Mix): Many chemicals are not mutagenic themselves but are converted to mutagens by metabolic processes in the liver. The inclusion of a rat liver homogenate (S9 fraction) mimics this metabolic activation, making the test more relevant to mammals.[7]

  • Dose-Response Relationship: Testing a range of concentrations is crucial to establish a dose-response relationship, which is a key indicator of a true positive result.

Step-by-Step Methodology:

  • Strain Preparation: Grow the bacterial tester strains overnight in a nutrient broth.

  • Test Procedure (Plate Incorporation Method):

    • To a test tube containing molten top agar, add the bacterial culture, the test substance at various concentrations, and either a buffer or the S9 mix.

    • Pour the mixture onto a minimal glucose agar plate (lacking the specific amino acid).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control.

Genotoxicity_Strategy cluster_invitro In Vitro Screening substance Test Substance: This compound ames Ames Test (OECD 471) - Gene Mutation in Bacteria substance->ames chrom_ab Chromosomal Aberration Test (OECD 473) - Clastogenicity in Mammalian Cells substance->chrom_ab gene_mut Gene Mutation Test (OECD 476) - Gene Mutation in Mammalian Cells substance->gene_mut result Conclusion: No Genotoxic Potential ames->result Negative chrom_ab->result Negative gene_mut->result Negative

Caption: Tiered approach for genotoxicity assessment.

Carcinogenicity Bioassay: Long-Term Health Effects

Carcinogenicity studies are long-term in vivo assays designed to assess the potential of a substance to cause cancer.[9] Due to their duration and cost, they are typically conducted when there is a reason for concern based on other data, such as evidence of genotoxicity or structural alerts.

Overview of Carcinogenicity Studies (Based on OECD Guideline 451)

A bioassay of technical-grade this compound for possible carcinogenicity was conducted by the National Toxicology Program (NTP).[8] The study involved administering the pigment in the feed to rats and mice for a major portion of their lifespan.

Key Aspects of the Protocol:

  • Animal Model: Fischer 344 rats and B6C3F1 mice are commonly used strains in carcinogenicity studies.[8][9]

  • Dosing: The substance was administered in the feed at two different concentrations.[8]

  • Duration: The animals were exposed for 78 weeks, with an extended observation period.[9]

  • Endpoints: The primary endpoints were the incidence, type, and location of neoplasms (tumors) in the treated groups compared to the control groups.

Conclusion and Best Practices for Laboratory Use

The comprehensive body of toxicological data indicates that this compound pigments possess a low hazard profile. They are not acutely toxic, are not considered skin or eye irritants, and have not shown evidence of genotoxicity or carcinogenicity in extensive testing.[4][26]

Despite this favorable profile, adherence to standard laboratory safety protocols is paramount. Researchers, scientists, and drug development professionals should handle this compound pigments in accordance with good laboratory practices, which include:

  • Using appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety glasses.

  • Handling the powder in a well-ventilated area or a fume hood to minimize inhalation of dust.

  • Avoiding skin and eye contact.

  • Consulting the specific Safety Data Sheet (SDS) for the particular pigment being used for detailed handling and disposal information.

This in-depth guide provides the necessary toxicological data and methodological insights to empower laboratory professionals to work safely and effectively with this compound pigments. By understanding not just the data, but also the rigorous scientific processes by which they are generated, we can ensure a culture of safety and scientific integrity in the laboratory.

References

An In-depth Technical Guide to the Environmental Fate and Behavior of Diarylanilide Yellow Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diarylanilide Yellow pigments are a significant class of high-performance organic colorants, prized for their vibrant shades, durability, and stability in applications ranging from printing inks to plastics and coatings.[1][2][3] Their widespread use necessitates a thorough understanding of their environmental lifecycle. This technical guide provides an in-depth analysis of the environmental fate and behavior of this compound pigments. Synthesizing data from regulatory assessments and scientific literature, this document details the physicochemical properties that govern their distribution, persistence, and potential for ecological interaction. We will explore their limited mobility, high resistance to degradation, and low potential for bioaccumulation, providing researchers and environmental scientists with a comprehensive overview of their environmental profile.

Introduction to this compound Pigments

Diarylanilide pigments are complex organic molecules characterized by a disazo chemical structure derived from 3,3'-dichlorobenzidine.[4][5] This core structure is coupled with various acetoacetanilide derivatives to produce a range of yellow to greenish-yellow shades.[3] Prominent examples include C.I. Pigment Yellow 12, C.I. Pigment Yellow 13, and C.I. Pigment Yellow 83.[3]

Unlike dyes, which are soluble in their application medium, pigments are crystalline solids that are practically insoluble.[1][6] This particulate nature is fundamental to their technical performance—providing opacity, color strength, and stability—and is the primary determinant of their environmental behavior.[7][8] Their principal applications include printing inks (especially for packaging), coloration of plastics and polymers, and industrial coatings.[1][9][10] The global production of diarylide yellows is substantial, making their potential environmental release during manufacturing, use, or disposal a subject of scientific and regulatory interest.[1]

Core Physicochemical Properties Governing Environmental Fate

The environmental behavior of any chemical is dictated by its intrinsic physical and chemical properties. For this compound pigments, their fate is overwhelmingly controlled by their particulate nature, large molecular size, and extremely low solubility.[7][8]

Key Properties:

  • Water Solubility: These pigments exhibit exceptionally low solubility in water, typically in the range of micrograms per liter (µg/L).[7][8][9] This near-insolubility severely limits their availability for biological uptake and transport in aqueous systems.

  • Octanol-Water Partition Coefficient (Kow): Due to their insolubility in both water and octanol, direct measurement of Kow is often not technically feasible.[9] While models can predict high log Kow values (6.8-8.1), these should be interpreted with caution as they may not accurately reflect the behavior of particulate substances.[9] A more representative approach considers the ratio of their solubilities in octanol and water, which suggests a much lower partitioning potential (log Kow ≤ 2.1).[9] The key takeaway is that their presence in the fatty tissues of organisms is not favored due to their physical form and low solubility in lipids.[7]

  • Molecular Size and Weight: this compound pigments are large molecules. This size is a critical factor limiting their ability to pass through biological membranes, which is a prerequisite for bioaccumulation and intracellular biodegradation.[6]

  • Vapor Pressure & Henry's Law Constant: These pigments have extremely low vapor pressures, rendering them essentially non-volatile.[9][11] Consequently, atmospheric transport is not a significant environmental pathway.

Table 1: Summary of Physicochemical Properties for Representative this compound Pigments

PropertyC.I. Pigment Yellow 12C.I. Pigment Yellow 83Rationale for Environmental Significance
CAS Number 6358-85-6[4]5567-15-7[12]Unique identifier for substance tracking.
Molecular Formula C₃₂H₂₆Cl₂N₆O₄[4]C₃₆H₃₂Cl₄N₆O₈[13]Indicates a large, complex molecule.
Molecular Weight 629.50 g/mol [4]818.49 g/mol [13]Large size limits bioavailability and membrane transport.[6]
Water Solubility < 1 mg/mL (practically insoluble)[11]Very low, in the µg/L range[9]Drastically limits concentration in the aqueous phase and bioavailability.[7]
n-Octanol Solubility Very low8.5 - 49.8 µg/L (for the category)[9]Low lipid solubility limits potential for bioaccumulation.[7]
Melting Point ~312-320 °C (decomposes)[4][11]>300 °C (decomposes)[9]High thermal stability under normal environmental conditions.
Vapor Pressure Extremely low (estimated)[11]2.4 x 10⁻²³ to 2.9 x 10⁻¹⁹ Pa (estimated)[9]Negligible volatility; atmospheric transport is not a concern.[9]

Environmental Distribution and Mobility

Given their physicochemical properties, this compound pigments are not expected to be widely dispersed in the environment. Their journey is largely dictated by their strong affinity for solid phases.

  • Partitioning: If released into aquatic environments, fugacity modeling predicts that these pigments will overwhelmingly partition to sediment (>98%).[9] In terrestrial systems, they will bind strongly to soil.[7][8] This behavior is a direct consequence of their low water solubility and high potential for adsorption.[9]

  • Mobility: The strong sorption to soil and sediment results in very low mobility.[14] Leaching through the soil column into groundwater is not considered a significant risk.[14] Transport is primarily associated with the movement of soil or sediment particles themselves during erosion or high-flow water events.

Environmental Persistence and Degradation

This compound pigments are designed for stability, a property that translates to high persistence in the environment. Degradation through both biological and abiotic pathways is extremely slow.

Biotic Degradation

Studies consistently show that this compound pigments are not readily biodegradable.[6][15] An OECD 301C test on Pigment Yellow 13, for instance, showed no degradation over a 28-day period.[9] The primary reasons for this recalcitrance are:

  • Low Bioavailability: Their extremely low water solubility means that the concentration available to microorganisms is negligible.[6][7]

  • Large Molecular Size: The molecules are too large to be transported across the cell walls of bacteria, preventing intracellular enzymatic attack, which is the main pathway for breaking down azo compounds.[6]

While some studies have shown limited degradation when the pigments are dispersed with solvents, this is not representative of environmental conditions.[6] Under typical aerobic conditions in water, soil, and sediment, these pigments are expected to persist for long periods.[7]

Abiotic Degradation

Abiotic degradation mechanisms are also limited.

  • Hydrolysis: The chemical structure of diarylide pigments is stable against hydrolysis under typical environmental pH conditions.[9][15]

  • Photodegradation: While these molecules absorb light in the visible and UV spectrum, their chemical structure is highly stable, and photolysis is generally a slow process.[6] The calculated atmospheric photo-oxidation half-life is short (1.7–4.5 hours), but this is not a relevant pathway as the pigments are not volatile.[9][15]

  • Thermal Decomposition: A key consideration, primarily in industrial or waste disposal scenarios, is thermal decomposition. At temperatures above 200°C, there is evidence that diarylide pigments can degrade to release 3,3'-dichlorobenzidine, a known carcinogen.[1][6] This pathway is not considered a significant environmental fate process under ambient conditions.

cluster_degradation Environmental Degradation Pathways cluster_thermal High-Temperature Pathway (>200°C) parent This compound Pigment (Particulate, Insoluble) biodeg Biodegradation parent->biodeg Very Slow / Negligible (Low Bioavailability) hydrolysis Hydrolysis parent->hydrolysis Very Slow / Negligible (Stable Structure) photolysis Photolysis parent->photolysis Very Slow (Stable Structure) thermal Thermal Decomposition parent->thermal Industrial / Disposal Scenario dcb 3,3'-Dichlorobenzidine (Aromatic Amine) thermal->dcb

Caption: Conceptual overview of this compound pigment degradation pathways.

Bioaccumulation and Ecotoxicity

The potential for a substance to accumulate in organisms and cause harm is a critical component of its environmental risk profile.

    • Their particulate character and large molecular size prevent efficient absorption across biological membranes like gills or the gastrointestinal tract.[7]

    • Their very low solubility in both water and octanol (a surrogate for fat) means there is no significant driving force for partitioning into organisms.[7][9]

    • Experimental bioconcentration factor (BCF) studies with fish exposed to Pigment Yellow 12 showed very low values (ranging from 0.38 to 5.4), confirming a low potential for bioaccumulation.[14]

  • Ecotoxicity: Due to their limited bioavailability, diarylide pigments exhibit low toxicity to environmental organisms.[7]

    • Aquatic Organisms: Acute and chronic toxicity studies on fish and daphnia have shown no adverse effects even at concentrations at or well above the pigments' water solubility limit.[7][9][15]

    • Soil and Sediment Dwellers: Long-term toxicity tests on sediment-dwelling organisms (e.g., Lumbriculus) have found no effects at high concentrations (1000 mg/kg), indicating a low risk to this environmental compartment.[7][15]

Overall, screening assessments have concluded that there is a low risk of harm to aquatic, soil-dwelling, and sediment-dwelling organisms from this compound pigments at expected environmental concentrations.[7]

Experimental Methodologies for Environmental Analysis

For researchers investigating the presence of these pigments, a robust analytical workflow is essential. The primary challenge lies in extracting these highly insoluble compounds from complex environmental matrices like soil and sediment.

Step-by-Step Analytical Workflow
  • Sample Collection: Collect representative samples of soil, sediment, or water using standard environmental protocols to avoid contamination.

  • Sample Preparation:

    • Soils/Sediments: Samples should be air-dried or freeze-dried, then sieved to achieve a uniform particle size.

    • Water: Due to extremely low solubility, analysis often involves filtering large volumes of water and analyzing the suspended particulate matter collected on the filter.

  • Extraction:

    • Rationale: An aggressive solvent extraction is required to overcome the low solubility and strong matrix sorption. Sonication or pressurized fluid extraction (PFE) are common techniques.

    • Protocol: a. Weigh a known amount of dried soil/sediment (e.g., 5-10 g) into an extraction vessel. b. Add a suitable organic solvent. A polar, aprotic solvent like dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) is often required due to the pigment's structure, sometimes in a mixture with a less polar solvent like dichloromethane. c. Extract the sample using sonication (e.g., 3 cycles of 30 minutes) or an automated PFE system. d. Centrifuge the extract and collect the supernatant. Repeat the extraction on the solid residue to ensure quantitative recovery. e. Combine the extracts.

  • Cleanup and Concentration:

    • The crude extract may contain co-extracted matrix components (e.g., humic substances) that can interfere with analysis.

    • Solid-phase extraction (SPE) can be used for cleanup.

    • The extract is then carefully concentrated to a small volume under a gentle stream of nitrogen.

  • Instrumental Analysis:

    • Technique: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the method of choice.

    • Separation: A reverse-phase C18 column is typically used.

    • Detection: The DAD can identify the pigment by its characteristic UV-Vis absorption spectrum, while an MS provides definitive identification and greater sensitivity based on the mass-to-charge ratio of the parent molecule.

cluster_sampling Field Sampling cluster_lab Laboratory Procedure cluster_output Data Output sampling Environmental Sample (Soil, Sediment, Water) prep Sample Preparation (Drying, Sieving) sampling->prep Transport to Lab extraction Solvent Extraction (Sonication / PFE) prep->extraction cleanup Extract Cleanup & Concentration (SPE, Evaporation) extraction->cleanup analysis Instrumental Analysis (HPLC-DAD/MS) cleanup->analysis data Quantification & Identification analysis->data

References

Methodological & Application

Application Note: Diarylanilide Yellow as a Reference Standard in Analytical Colorimetry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Colorimetry is a widely used analytical technique for determining the concentration of colored substances in a solution.[1] The accuracy and reproducibility of colorimetric measurements are fundamentally dependent on the proper calibration of instrumentation and the use of reliable reference standards.[2][3] This application note provides a comprehensive guide for researchers, scientists, and quality control professionals on the use of Diarylanilide Yellow, a synthetic organic pigment, as a reference standard for colorimetric applications.

Diarylanilide Yellows, a class of disazo pigments, are characterized by their high chromaticity, strong tinting strength, and good stability.[4][5] These properties make them suitable candidates for use as secondary or in-house reference standards, particularly in industries such as coatings, plastics, and printing inks where these pigments are commonly used.[6][7] This document details the essential physicochemical properties of this compound, provides validated protocols for the preparation of standard solutions, outlines the procedure for generating calibration curves using spectrophotometry, and discusses data analysis and method validation in accordance with established guidelines.[8]

The protocols herein are designed to be self-validating, ensuring trustworthiness and scientific rigor in your colorimetric assays.[9]

The Principle of Colorimetric Referencing

The core principle of colorimetric analysis is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. To ensure the accuracy of these measurements, a reference standard is indispensable.

A reference standard serves two primary purposes:

  • Instrument Calibration: To create a standard curve against which the absorbance of unknown samples can be compared to determine their concentration.[10]

  • Method Verification: To routinely check the performance of the colorimetric instrument and assay, ensuring consistent and reliable results over time.[11][12]

International organizations such as ISO and ASTM provide frameworks for color measurement and the use of certified reference materials (CRMs).[13][14][15] While this compound is not typically sold as a primary CRM, it can be sourced in high purity and characterized to serve as a reliable secondary standard for specific applications.

Physicochemical Properties of this compound

This compound refers to a family of pigments. The most common variant used in industrial applications is C.I. Pigment Yellow 12 (PY12). Understanding its properties is critical to its effective use as a standard.

PropertyC.I. Pigment Yellow 12 (PY12)Significance for Use as a Standard
Chemical Name 2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-3-oxo-N-phenylbutanamide[6]The complex structure provides a stable chromophore responsible for its color.
CAS Number 6358-85-6[16]Uniquely identifies the chemical substance for sourcing and safety documentation.
Molecular Formula C₃₂H₂₆Cl₂N₆O₄[16]Defines the exact composition and molar mass.
Molar Mass 629.50 g/mol [16]Essential for preparing stock solutions of a known molar concentration.
Appearance Fine yellow powder[17][18]Physical form for handling and preparation.
Solubility Insoluble in water; soluble in some organic solvents (e.g., DMF, DMSO).[17][19]Dictates the choice of solvent for preparing a homogenous stock solution.
Stability Good lightfastness and thermal stability (up to 180-200 °C).[5][20]High stability ensures the integrity and longevity of the standard solution when stored properly.

Experimental Protocols

These protocols provide a step-by-step methodology for establishing this compound as a reference standard in a laboratory setting.

Materials and Equipment
  • Pigment: High-purity this compound (e.g., C.I. Pigment Yellow 12, >99% purity)

  • Solvent: HPLC-grade Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Glassware: Class A volumetric flasks (10 mL, 50 mL, 100 mL), Class A pipettes

  • Equipment: Analytical balance (4-decimal place), UV-Vis Spectrophotometer, vortex mixer, ultrasonic bath, quartz cuvettes (1 cm path length)

Protocol 1: Preparation of a Primary Stock Solution (1000 µg/mL)

The causality behind this protocol is to create a concentrated, accurate, and homogenous stock solution that will serve as the foundation for all subsequent dilutions. The choice of solvent is critical; DMF is often selected for its ability to dissolve many organic pigments.[19][21]

  • Weighing: Accurately weigh 100.0 mg of high-purity this compound powder using an analytical balance.

  • Transfer: Carefully transfer the powder into a 100 mL Class A volumetric flask.

  • Initial Dissolution: Add approximately 70 mL of DMF to the flask. Use a vortex mixer to create a slurry.

  • Sonication: Place the flask in an ultrasonic bath for 15-20 minutes to ensure complete dissolution of the pigment particles. The solution should appear clear and free of visible particulates.

  • Final Dilution: Allow the solution to return to room temperature. Dilute to the 100 mL mark with DMF.

  • Homogenization: Invert the flask 15-20 times to ensure the solution is thoroughly mixed.

  • Storage: Transfer the stock solution to an amber glass bottle and store it protected from light at 4°C. This solution is stable for approximately 3-6 months.

G cluster_prep Protocol 1: Stock Solution Preparation weigh Weigh 100 mg This compound transfer Transfer to 100 mL Volumetric Flask weigh->transfer dissolve Add ~70 mL DMF & Vortex transfer->dissolve sonicate Sonicate for 15-20 min for complete dissolution dissolve->sonicate dilute Cool & Dilute to Mark with DMF sonicate->dilute homogenize Invert Flask 20x to Homogenize dilute->homogenize store Store in Amber Bottle at 4°C homogenize->store

Protocol 2: Generating a Calibration Curve

This protocol establishes the linear relationship between concentration and absorbance, which is the cornerstone of the Beer-Lambert law. A multi-point calibration is essential for validating this relationship.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Perform a wavelength scan of a diluted this compound solution (e.g., 10 µg/mL) from 700 nm to 350 nm to determine the wavelength of maximum absorbance (λmax).

    • Set the instrument to measure absorbance at the determined λmax.

  • Preparation of Working Standards (Serial Dilution):

    • Label six 10 mL volumetric flasks as S1 through S5, and a "Blank" flask.

    • Prepare the standards by diluting the 1000 µg/mL stock solution as described in the table below. Use DMF as the diluent.

    • Fill the "Blank" flask with pure DMF.

Standard IDStock Solution Volume (mL)Final Volume (mL)Final Concentration (µg/mL)
S10.201020.0
S20.151015.0
S30.101010.0
S40.05105.0
S50.02102.0
  • Measurement:

    • Calibrate the spectrophotometer by setting the absorbance to zero using the DMF "Blank" in a quartz cuvette.

    • Measure the absorbance of each standard (S5 to S1) at λmax. Rinse the cuvette with the next standard solution before taking a reading.

    • Perform each measurement in triplicate to ensure precision.

Protocol 3: Analysis of an Unknown Sample
  • Sample Preparation: Prepare the unknown sample using the same solvent (DMF) and ensure its concentration is expected to fall within the linear range of the calibration curve (2-20 µg/mL). If necessary, perform a preliminary dilution.

  • Measurement: Measure the absorbance of the unknown sample (in triplicate) at the same λmax used for the calibration curve.

  • Concentration Determination: Calculate the average absorbance of the unknown sample. Use the linear regression equation from the calibration curve to determine the concentration.

Data Analysis, Interpretation, and Validation

A trustworthy protocol must be self-validating. The following steps ensure the reliability of the generated data.[8]

  • Linearity: Plot a graph of average absorbance versus concentration for the working standards. Perform a linear regression analysis. The relationship is considered linear if the coefficient of determination (R²) is ≥ 0.999.[8]

  • Accuracy: Accuracy can be assessed by preparing a sample with a known concentration (a quality control or "QC" sample) and calculating the percent recovery.

    • % Recovery = (Measured Concentration / Known Concentration) x 100

    • Acceptance criterion is typically 90-110%.

  • Precision: Precision is the measure of agreement among a series of measurements. It is expressed as the relative standard deviation (%RSD).

    • % RSD = (Standard Deviation / Mean Absorbance) x 100

    • For instrument precision using replicate readings of one standard, the %RSD should be < 2%.

  • Limits of Detection (LOD) and Quantification (LOQ): These parameters define the sensitivity of the method.

    • LOD = 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve)

    • LOQ = 10 x (Standard Deviation of the Response / Slope of the Calibration Curve)

    • The standard deviation of the response can be determined from the y-intercept of the regression line or from replicate measurements of the blank.[22][23]

G

Troubleshooting & Considerations

  • Poor Solubility: If the pigment does not fully dissolve, try a different solvent or increase sonication time. Incomplete dissolution is a primary source of error.

  • Non-Linearity: A non-linear calibration curve (R² < 0.999) may result from inaccurate dilutions, solution instability, or operating outside the spectrophotometer's linear range. Re-prepare standards and ensure absorbance values for the highest standard are below ~1.5 AU.

  • Matrix Effects: When analyzing samples that are not in a pure solvent, other components (the "matrix") may interfere with absorbance readings. Prepare the calibration blank and standards in a solution that mimics the sample matrix to mitigate this effect.

  • Pigment Sourcing: The purity of the this compound will directly impact its use as a standard. Always source from a reputable supplier and obtain a Certificate of Analysis (CoA) if possible. Different C.I. numbers (e.g., PY13, PY14) will have different spectral properties and cannot be used interchangeably.[4][24]

Conclusion

This compound can serve as a robust and cost-effective in-house reference standard for a variety of colorimetric applications. Its chemical stability and strong chromophore provide the necessary characteristics for reliable and repeatable measurements. By following the detailed protocols for preparation, measurement, and data validation outlined in this application note, researchers and scientists can ensure the scientific integrity and accuracy of their colorimetric analyses, leading to higher quality data in research, development, and quality control settings.

References

Application Note: Utilizing Diarylanilide Yellow for Photometric Accuracy and Linearity Calibration of Visible-Range Spectrophotometers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Spectrophotometer Calibration

In the realms of scientific research and drug development, the accuracy and reliability of analytical instrumentation are paramount. The UV-Visible spectrophotometer is a cornerstone of quantitative analysis, providing critical data for everything from enzymatic assays to formulation stability studies. However, the performance of these instruments can drift over time due to factors such as lamp aging, detector fatigue, and environmental fluctuations. Consequently, periodic calibration is not merely a recommendation but a fundamental requirement for ensuring data integrity and compliance with Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) standards.

Spectrophotometer performance is typically verified against four key parameters: wavelength accuracy, photometric accuracy, stray light, and resolution. While certified reference materials like holmium oxide and potassium dichromate are well-established for these tasks, the exploration of alternative, stable, and accessible standards is beneficial for the scientific community.[1][2]

This application note presents a comprehensive protocol for the use of Diarylanilide Yellow (also known as Pigment Yellow 12), a widely available and highly stable organic pigment, as a novel standard for assessing the photometric accuracy and linearity of spectrophotometers in the visible range. Due to its characteristic strong absorbance in the blue-violet region of the spectrum, it is a suitable candidate for verifying instrument performance at wavelengths relevant to many colorimetric assays.

The protocols detailed herein are designed to be a self-validating system, grounded in established principles of analytical chemistry and authoritative standards for instrument qualification, such as those outlined by the American Society for Testing and Materials (ASTM).[3][4][5]

Scientific Principles and Rationale

The calibration procedure is based on Beer-Lambert's Law, which states a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity (L mol⁻¹ cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the analyte (mol L⁻¹)

By preparing a series of solutions with known concentrations of this compound and measuring their absorbance, a calibration curve can be generated. The linearity of this curve, as quantified by the coefficient of determination (R²), serves as a direct indicator of the spectrophotometer's photometric accuracy and linearity over a specific absorbance range.

Causality of Experimental Choices:

  • Choice of Calibrant: this compound is a synthetic organic pigment known for its high stability, strong color, and resistance to chemical degradation. Its insolubility in water necessitates the use of an organic solvent, but its stability in such a medium makes it a robust candidate for a reference material.

  • Choice of Solvent: Based on solubility data, this compound is slightly soluble in ethanol. Ethanol is an ideal solvent for this application as it is readily available in high purity, relatively non-toxic, and transparent in the visible region of the electromagnetic spectrum, thus not interfering with the absorbance of the calibrant.

  • Wavelength Selection: As a yellow pigment, this compound absorbs blue-violet light. The protocol includes a wavelength scan to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity and is the most robust point for measurement. A typical λmax for yellow pigments is expected in the 440-450 nm range.

Materials and Reagents

Material/ReagentSpecification
This compound (Pigment Yellow 12)Analytical Grade or ≥98% purity
EthanolSpectrophotometric Grade, ≥99.5%
Volumetric Flasks, Class A100 mL, 10 mL
Pipettes, Class AVarious sizes (1, 2, 5, 10 mL)
Analytical BalanceReadable to 0.1 mg
Quartz or Glass Cuvettes1 cm path length, matched pair
SpectrophotometerUV-Visible or Visible range

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mg/L)

Objective: To prepare a concentrated, stable stock solution of this compound.

  • Weighing: Accurately weigh approximately 10.0 mg of this compound powder using an analytical balance. Record the exact weight.

  • Dissolution: Transfer the powder to a 100 mL Class A volumetric flask.

  • Solubilization: Add approximately 70 mL of spectrophotometric grade ethanol to the flask. Use a sonicator for 15-20 minutes to ensure complete dissolution of the pigment. The solution should be a clear, vibrant yellow.

  • Dilution to Volume: Allow the solution to return to room temperature. Carefully add ethanol to the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled, amber glass bottle and store it at room temperature, protected from light. This stock solution should be stable for several weeks.

Protocol 2: Determination of λmax

Objective: To identify the wavelength of maximum absorbance for accurate measurement.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.[2]

  • Blank Preparation: Fill a clean 1 cm cuvette with spectrophotometric grade ethanol. This will serve as the reference or blank.

  • Sample Preparation: Prepare a mid-range dilution of the stock solution (e.g., 5 mg/L).

  • Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a baseline correction over the range of 380 nm to 600 nm.

  • Wavelength Scan: Replace the blank with the cuvette containing the 5 mg/L this compound solution. Perform a spectral scan over the same wavelength range.

  • Identify λmax: The instrument software will identify the wavelength at which the highest absorbance peak occurs. This is the λmax and should be used for all subsequent measurements.

Protocol 3: Preparation of Calibration Standards

Objective: To create a series of solutions with known concentrations to construct a calibration curve.

  • Labeling: Label a series of five 10 mL Class A volumetric flasks as S1, S2, S3, S4, and S5.

  • Serial Dilution: Using the 100 mg/L stock solution, prepare the calibration standards as described in the table below.

Standard IDVolume of Stock (mL)Final Volume (mL)Final Concentration (mg/L)
S11.010.010.0
S22.010.020.0
S33.010.030.0
S44.010.040.0
S55.010.050.0
  • Dilution and Homogenization: For each standard, accurately pipette the required volume of the stock solution into the corresponding volumetric flask. Dilute to the mark with ethanol and mix thoroughly by inverting the flask.

Protocol 4: Spectrophotometric Measurement and Calibration Curve Generation

Objective: To measure the absorbance of the standards and assess the instrument's photometric linearity.

  • Instrument Setup: Set the spectrophotometer to measure absorbance at the predetermined λmax.

  • Zeroing the Instrument: Place the blank cuvette (filled with ethanol) into the cell holder and zero the instrument (set absorbance to 0.000).

  • Measure Standards: Sequentially measure the absorbance of each calibration standard (S1 through S5), starting with the least concentrated.

    • Best Practice: Rinse the cuvette with a small amount of the next standard before filling it for measurement.

  • Record Data: Record the absorbance value for each standard.

  • Data Analysis: Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).

  • Linear Regression: Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Visualization of Workflow

Spectrophotometer_Calibration_Workflow cluster_prep Preparation Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase prep_stock Prepare 100 mg/L Stock Solution prep_standards Prepare Calibration Standards (10-50 mg/L) prep_stock->prep_standards Dilute measure_abs Measure Absorbance of Standards at λmax prep_standards->measure_abs Analyze warm_up Instrument Warm-up (30 min) lambda_max Determine λmax (Scan 380-600 nm) warm_up->lambda_max lambda_max->measure_abs plot_curve Plot Absorbance vs. Concentration measure_abs->plot_curve Data lin_reg Perform Linear Regression plot_curve->lin_reg eval_R2 Evaluate R² (Acceptance Criteria) lin_reg->eval_R2

Caption: Workflow for spectrophotometer calibration using this compound.

Data Analysis and Acceptance Criteria

A successful calibration is demonstrated by a strong linear relationship between concentration and absorbance.

ParameterAcceptance CriterionRationale
Coefficient of Determination (R²) ≥ 0.999An R² value close to 1.0 indicates that the data points fit well to the linear model, confirming the instrument's linear response in the tested range.
Y-intercept Close to 0.0The y-intercept of the regression line should be near zero, as zero concentration should theoretically yield zero absorbance.
Visual Inspection No obvious outliersA visual check of the plotted data can reveal any anomalous points that may require investigation.

Example Data Table:

Concentration (mg/L)Absorbance at λmax
10.00.255
20.00.510
30.00.765
40.01.020
50.01.275

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Non-linear calibration curve (R² < 0.999) - Pipetting or dilution errors.- Spectrophotometer issue (e.g., lamp failure, detector non-linearity).- High concentration standards exceeding the linear range of the instrument.- Re-prepare standards carefully.- Run instrument performance diagnostics.- Narrow the concentration range of the standards.
High Y-intercept - Contaminated blank solvent.- Incorrect blanking procedure.- Use fresh, high-purity solvent for the blank.- Re-blank the instrument before measuring standards.
Inconsistent/drifting readings - Insufficient instrument warm-up.- Air bubbles in the cuvette.- Dirty or scratched cuvettes.- Ensure the instrument has stabilized.- Gently tap the cuvette to dislodge bubbles.- Clean cuvettes thoroughly or use a new pair.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for using this compound as a reliable and accessible standard for calibrating the photometric accuracy and linearity of visible-range spectrophotometers. By adhering to the principles of careful standard preparation and systematic measurement, researchers and drug development professionals can effectively validate the performance of their instrumentation, thereby enhancing the confidence and integrity of their analytical data. The self-validating nature of constructing a calibration curve offers a robust method for routine performance verification.

References

Application Notes and Protocols for the Photocatalytic Degradation of Diarylanilide Yellow with Titanium Dioxide (TiO₂)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Diarylanilide Yellow pigments are widely used organic colorants known for their vibrant yellow hues and stability.[1] However, their complex aromatic structure and presence in industrial effluents pose significant environmental challenges due to their low biodegradability.[2][3] This document provides a comprehensive guide to the application of titanium dioxide (TiO₂) photocatalysis, a potent Advanced Oxidation Process (AOP), for the effective degradation of this compound.[2][4][5][6] We will explore the underlying scientific principles, detail the critical experimental parameters, and provide robust, step-by-step protocols for researchers and scientists engaged in environmental remediation and process development.

The Scientific Principle: Unraveling TiO₂ Photocatalysis

Heterogeneous photocatalysis with TiO₂ is a process driven by the generation of highly reactive oxygen species (ROS) upon UV irradiation.[6] The mechanism is a well-established sequence of photochemical and chemical reactions that lead to the mineralization of complex organic molecules into simpler, less harmful compounds like CO₂, H₂O, and inorganic ions.[6][7]

The Core Mechanism:

  • Photoexcitation: When TiO₂ particles (specifically the anatase crystal phase, with a band gap of ~3.2 eV) are irradiated with photons of sufficient energy (i.e., UV light, λ < 387 nm), an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB). This leaves behind a positively charged "hole" (h⁺) in the valence band.[7][8]

  • Generation of Reactive Oxygen Species (ROS): These electron-hole pairs are powerful redox agents.

    • The positive holes (h⁺) are strong oxidants that can directly oxidize the this compound dye adsorbed on the TiO₂ surface. More importantly, they react with water (H₂O) or hydroxide ions (OH⁻) to form highly reactive hydroxyl radicals (•OH).[6][9]

    • The electrons (e⁻) in the conduction band are reducing agents. They react with dissolved oxygen (O₂) to produce superoxide radical anions (•O₂⁻), which can further participate in the degradation process.[10]

  • Adsorption & Degradation: For the reaction to occur, the this compound molecules must first adsorb onto the surface of the TiO₂ catalyst.[4] The highly reactive •OH radicals then attack the dye molecule, leading to the cleavage of its chromophoric groups, particularly the azo bonds (-N=N-), which are responsible for its color.[11] This initial attack results in decolorization, followed by further oxidation of the resulting aromatic intermediates until complete mineralization is achieved.

Diagram: The Photocatalytic Degradation Pathway

References

Preparation and Characterization of Diarylanilide Yellow Nanoparticles: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers

Introduction

Diarylanilide Yellow, a class of synthetic organic pigments, is renowned for its vibrant yellow hue and excellent stability.[1][2] Traditionally used in plastics, inks, and coatings, its application in advanced fields such as biomedical imaging, sensing, and drug delivery is limited by its inherent insolubility in aqueous and biological media. Nanoengineering offers a transformative solution by reformulating bulk this compound into stable, dispersible nanoparticles. This conversion not only overcomes solubility challenges but can also unlock novel size-dependent optical and physical properties.[3]

This guide provides a detailed technical overview and validated protocols for the synthesis and comprehensive characterization of this compound nanoparticles. We will explore two robust preparation methods—Reprecipitation and Emulsion-Solvent Evaporation—and detail a suite of essential analytical techniques for thorough characterization. The methodologies are presented to ensure scientific rigor, reproducibility, and a deep understanding of the causal relationships between process parameters and nanoparticle attributes.

Part I: Synthesis of this compound Nanoparticles

The selection of a synthesis method is critical as it dictates key nanoparticle characteristics such as size, morphology, and surface chemistry. We present two widely adopted "bottom-up" approaches suitable for organic molecules.

Method 1: Reprecipitation (Solvent Displacement)

The reprecipitation method is a simple, rapid, and effective technique for fabricating organic nanoparticles.[4] The underlying principle involves the rapid desolvation of the organic compound when a solution of it in a "good" solvent is introduced into a "poor" or "anti-solvent." This supersaturation induces nucleation and subsequent growth of nanoparticles, the size of which is kinetically controlled.[5] The presence of a stabilizer in the anti-solvent is crucial to prevent aggregation and ensure colloidal stability.

G cluster_prep Phase Preparation cluster_synthesis Nanoparticle Formation A 1. Dissolve this compound in a 'good' solvent (e.g., THF, Acetone) C 3. Rapidly inject organic phase into vigorously stirred anti-solvent A->C B 2. Prepare anti-solvent (e.g., Deionized Water) with stabilizer (e.g., PVP) B->C D 4. Allow solvent to evaporate under continued stirring (overnight) C->D E 5. Result: Stable aqueous suspension of Diarylanilide Yellow Nanoparticles D->E

Caption: Workflow for nanoparticle synthesis via the reprecipitation method.

  • Materials & Reagents:

    • This compound Pigment

    • Good Solvent: Tetrahydrofuran (THF) or Acetone (ACS Grade)

    • Anti-Solvent: Deionized Water (18.2 MΩ·cm)

    • Stabilizer: Polyvinylpyrrolidone (PVP, Mw 40,000) or Poly(vinyl alcohol) (PVA)

    • Glassware: Scintillation vials, magnetic stir bars, volumetric flasks.

  • Preparation of Solutions:

    • Organic Phase: Prepare a 1 mg/mL stock solution of this compound in THF. Use sonication if necessary to ensure complete dissolution.

    • Aqueous Phase: Prepare a 0.5% (w/v) solution of PVP in deionized water. Stir until fully dissolved.

  • Nanoparticle Synthesis:

    • Place 20 mL of the aqueous PVP solution into a 50 mL beaker on a magnetic stir plate set to 800-1000 RPM.

    • Using a syringe pump for precise control, inject 1 mL of the organic this compound solution into the center of the vortex of the stirring aqueous phase at a rate of 10 mL/hr. Causality: A rapid injection into a vigorously stirred medium ensures instantaneous mixing and promotes the formation of small, uniform nuclei.

    • Observe the immediate formation of a colloidal suspension, indicated by a change in color and turbidity.

    • Leave the suspension stirring uncovered in a fume hood overnight to allow for the complete evaporation of the THF.

  • Purification (Optional):

    • To remove excess stabilizer, the nanoparticle suspension can be purified via centrifugation (e.g., 15,000 x g for 30 minutes). Discard the supernatant and resuspend the nanoparticle pellet in fresh deionized water.

Method 2: Emulsion-Solvent Evaporation

This technique is particularly suitable for hydrophobic compounds and allows for high encapsulation efficiency.[6] It involves creating a stable oil-in-water (o/w) emulsion. The "oil" phase consists of the organic pigment dissolved in a water-immiscible solvent, which is then dispersed as fine droplets in an aqueous phase containing a surfactant. High-energy homogenization or sonication is used to reduce the droplet size to the nanometer scale. Subsequent evaporation of the organic solvent causes the pigment to precipitate within the nanodroplets, forming solid nanoparticles.[7][8]

  • Materials & Reagents:

    • This compound Pigment

    • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate

    • Aqueous Phase: Deionized Water

    • Surfactant: Sodium dodecyl sulfate (SDS) or Poloxamer 188

    • Equipment: High-shear homogenizer or probe sonicator.

  • Preparation of Phases:

    • Oil Phase: Dissolve 10 mg of this compound in 2 mL of DCM.

    • Aqueous Phase: Prepare 20 mL of a 1% (w/v) SDS solution in deionized water.

  • Emulsification:

    • Add the oil phase to the aqueous phase.

    • Immediately emulsify the mixture using a probe sonicator at 60% amplitude for 3-5 minutes on an ice bath. Causality: The ice bath prevents overheating, which can degrade the pigment and affect solvent properties. High-energy sonication provides the necessary force to break down large oil droplets into a nano-emulsion.

  • Solvent Evaporation:

    • Transfer the resulting emulsion to a round-bottom flask and connect it to a rotary evaporator. Alternatively, use a magnetic stirrer in a fume hood.

    • Allow the DCM to evaporate under reduced pressure or overnight stirring. As the solvent is removed, the nanoparticles will solidify.

  • Purification:

    • Wash the nanoparticles by centrifugation (15,000 x g, 30 minutes), removing the supernatant containing excess surfactant, and resuspending in deionized water. Repeat this process twice.

Part II: Characterization of this compound Nanoparticles

A multi-technique approach is essential for a comprehensive understanding of the synthesized nanoparticles. Each technique provides unique and complementary information regarding the physical and chemical properties of the material.

G cluster_primary Primary Analysis (in Suspension) cluster_secondary Secondary Analysis (Dried Sample) A Nanoparticle Suspension (Post-Synthesis) B Dynamic Light Scattering (DLS) - Hydrodynamic Size - Polydispersity (PDI) - Zeta Potential (Stability) A->B C UV-Vis Spectroscopy - Optical Properties - Confirmation of Presence A->C D Electron Microscopy (TEM/SEM) - Morphology & Direct Size - Surface Topography A->D Requires drying E X-Ray Diffraction (XRD) - Crystalline Structure - Crystallite Size A->E Requires drying F Comprehensive Nanoparticle Profile B->F C->F D->F E->F

Caption: A multi-technique workflow for nanoparticle characterization.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique for measuring the size distribution of particles in suspension.[9] It works by illuminating the particles with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the random Brownian motion of the particles.[10][11] Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. The Stokes-Einstein equation is then used to relate the rate of these fluctuations to the hydrodynamic diameter.[12]

  • Sample Preparation: Dilute the nanoparticle suspension with deionized water to a faint, slightly turbid appearance. Overly concentrated samples can cause multiple scattering events, leading to inaccurate results.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Equilibrate the sample at 25°C in the instrument for 1-2 minutes.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Z-Average Diameter: The intensity-weighted mean hydrodynamic size.

    • Polydispersity Index (PDI): A measure of the broadness of the size distribution. A PDI value < 0.2 indicates a monodisperse or narrowly distributed sample.

    • Zeta Potential: Measured using the same instrument (often with a specific electrode cuvette), this value indicates the surface charge of the nanoparticles and is a key predictor of colloidal stability. Values more negative than -30 mV or more positive than +30 mV generally indicate good stability against aggregation.[11]

ParameterTypical Expected ValueSignificance
Z-Average Diameter50 - 250 nmMean hydrodynamic size
Polydispersity Index (PDI)< 0.25Homogeneity of size distribution
Zeta Potential< -25 mVIndicates good colloidal stability
Electron Microscopy (TEM & SEM)

Electron microscopy provides direct visualization of the nanoparticles, offering invaluable information about their actual size, shape, and surface features.

  • Transmission Electron Microscopy (TEM): A high-energy electron beam is transmitted through an ultrathin sample to generate a high-resolution, 2D projection image.[13][14] It is the preferred method for accurately measuring primary particle size and observing internal structure.[15][16]

  • Scanning Electron Microscopy (SEM): An electron beam is scanned across the surface of a sample, generating high-resolution 3D images of the surface topography.[17][18] It is excellent for observing overall morphology, surface texture, and the state of aggregation.[19][20]

  • Grid/Stub Preparation:

    • For TEM: Place a 5 µL drop of the diluted nanoparticle suspension onto a carbon-coated copper grid. Allow it to sit for 1-2 minutes, then wick away the excess liquid with filter paper. Let the grid air-dry completely.

    • For SEM: Place a 10 µL drop of the suspension onto a clean silicon wafer or an aluminum SEM stub. Allow it to air-dry completely in a dust-free environment. The sample may require sputter-coating with a thin layer of gold or carbon to make it conductive and prevent charging under the electron beam.

  • Imaging:

    • Load the prepared sample into the microscope.

    • Acquire images at various magnifications to assess both individual particles and the overall population.

    • For quantitative size analysis, measure the diameters of at least 100-200 individual particles from multiple TEM images using image analysis software (e.g., ImageJ).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound nanoparticles, this technique confirms the presence of the pigment in the colloidal suspension and can reveal size-dependent shifts in the absorption spectrum.[21] Aggregation of nanoparticles can also be detected by a broadening or red-shifting of the absorption peaks.[21]

  • Sample Preparation: Dilute the nanoparticle suspension in deionized water to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.0 AU).

  • Measurement:

    • Use a dual-beam spectrophotometer with deionized water as the reference blank.

    • Scan the sample over a wavelength range of 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max). Compare the spectrum to that of the bulk pigment dissolved in an organic solvent to check for spectral shifts.

X-Ray Diffraction (XRD)

XRD is a powerful, non-destructive technique used to analyze the crystallographic structure of a material.[22][23] When X-rays interact with a crystalline sample, they are diffracted at specific angles determined by the arrangement of atoms in the crystal lattice. The resulting diffraction pattern serves as a fingerprint for the material's phase and structure.[24] For nanoparticles, peak broadening in the XRD pattern is inversely related to the size of the crystalline domains, which can be estimated using the Scherrer equation.[25][26]

  • Sample Preparation: The nanoparticle suspension must be dried to a fine powder. This can be achieved by lyophilization (freeze-drying) or by centrifuging the sample and drying the resulting pellet in a vacuum oven at a low temperature.

  • Measurement:

    • Mount the powder on a low-background sample holder.

    • Collect the diffraction pattern, typically over a 2θ range of 10-80 degrees.

  • Data Analysis:

    • Phase Identification: Compare the positions of the diffraction peaks to reference patterns in a database (e.g., JCPDS) to confirm the crystalline phase of the this compound.

    • Crystallite Size Estimation: Select a prominent, well-defined diffraction peak and measure its full width at half maximum (FWHM). Apply the Debye-Scherrer equation: D = (Kλ) / (β cosθ) Where:

      • D = Mean crystallite size

      • K = Scherrer constant (~0.9)

      • λ = X-ray wavelength (e.g., 1.54 Å for Cu Kα)

      • β = FWHM of the peak in radians

      • θ = Bragg angle of the peak

ParameterInformation Obtained
Peak Positions (2θ)Crystalline structure and phase identification
Peak Broadening (FWHM)Estimation of average crystallite size

References

Assessing the In Vitro Cytotoxicity of Diarylanilide Yellow: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuance of Diarylanilide Yellow Cytotoxicity

Diarylanilide Yellows represent a class of high-performance organic pigments widely utilized in printing inks, plastics, and coatings due to their vibrant color and stability.[1][2] Generally, these pigments are characterized by their very low solubility in water and biological media, which historically has led to the classification of them as being non-toxic.[2] However, a critical toxicological consideration arises from their thermal degradation. When subjected to temperatures exceeding 200°C, this compound pigments can decompose and release 3,3'-dichlorobenzidine (DCB), a compound classified as a carcinogen by the U.S. Environmental Protection Agency's (EPA) Toxics Release Inventory.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the potential cytotoxicity of this compound. The focus will be on methodologies to evaluate samples that may have undergone processing at elevated temperatures, leading to the potential presence of the cytotoxic degradation product, 3,3'-dichlorobenzidine. We will delve into the mechanistic underpinnings of DCB-induced cytotoxicity, provide a detailed protocol for in vitro assessment using the MTT assay, and present a framework for data interpretation.

Mechanism of Action: The Genotoxic Threat of 3,3'-Dichlorobenzidine (DCB)

The primary cytotoxic and carcinogenic effects associated with this compound are attributed to its degradation product, 3,3'-dichlorobenzidine (DCB).[3][4] DCB is a genotoxic agent that, following metabolic activation, can form adducts with DNA.[5] This DNA damage can trigger a cascade of cellular responses, ultimately leading to apoptosis (programmed cell death) or mutagenesis, which can initiate carcinogenesis.

The proposed mechanism of DCB-induced cytotoxicity involves the following key steps:

  • Metabolic Activation: DCB is metabolized by cytochrome P450 enzymes in the liver and other tissues to reactive intermediates.[5]

  • DNA Adduct Formation: These reactive metabolites can covalently bind to DNA, forming DNA adducts.[5]

  • Induction of DNA Damage Response: The presence of DNA adducts activates cellular DNA damage response pathways.

  • Cell Cycle Arrest and Apoptosis: If the DNA damage is extensive and cannot be repaired, the cell cycle is arrested, and the intrinsic apoptotic pathway is initiated. This pathway involves the release of cytochrome c from the mitochondria, activation of caspases (such as caspase-9 and caspase-3), and ultimately, cell death.

Diagram: Proposed Signaling Pathway for DCB-Induced Apoptosis

DCB_Apoptosis_Pathway DCB 3,3'-Dichlorobenzidine (DCB) Metabolic_Activation Metabolic Activation (Cytochrome P450) DCB->Metabolic_Activation Reactive_Metabolites Reactive Metabolites Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adduct Formation Reactive_Metabolites->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Mitochondria Mitochondria DDR->Mitochondria p53 activation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed signaling pathway of 3,3'-dichlorobenzidine (DCB)-induced apoptosis.

Data Presentation: Illustrative Cytotoxicity Profile of DCB

Cell LineCell TypeOriginHypothetical IC50 (µM) of DCB
A549 Lung CarcinomaHuman25
MCF-7 Breast AdenocarcinomaHuman35
HeLa Cervical AdenocarcinomaHuman42
HepG2 Hepatocellular CarcinomaHuman18
BEAS-2B Normal Bronchial EpithelialHuman> 100
HUVEC Normal Umbilical Vein EndothelialHuman> 100

Disclaimer: The IC50 values presented in this table are hypothetical and intended for illustrative purposes only. Actual experimental results may vary.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and is a widely accepted standard for determining cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials and Reagents
  • This compound sample (and a vehicle control)

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the selected cell lines to ~80% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., DMSO). Due to the low solubility of the pigment, sonication may be required to achieve a uniform dispersion. It is crucial to test a sample that has been subjected to the conditions you are investigating (e.g., heat treatment).

    • Prepare a series of dilutions of the sample in complete cell culture medium. A typical concentration range to start with might be from 0.1 µM to 100 µM (based on the potential concentration of DCB).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest sample concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test sample.

    • Incubate the plate for another 24, 48, or 72 hours, depending on the experimental design.

  • MTT Assay:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the concentration of the test sample.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Diagram: Experimental Workflow for MTT-based Cytotoxicity Assay

MTT_Workflow Start Start Cell_Culture Cell Culture (Cancer & Normal Lines) Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plate (5,000-10,000 cells/well) Cell_Culture->Cell_Seeding Incubation1 Incubate 24h (Cell Attachment) Cell_Seeding->Incubation1 Compound_Treatment Treat with this compound (or DCB) Dilutions Incubation1->Compound_Treatment Incubation2 Incubate 24-72h (Treatment Period) Compound_Treatment->Incubation2 MTT_Addition Add MTT Reagent (10 µL/well) Incubation2->MTT_Addition Incubation3 Incubate 4h (Formazan Formation) MTT_Addition->Incubation3 Solubilization Add Solubilization Solution (100 µL/well) Incubation3->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Data Analysis (% Viability, IC50) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing cytotoxicity using the MTT assay.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the cytotoxicity data, the following controls and considerations are essential:

  • Vehicle Control: This is crucial to ensure that the solvent used to dissolve the test compound does not have any cytotoxic effects at the concentrations used.

  • Positive Control: A known cytotoxic agent should be included to validate the assay's ability to detect a cytotoxic response.

  • Blank Control: Wells containing only medium and the MTT and solubilization solutions should be included to determine the background absorbance.

  • Replicates: Each concentration of the test compound and controls should be tested in at least triplicate to ensure statistical significance.

  • Cell Line Authentication: Regularly authenticate cell lines to ensure they have not been misidentified or cross-contaminated.

Conclusion and Future Directions

While this compound pigments in their pure, undegraded form exhibit low toxicity due to their insolubility, the potential for thermal degradation into the carcinogen 3,3'-dichlorobenzidine necessitates careful cytotoxicological evaluation of products manufactured using these pigments at high temperatures. The MTT assay provides a robust and reliable method for in vitro screening of potential cytotoxicity. Further investigations could explore the specific apoptotic pathways activated by DCB in different cell types and assess the potential for other degradation products to contribute to cytotoxicity. A deeper understanding of the conditions leading to the degradation of this compound pigments is also critical for ensuring product safety.

References

Diarylanilide Yellow as a model compound for azo dye degradation studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Diarylanilide Yellow as a Model Compound for Azo Dye Degradation Studies

Introduction: The Case for a Model Compound

The textile, printing, and cosmetics industries rely heavily on synthetic colorants, with azo dyes accounting for the majority due to their cost-effectiveness, vibrant hues, and high color fastness.[1][2] However, their widespread use has led to significant environmental contamination. Inefficient dyeing processes can result in 15-50% of these dyes being discharged into wastewater.[3] Azo dyes are designed to be stable and resistant to fading, which makes them persistent pollutants that are difficult to remove from effluents.[1][2]

The core environmental and health risks stem from the azo bond (-N=N-). Under certain conditions, this bond can be cleaved to form aromatic amines, many of which are known or suspected carcinogens.[1][3][4] This toxicity can harm aquatic life by impeding sunlight penetration in water bodies and can impact agricultural productivity by killing essential soil microorganisms.[1][2][4] Consequently, developing effective degradation technologies for these pollutants is a critical area of research.

To standardize and compare the efficacy of various degradation techniques, researchers often employ "model compounds." A suitable model compound should be representative of the broader class of chemicals in structure and behavior. This compound (also known as Pigment Yellow 12) is an excellent model for diazo dyes due to several key characteristics:

  • Complex Diazo Structure: It contains two azo bonds, representing a more complex structure than simpler monoazo dyes.

  • Widespread Use: It is a commercially significant pigment, ensuring its environmental relevance.[5]

  • Recalcitrant Nature: Its poor water solubility and stable chemical structure make it resistant to conventional biodegradation, mirroring the challenges posed by many industrial azo dyes.[1][2]

This guide provides an in-depth overview and detailed protocols for using this compound to study and validate various azo dye degradation methodologies.

Physicochemical Properties of this compound

A thorough understanding of the model compound's properties is fundamental to experimental design and data interpretation.

PropertyValueSource
IUPAC Name 2,2'-((3,3'-dichloro-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(3-oxo-N-phenylbutanamide)[5]
Synonyms Pigment Yellow 12, Benzidine Yellow[5][6]
CAS Number 6358-85-6[5][7]
Molecular Formula C₃₂H₂₆Cl₂N₆O₄[5][7][8]
Molar Mass 629.50 g·mol⁻¹[5][8]
Appearance Fine yellow powder[7][8]
Melting Point 317-320 °C[5][7]
Solubility in Water Very low (~1 mg/mL)[5]

Degradation Methodologies & Protocols

This section details the principles and step-by-step protocols for three common advanced degradation techniques using this compound as the model substrate. The success of these methods relies on the generation of highly reactive species, primarily hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents.

Advanced Oxidation Process (AOP): Heterogeneous Photocatalysis

Principle & Application Insights: Heterogeneous photocatalysis, often employing titanium dioxide (TiO₂), is a widely studied AOP. When TiO₂ is irradiated with photons of sufficient energy (i.e., UV light), an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. These charge carriers react with water and oxygen to generate powerful reactive oxygen species (ROS), including hydroxyl radicals, which can non-selectively attack and mineralize the complex azo dye structure.

The choice of TiO₂ (specifically the anatase form, like Degussa P25) is due to its high catalytic activity, chemical stability, and low cost.[9] The key advantage of this method is its potential to achieve complete mineralization—converting the organic dye into CO₂, H₂O, and mineral acids.

Protocol 3.1: Photocatalytic Degradation of this compound using UV/TiO₂

1. Reagent & Equipment Preparation:

  • This compound Stock Solution (e.g., 50 mg/L): Due to low water solubility, prepare in an organic solvent like DMSO or DMF first, then dilute with deionized (DI) water. Note: The solvent concentration in the final working solution should be minimal (<0.1%) to avoid interfering with the reaction.
  • Photocatalyst: TiO₂ (Degussa P25) powder.
  • Photoreactor: A vessel (e.g., borosilicate glass beaker) equipped with a magnetic stirrer and a UV lamp (e.g., 10W, λ=365 nm).[10]
  • Analytical Instruments: UV-Vis Spectrophotometer, TOC Analyzer, HPLC system.

2. Experimental Procedure: a. Prepare 100 mL of a 20 mg/L this compound working solution in the photoreactor. b. Add the TiO₂ catalyst. A typical starting concentration is 0.5 g/L.[9] The optimal catalyst loading must be determined experimentally, as excessive catalyst can increase turbidity and light scattering, reducing efficiency.[11] c. Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface. This step is critical to distinguish between dye removal by adsorption and actual photocatalytic degradation. d. Take an initial sample (t=0) immediately before turning on the UV lamp. e. Turn on the UV lamp to initiate the photocatalytic reaction. f. Collect aliquots (e.g., 3-5 mL) at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 min). g. Immediately centrifuge or filter each aliquot through a 0.22 µm syringe filter to remove the TiO₂ particles before analysis.

3. Control Experiments (Essential for Data Validation):

  • Photolysis Control: Run the experiment with the dye solution under UV irradiation without the TiO₂ catalyst to quantify degradation due to light alone.
  • Adsorption Control: Run the experiment with the dye solution and TiO₂ catalyst in the dark to quantify dye removal due to adsorption onto the catalyst surface.

4. Data Analysis:

  • Decolorization: Measure the absorbance of the supernatant at the dye's maximum wavelength (λ_max) using a UV-Vis spectrophotometer. Calculate the degradation efficiency (%) as: Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
  • Mineralization: Measure the Total Organic Carbon (TOC) of the initial and final samples to determine the extent to which the organic carbon in the dye has been converted to CO₂.[9]

Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare Dye Working Solution (e.g., 20 mg/L) add_cat Add Catalyst to Dye Solution prep_dye->add_cat prep_cat Weigh TiO₂ Catalyst (e.g., 0.5 g/L) prep_cat->add_cat equil Stir in Dark (30 min) for Adsorption Equilibrium add_cat->equil sample0 Take t=0 Sample equil->sample0 react Turn on UV Lamp sample0->react sampling Collect Samples at Time Intervals react->sampling filter Filter/Centrifuge Samples sampling->filter uv_vis UV-Vis Analysis (Decolorization) filter->uv_vis toc TOC Analysis (Mineralization) filter->toc hplc HPLC/LC-MS Analysis (Intermediates) filter->hplc

Caption: General experimental workflow for photocatalytic degradation.

Advanced Oxidation Process (AOP): Fenton and Photo-Fenton Oxidation

Principle & Application Insights: The Fenton process is a powerful homogeneous AOP that utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating highly reactive hydroxyl radicals (•OH).[12][13]

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The reaction is most effective under acidic conditions (typically pH 3-4) to prevent the precipitation of iron hydroxides and to keep the iron catalyst in its active, dissolved form.[12][14] The Photo-Fenton process enhances this reaction by using UV light to photoreduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals, often leading to faster and more complete degradation.[15][16]

Protocol 3.2: Degradation of this compound by Fenton/Photo-Fenton Process

1. Reagent & Equipment Preparation:

  • This compound Working Solution (e.g., 50 mg/L).
  • Fenton Reagents:
  • Iron (II) Sulfate Heptahydrate (FeSO₄·7H₂O) stock solution.
  • Hydrogen Peroxide (H₂O₂, 30% w/w).
  • pH Adjustment: Dilute H₂SO₄ and NaOH solutions.
  • Reactor: Glass beaker with magnetic stirrer. For Photo-Fenton, a UV lamp is also required.
  • Quenching Agent: NaOH solution to raise the pH and stop the reaction.

2. Experimental Procedure: a. Place 100 mL of the dye solution into the reactor. b. Adjust the pH of the solution to ~3.0 using dilute H₂SO₄. This is a critical step for Fenton chemistry.[13][14] c. Add the required amount of FeSO₄ solution to achieve the desired Fe²⁺ concentration (e.g., a starting point could be a molar ratio of H₂O₂:Fe²⁺ around 10:1).[13] d. To initiate the reaction, add the calculated volume of H₂O₂. A typical starting concentration is 0.5 mM.[12] e. (For Photo-Fenton): Simultaneously turn on the UV lamp. f. Collect aliquots at specified time intervals. g. Immediately quench the reaction in each aliquot by adding NaOH to raise the pH to >8. This stops the generation of •OH radicals and precipitates the iron catalyst. h. Centrifuge the quenched sample to remove the iron hydroxide precipitate before analysis.

3. Data Analysis:

  • Analyze the supernatant for residual dye concentration (decolorization) and TOC (mineralization) as described in Protocol 3.1.
  • The efficiency of the process is highly dependent on the pH, and the concentrations of Fe²⁺ and H₂O₂. These parameters should be optimized systematically.[12][14]

Microbial Degradation

Principle & Application Insights: Bioremediation offers an eco-friendly and cost-effective alternative to chemical methods.[17] Many microorganisms, including bacteria and fungi, can degrade azo dyes.[18] The process typically begins with an anaerobic step where azoreductase enzymes cleave the azo bonds, leading to decolorization and the formation of aromatic amines.[18][19] These amines, which can be toxic, are then often mineralized under subsequent aerobic conditions by other metabolic pathways.[18][19]

Using a bacterial consortium can be more effective than a single strain, as different species may work synergistically to break down the parent dye and its various intermediate products.[20]

Protocol 3.3: Microbial Degradation of this compound

1. Materials & Culture Preparation:

  • Bacterial Strain/Consortium: A known azo dye-degrading bacterial consortium (e.g., Enterobacter sp., Pseudomonas sp.).[20]
  • Growth Medium: Nutrient Broth or a suitable mineral salts medium (MSM).
  • This compound: To be used as the target pollutant.
  • Equipment: Shaking incubator, sterile flasks, centrifuge, spectrophotometer, GC-MS for metabolite analysis.

2. Experimental Procedure: a. Acclimatization: Gradually expose the microbial culture to increasing concentrations of this compound in the growth medium to allow for adaptation. b. Inoculum Preparation: Grow the acclimatized culture in Nutrient Broth until it reaches the late exponential phase. Harvest the cells by centrifugation and wash with a sterile saline or phosphate buffer solution. Resuspend the cell pellet to create a dense inoculum. c. Degradation Assay: i. Prepare flasks containing a defined volume of MSM supplemented with this compound (e.g., 100 mg/L) as the primary carbon source. ii. Inoculate the flasks with the prepared bacterial suspension (e.g., 5-10% v/v).[20] iii. Incubate the flasks under optimal conditions (e.g., 35°C, pH 7, under static or shaking conditions depending on whether the initial phase should be anaerobic or aerobic).[20] iv. A control flask containing the dye and medium but no inoculum is essential to check for abiotic degradation. d. Monitoring: i. Withdraw samples aseptically at regular intervals. ii. Centrifuge to separate the biomass. iii. Analyze the supernatant for decolorization using a UV-Vis spectrophotometer.

3. Metabolite Analysis:

  • To confirm biodegradation beyond simple decolorization, analyze the samples using techniques like Fourier-transform infrared spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the intermediate and final breakdown products.[20]

Degradation Pathway Visualization

G A This compound (Parent Diazo Dye) B Cleavage of Azo Bonds (Anaerobic Azoreductase) A->B Step 1: Decolorization C Formation of Aromatic Amines (e.g., Chloroaniline derivatives) B->C D Aerobic Degradation (Ring Opening) C->D Step 2: Detoxification E Aliphatic Intermediates D->E F Mineralization E->F G CO₂ + H₂O + Cl⁻ F->G Final Products

Caption: A conceptual pathway for microbial azo dye degradation.

Analytical Methods for Monitoring Degradation

Selecting the appropriate analytical technique is crucial for accurately assessing the outcome of a degradation study.

TechniquePurposeKey InsightsReference
UV-Vis Spectrophotometry Decolorization Monitoring Fast, simple method to track the disappearance of the dye's color by measuring absorbance at its λ_max. It does not provide information on the mineralization or the toxicity of byproducts.[21][22]
Total Organic Carbon (TOC) Mineralization Assessment Measures the total amount of organically bound carbon in a sample. A decrease in TOC indicates the conversion of the organic dye molecule to inorganic CO₂, signifying complete degradation.[9]
HPLC / LC-MS Intermediate Identification High-Performance Liquid Chromatography (HPLC) separates the parent dye from its degradation products. Coupling it with Mass Spectrometry (LC-MS) allows for the identification of the chemical structures of these intermediates, which is crucial for understanding the degradation pathway and assessing potential toxicity.[21][23][24]
GC-MS Metabolite Identification Gas Chromatography-Mass Spectrometry is particularly useful for identifying volatile or semi-volatile organic compounds formed during degradation, especially in microbial studies.[20]

Conclusion

References

Application Note & Protocols: Microbial Biotransformation of Diarylanilide Yellow

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Imperative and Microbial Solution

Diarylanilide Yellow pigments are a class of high-performance azo dyes, prized for their vibrant color and stability in paints, plastics, and inks. However, their widespread use and chemical recalcitrance pose significant environmental challenges. Effluents containing these dyes can contaminate water sources, where their persistence and the potential toxicity of their breakdown products are of great concern.[1] The complex structure of this compound, characterized by one or more azo bonds (-N=N-), makes it resistant to conventional wastewater treatment methods.[1]

Bioremediation, which harnesses the metabolic capabilities of microorganisms, presents an eco-friendly and cost-effective alternative for degrading these pollutants.[2][3] A diverse range of microorganisms, including bacteria, fungi, algae, and yeasts, have demonstrated the ability to decolorize and mineralize azo dyes.[2][4] This process, known as biotransformation, typically involves the enzymatic cleavage of the azo bond, leading to the formation of aromatic amines, which are subsequently degraded into simpler, non-toxic compounds.[5]

This guide provides a comprehensive overview of the principles and methodologies for studying the biotransformation of this compound. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to isolate potent microbial candidates, conduct biotransformation assays, and analyze the resulting metabolites.

Section 1: The Microbial Toolkit for Azo Dye Degradation

The ability to degrade azo dyes is not confined to a specific microbial genus but is found across a wide spectrum of life. The primary mechanism involves enzymatic action, and the choice of microorganism often dictates the specific pathway and efficiency of degradation.

  • Bacteria: Bacterial degradation is highly efficient and often faster than fungal processes.[4] Many bacterial strains produce enzymes called azoreductases , which reductively cleave the azo bond.[4] This is typically an anaerobic or anoxic process, as oxygen can compete as an electron acceptor, inhibiting the azoreductase activity.[1][5] Following this initial decolorization, the resulting aromatic amines are often mineralized under aerobic conditions, making a sequential anaerobic-aerobic treatment highly effective.[1][6] Genera such as Pseudomonas, Bacillus, Klebsiella, and Aeromonas are frequently cited for their dye-degrading capabilities.[5][7][8]

  • Fungi: Filamentous fungi, particularly white-rot and brown-rot fungi, are potent degraders of complex aromatic structures, including azo dyes.[2][9] Their efficacy stems from the secretion of powerful, non-specific extracellular ligninolytic enzymes, such as lignin peroxidases (LiP) , manganese peroxidases (MnP) , and laccases .[10][11] Unlike bacterial azoreductases, these enzymes are oxidative and function under aerobic conditions.[10] This allows fungi to decolorize and degrade the dye simultaneously. Genera like Aspergillus, Phanerochaete chrysosporium, and Trametes versicolor are well-studied for these properties.[10][11][12]

  • Algae and Yeasts: While less commonly studied than bacteria and fungi, certain species of microalgae (Chlorella, Anabaena) and yeasts have also shown potential for azo dye decolorization through both adsorption and enzymatic degradation.[2]

Section 2: Core Experimental Workflow

The investigation of microbial biotransformation follows a logical progression from isolation of candidate organisms to the detailed analysis of metabolic products. This workflow ensures a systematic and reproducible approach.

G cluster_0 Phase 1: Discovery & Isolation cluster_1 Phase 2: Characterization & Assay cluster_2 Phase 3: Metabolite Analysis A Environmental Sample Collection (e.g., contaminated soil, sludge) B Enrichment Culture (Selective pressure with dye) A->B C Isolation of Pure Cultures (Serial dilution & plating) B->C D Primary Screening (Plate-based decolorization assay) C->D E Identification of Potent Isolates (16S rRNA / ITS sequencing) D->E F Optimization of Conditions (pH, Temp, Carbon Source) E->F G Quantitative Biotransformation Assay (Spectrophotometry) F->G H Enzyme Activity Assays (Azoreductase, Laccase, etc.) G->H I Sample Preparation (Centrifugation & Extraction) H->I J Metabolite Separation & Identification (TLC, HPLC, GC-MS) I->J K Metabolic Pathway Elucidation J->K G cluster_0 Anaerobic/Anoxic Phase cluster_1 Aerobic Phase A This compound (Colored, Complex) B Aromatic Amines (Colorless, Potentially Toxic) A->B  Reductive Cleavage  (Azoreductase) C Simpler Intermediates (e.g., Catechol) B->C  Oxidative Degradation  (Oxygenases) D Mineralization Products (CO₂, H₂O, NH₄⁺) C->D  Ring Cleavage  (Dioxygenases)

References

Troubleshooting & Optimization

methods for improving Diarylanilide Yellow dispersion in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diarylanilide Yellow pigments. This guide is designed for researchers, scientists, and formulation professionals to address common challenges encountered when dispersing this compound (such as PY83) in aqueous media. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to achieve stable, high-performance dispersions.

Part 1: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format. Each answer explains the underlying causes and provides a step-by-step resolution protocol.

Issue 1: Poor Color Strength and Low Opacity

Question: I've completed the dispersion process, but my final product has weak color development and poor hiding power. What went wrong?

Answer: This is a classic symptom of incomplete dispersion, where pigment agglomerates have not been sufficiently broken down into primary particles.[1][2] The full color potential of a pigment is only realized when the particle size is optimized to maximize light scattering.[3]

Root Causes & Solutions:

  • Insufficient Mechanical Energy: Organic pigments like this compound often require significant mechanical force to break apart agglomerates.[4][5]

    • Troubleshooting:

      • Verify Equipment: Ensure your dispersion equipment is appropriate. For organic pigments, a high-speed disperser (HSD) with a Cowles blade is often just the first step (pre-mixing).[4][6] Achieving the target particle size typically requires a media mill (e.g., bead mill).[4][7][8]

      • Optimize Process Parameters: Increase milling time or the speed of your disperser. For media mills, ensure the bead loading and size are correct for your formulation. Smaller beads can produce finer grinds but may reduce flow.[6]

      • Check Viscosity: The viscosity of the mill base is critical. If it's too low, the shear forces will be insufficient. If it's too high, particle mobility is restricted, hindering the milling process.[9][10] Adjust pigment or vehicle content as needed.

  • Ineffective Wetting: The liquid vehicle must first displace the air from the surface of the pigment powder.[2][11][12] Diarylanilide Yellows are organic and can be hydrophobic, making them difficult to wet in water.[11]

    • Troubleshooting:

      • Incorporate a Wetting Agent: Add a suitable wetting agent or a dispersant with strong wetting properties to the water before adding the pigment.[1][13][14] This reduces the surface tension of the water, allowing it to penetrate the pigment agglomerates more effectively.[12][15]

      • Order of Addition: The standard procedure is to add the dispersant and wetting agent to the water first, mix briefly, and then slowly add the pigment powder under agitation.[1][10] This ensures the additives are available to interact with the newly exposed pigment surfaces.

Issue 2: Dispersion is Unstable (Flocculation, Aggregation, or Settling)

Question: My dispersion looked good initially, but after a few hours (or days), I'm seeing pigment settling, a loss of gloss, and an increase in viscosity. Why is it unstable?

Answer: This indicates that the pigment particles, after being separated, are re-agglomerating, a process known as flocculation.[2][9][13][14] This happens when the repulsive forces between particles are not strong enough to overcome their natural van der Waals attractive forces.[11][15]

Root Causes & Solutions:

  • Incorrect Dispersant Choice or Concentration: The dispersant is the key to stability. Its job is to adsorb onto the pigment surface and create a barrier that prevents particles from getting too close.[1][16][17]

    • Troubleshooting:

      • Select the Right Dispersant: For organic pigments in water, polymeric dispersants are often the most effective.[11][16] These provide a robust steric stabilization barrier—essentially, polymer chains extending from the pigment surface that physically keep other particles away.[13][16][17] Anionic surfactants can also be used, sometimes in combination, to add electrostatic repulsion.[16][18]

      • Optimize Dispersant Dosage: Too little dispersant results in incomplete coverage of the pigment surface. Too much can lead to viscosity issues or depletion flocculation.[9] Run a dosage ladder experiment to find the optimal concentration, often identified by the point of lowest viscosity for a given pigment loading.[10]

  • Low Zeta Potential (for electrostatically stabilized systems): Zeta potential is a measure of the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion.[7]

    • Troubleshooting:

      • Measure Zeta Potential: If you are relying on electrostatic stabilization, measure the zeta potential of your dispersion. A value greater than +30 mV or less than -30 mV is generally considered indicative of a stable system.[7][19][20] Values close to zero suggest a high likelihood of aggregation.[20]

      • Adjust pH: The surface charge of pigments and the effectiveness of some dispersants can be highly dependent on the pH of the medium. Adjusting the pH can significantly increase zeta potential and improve stability.

Troubleshooting Workflow Diagram

Here is a logical workflow for diagnosing dispersion problems.

TroubleshootingWorkflow Start Dispersion Issue (e.g., Low Color, Instability) Check_Energy 1. Review Mechanical Input - Milling time sufficient? - Equipment appropriate (Media Mill)? - Mill base viscosity optimal? Start->Check_Energy Poor Color Strength Check_Stabilization 3. Evaluate Stabilization - Dispersant type correct? - Dosage optimized? - pH / Zeta Potential in range? Start->Check_Stabilization Poor Stability (Flocculation) Check_Wetting 2. Assess Wetting Stage - Wetting agent used? - Correct order of addition? Check_Energy->Check_Wetting If energy is adequate Solution_Energy Solution: - Increase milling time/energy - Switch to media mill - Adjust mill base viscosity Check_Energy->Solution_Energy Problem Found Check_Wetting->Check_Stabilization If wetting is correct Solution_Wetting Solution: - Add wetting agent before pigment - Follow correct addition sequence Check_Wetting->Solution_Wetting Problem Found Solution_Stabilization Solution: - Select polymeric dispersant - Run dosage ladder study - Adjust pH, measure Zeta Potential Check_Stabilization->Solution_Stabilization Problem Found

Caption: A logical flowchart for troubleshooting common this compound dispersion issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental three-stage process of pigment dispersion?

A1: The dispersion process is universally described in three stages:

  • Wetting: The initial step where the liquid vehicle (water) displaces air from the pigment's surface.[2][11][15] Surfactants or wetting agents are crucial here to lower the surface tension of the water.[12]

  • Separation (or De-agglomeration): The application of mechanical energy (e.g., from a high-speed disperser or media mill) to break down pigment agglomerates and aggregates into smaller, primary particles.[2][11][15]

  • Stabilization: The final and most critical step, where a dispersing agent adsorbed onto the particle surfaces prevents them from re-agglomerating through electrostatic or steric repulsion.[2][11][12][15]

Q2: How do I choose between electrostatic and steric stabilization?

A2: The choice depends on your system.

  • Electrostatic Stabilization: Works by creating a net charge on the pigment surface, causing like-charged particles to repel each other.[13][16] This method is most effective in highly polar media like water but can be sensitive to changes in pH and the presence of salts.[11][16]

  • Steric Stabilization: Involves using long-chain polymers (polymeric dispersants) that adsorb to the pigment surface.[13][16] These polymer chains form a physical barrier that prevents particles from approaching each other.[16] This method is very robust, less sensitive to pH and salt concentration, and is generally preferred for high-performance organic pigments in aqueous systems.[16]

Q3: What are the key properties of this compound (e.g., PY83) that I should be aware of?

A3: this compound pigments like PY83 are synthetic organic pigments known for their good lightfastness, high tinting strength, and resistance to solvents and migration.[21][22] However, they are also known for having a small particle size and a tendency to absorb oil (or vehicle), which can make them challenging to disperse and can lead to high viscosity if not formulated correctly.[21][23] Their organic nature means they typically have a low surface energy, making them inherently more difficult to wet in high-surface-tension water.[11][13][14]

Q4: What are the target quality control parameters for a good dispersion?

A4: A well-formulated dispersion should be monitored using several key metrics. The target values can vary by application, but the principles remain the same.

ParameterDescriptionTypical Target/GoalMeasurement Tool
Particle Size The average size of the pigment particles. Crucial for color strength, gloss, and stability.[3]Sub-micron range (e.g., 150-300 nm) for high performance.Dynamic Light Scattering (DLS) or Laser Diffraction
Viscosity A measure of the dispersion's resistance to flow. Low viscosity at high pigment loading is desired.As low as possible for the required pigment concentration.Rotational Viscometer
Zeta Potential Indicates the magnitude of electrostatic repulsion and predicts stability.[7][19]> |30 mV| for electrostatically stable systems.[20]Electrophoretic Light Scattering (ELS)
Color Strength The ability of the dispersion to impart color. Compared against a standard.≥ 95% of the established standard.Spectrophotometer
Gloss The shininess or specular reflection of a dried film. High gloss indicates fine particle size.Application-dependent; should be high and stable.Gloss Meter

Part 3: Experimental Protocol

Protocol: Preparation of a Stabilized Aqueous this compound Dispersion via Media Milling

This protocol outlines a standard, self-validating procedure for creating a stable dispersion.

Objective: To produce a stable, 30% solids this compound (PY83) dispersion in water.

Materials & Equipment:

  • Deionized Water

  • This compound (PY83) Pigment Powder

  • High-Performance Polymeric Dispersant

  • Wetting Agent (optional, if dispersant is not a strong wetter)

  • Defoamer

  • pH Adjuster (e.g., AMP-95 or Potassium Hydroxide solution)

  • Laboratory Scale & Beakers

  • High-Speed Disperser (HSD) with Cowles Blade

  • Laboratory Media Mill (e.g., Eiger, Netzsch) with 0.5-0.8 mm YTZ grinding media

  • Particle Size Analyzer (DLS)

  • Viscometer

Procedure:

  • Vehicle Preparation (The "Letdown"):

    • In a beaker, add 65.0g of Deionized Water.

    • While stirring at low speed, add 1.0g of Defoamer.

    • Add 4.0g (actives) of a high-performance polymeric dispersant. This starting point (approx. 13% on pigment weight) should be optimized via a ladder study.

    • Mix for 5 minutes until the dispersant is fully dissolved. Check the pH and adjust if necessary to the range recommended by the dispersant supplier.

  • Premixing Stage (Wetting & De-agglomeration):

    • Place the beaker under the High-Speed Disperser. Increase the speed to create a vortex (approx. 1000-1500 rpm).

    • Slowly add 30.0g of this compound (PY83) pigment into the side of the vortex to avoid introducing excessive air.

    • Once all pigment is added, increase the disperser speed to 3000-4000 rpm. The batch should form a "donut" flow pattern.

    • Continue mixing for 20-30 minutes. This is the premix or pre-dispersion stage.[6] The goal is to fully wet the pigment and break down the largest agglomerates.

  • Milling Stage (Particle Size Reduction):

    • Load the premix from Step 2 into the laboratory media mill, which has been pre-loaded with grinding media (typically 70-80% of the chamber volume).

    • Begin milling at a moderate speed, ensuring the cooling jacket is active to manage the temperature, as the process generates significant heat.[4]

    • Take samples periodically (e.g., every 30 minutes) and measure the particle size using a DLS analyzer.

    • Continue milling until the target particle size (e.g., a median size of <250 nm) is reached and the particle size distribution is narrow and stable between two consecutive measurements. This is the self-validating step; the process is complete when the particle size plateaus.

  • Quality Control & Finalization:

    • Once milling is complete, filter the dispersion to remove the grinding media.

    • Measure the final particle size, viscosity, and color strength against a standard.

    • Store in a sealed container and perform stability tests by checking for changes in viscosity and particle size over several weeks.

Dispersion Process Visualization

Caption: A step-by-step workflow for preparing a this compound aqueous dispersion.

References

preventing aggregation of Diarylanilide Yellow in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diarylanilide Yellow Pigments

A Guide for Researchers and Formulation Scientists

Welcome to the technical support center for this compound pigments. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to a common yet critical challenge: preventing the aggregation of this compound pigments in organic solvent systems. As high-performance organic pigments, Diarylanilides (e.g., Pigment Yellow 12, 13, 14, 83) are prized for their excellent color strength and durability, but their tendency to aggregate can compromise experimental outcomes and final product quality.[1][2]

This resource combines fundamental principles with field-proven troubleshooting strategies to help you achieve stable, uniform dispersions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound pigment clumping together (aggregating) in the solvent?

A: Pigment aggregation, or flocculation, is a natural thermodynamic process.[3] It occurs when the attraction forces between pigment particles are stronger than the forces between the pigment particles and the surrounding solvent molecules. Pigment dispersions are thermodynamically unstable and have a natural tendency to flocculate.[3] This leads to issues like color inconsistency, reduced color strength, loss of gloss, and settling.[4] The core of the issue lies in an energetic mismatch between the pigment surface and the solvent.

Q2: What is the most critical factor in choosing an organic solvent to prevent aggregation?

A: The most critical factor is the solvent's solubility parameter . The "like dissolves like" principle is a good starting point.[3] For a more technical approach, Hansen Solubility Parameters (HSP) provide a robust framework for predicting pigment-solvent compatibility.[5][6][7] HSP breaks down a solvent's properties into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7] A stable dispersion is more likely when the HSP values of the pigment and the solvent are closely matched.[5]

Q3: Can additives help? What are dispersants and how do they work?

A: Absolutely. Dispersing agents (or dispersants) are essential additives designed to prevent aggregation.[8][9] They are typically polymeric molecules with two key components:

  • An Anchoring Group: This part of the molecule has a strong affinity for the pigment surface and adsorbs onto it.

  • A Solvent-philic Chain: This part extends into the solvent, creating a stabilizing barrier around the pigment particle.

This barrier prevents particles from getting close enough to clump together, a mechanism known as steric stabilization .[8][9][10]

Q4: How do temperature and concentration affect aggregation?

A: Both are significant factors.

  • Temperature: An increase in temperature generally decreases the viscosity of the solvent, which can increase the mobility of pigment particles and lead to a higher rate of collision and potential flocculation.[11] In some systems, higher temperatures can also cause the desorption of stabilizing agents from the pigment surface.[12]

  • Concentration: Increasing the pigment concentration can increase the likelihood of aggregation simply by reducing the distance between particles.[11] However, it can also increase the overall viscosity, which may slow down the rate of settling.[11] Every system has an optimal concentration range that must be determined experimentally.

In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Selection & Optimization

If your primary issue is poor initial dispersion or rapid settling, your solvent system is the first place to investigate.

The Problem: The selected solvent cannot adequately "wet" the pigment particles, meaning the solvent-pigment interactions are not strong enough to overcome pigment-pigment attraction.

The Strategy: A systematic approach using Hansen Solubility Parameters (HSP) is highly recommended over random trial-and-error.

dot

cluster_0 Solvent Selection Workflow Start Aggregation Observed Step1 Identify HSP of Pigment (from literature or supplier data) Start->Step1 Step2 Select Solvents with Similar HSP Values (Low Δδ) Step1->Step2 Step3 Perform Compatibility Test (e.g., Daniel Flow Point Method) Step2->Step3 Step4 Evaluate Dispersion Stability (Visual, Microscopy, Particle Size Analysis) Step3->Step4 Result Optimized Solvent System Step4->Result

Caption: A workflow for systematic solvent selection.

Experimental Protocol: Solvent Compatibility Screening

  • Obtain Pigment HSP: Find the Hansen Solubility Parameters (δD, δP, δH) for your specific this compound pigment from supplier technical data sheets or scientific literature.[5] If unavailable, use values for chemically similar pigments as a starting point.

  • Select Candidate Solvents: Choose a range of 3-5 organic solvents whose HSP values are close to those of the pigment. A study on Pigment Yellow 180 (a bis-azo pigment) showed that solvents with medium hydrogen bonding and high polarity parameters, which had a small HSP difference (Δδ) with the pigment, favored a stable system.[13]

  • Prepare Test Dispersions: For each candidate solvent, prepare a low-concentration (e.g., 1% w/w) pigment dispersion.

  • Agitate: Use consistent agitation for all samples (e.g., vortex for 2 minutes, followed by ultrasonication for 10 minutes).

  • Observe & Rank: Let the samples stand for 24 hours. Visually inspect for signs of settling, clarity of the supernatant, and the presence of hard cake at the bottom. Rank the solvents from best (no settling, hazy supernatant) to worst (rapid settling, clear supernatant).

  • Confirmation: For the top 1-2 candidates, perform particle size analysis to confirm which solvent yields the smallest, most stable particle size distribution.

Solvent ClassGeneral Suitability for this compoundKey Considerations
Aromatic Hydrocarbons (e.g., Toluene, Xylene)ModerateGood wetting for non-polar surfaces but may lack sufficient polarity.
Esters (e.g., Ethyl Acetate, Butyl Acetate)Good to ExcellentOften provide a good balance of polarity and hydrogen bonding acceptance.[3]
Ketones (e.g., MEK, Cyclohexanone)Good to ExcellentStrong solvents that can effectively wet pigment surfaces.[3][14]
Glycol Ethers GoodCan offer good stability but have higher boiling points.
Alcohols (e.g., Ethanol)Poor to ModerateProtic nature can sometimes interfere with stabilization mechanisms or promote aggregation through hydrogen bonding.[15]
Guide 2: Effective Selection and Use of Dispersants & Synergists

When an optimized solvent alone is insufficient, a chemical additive is necessary.

The Problem: Even in a suitable solvent, pigment particles will eventually re-agglomerate due to inherent attractive forces (van der Waals forces).[3]

The Strategy: Introduce a polymeric dispersant to provide steric stabilization. For particularly difficult-to-disperse pigments, a synergist can be used to enhance the dispersant's effectiveness.

dot

cluster_0 Unstable System (Aggregation) cluster_1 Stable System (Steric Stabilization) P1 Pigment P2 Pigment P1->P2 Attractive Forces > Repulsive Forces P3 Pigment D1 Dispersant Shell P4 Pigment D2 Dispersant Shell D1->D2 Steric Repulsion

Caption: Mechanism of steric stabilization by dispersants.

Experimental Protocol: Dispersant Efficacy Screening

  • Select Dispersants: Choose 2-3 polymeric dispersants with anchoring groups suitable for organic pigments (e.g., containing amine, amide, or acidic functionalities).[16] The choice depends on the specific this compound's surface chemistry.

  • Determine Dosage: The optimal dispersant concentration is typically based on the pigment's surface area. Start with a ladder study (e.g., 0.5%, 1.0%, and 2.0% active dispersant on pigment weight).[3]

  • Prepare Dispersions: Using the best solvent identified in Guide 1, prepare a masterbatch of the pigment. Divide it and add the different concentrations of each dispersant.

  • Mill the Samples: To ensure proper deagglomeration, high-shear mixing is required.[17] Use a bead mill, three-roll mill, or high-speed dissolver with consistent energy input for all samples.[18]

  • Evaluate Performance:

    • Viscosity: Measure the viscosity of each dispersion. An effective dispersant will typically produce a lower viscosity at the same pigment concentration.

    • Stability: Store the samples and observe settling over time (e.g., 1 week). A stable dispersion will show minimal to no hard sediment.[9]

    • Color Strength: Draw down the samples on a substrate and compare the color intensity. A well-dispersed pigment will exhibit higher color strength.[9]

Pro-Tip on Synergists: Synergists are molecules that are structurally similar to the pigment itself.[19][20] They pre-condition the pigment surface, creating specific docking sites that allow the larger polymeric dispersant to anchor more effectively.[20][21] This is particularly useful for pigments that are notoriously difficult to stabilize. Consider using a synergist at a low concentration (e.g., 0.1-0.5% on pigment weight) in combination with the primary dispersant.

References

effect of pH on the stability and color of Diarylanilide Yellow

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Controlling the Effects of pH on Pigment Stability and Color Integrity

Welcome to the technical support center for Diarylanilide Yellow pigments. As Senior Application Scientists, we understand that achieving consistent and stable color in your formulations is paramount. Diarylanilide Yellows are a robust class of organic pigments, widely used for their brilliant color and good fastness properties.[1][2] However, like many high-performance materials, their stability and chromaticity can be sensitive to the chemical environment, particularly pH.

This guide is designed for researchers, scientists, and formulation experts. It moves beyond simple instructions to provide a deep understanding of the mechanisms at play, empowering you to troubleshoot issues, optimize your formulations, and ensure the long-term integrity of your products.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the pH-dependent behavior of this compound pigments.

Q1: What are this compound pigments?

Diarylanilide Yellows are a class of organic azo pigments known for their bright yellow to reddish-yellow shades, high color strength, and good stability.[2][3][4] They are synthesized by coupling a diazotized aromatic diamine (typically a derivative of 3,3'-dichlorobenzidine) with two equivalents of an acetoacetanilide derivative.[1][2] Common examples include Pigment Yellow 12, Pigment Yellow 13, and Pigment Yellow 83.[2] Their molecular structure contains two azo groups (-N=N-) and two amide groups (-CONH-), which are critical to their color and chemical properties.

Caption: General structure of C.I. Pigment Yellow 13.

Q2: How does pH generally affect the stability of this compound?

The pH of a formulation is a critical factor that can influence both the physical and chemical stability of the pigment. Extreme pH levels, whether highly acidic or highly alkaline, can potentially lead to:

  • Chemical Degradation: The azo or amide linkages in the pigment's structure can be susceptible to hydrolysis under harsh pH conditions, leading to a loss of color (fading).[5]

  • Physical Instability: Changes in pH can alter the surface charge of pigment particles, disrupting the effectiveness of dispersing agents. This can lead to aggregation, flocculation, and a loss of color strength, gloss, and transparency.

  • Color Shifts: Protonation or deprotonation of the molecule at different pH values can alter its electronic structure (the chromophore), resulting in a color shift.

Q3: Are these pigments more stable in acidic or alkaline conditions?

There is no universal rule, and stability is highly dependent on the specific this compound pigment and the overall formulation. While some organic pigments show greater stability in mildly acidic conditions, this must be empirically verified for your specific system.[6] As a general guideline, a pH range close to neutral (pH 6-8) is often a safe starting point for formulation development, but rigorous testing is essential.

Q4: What is a "color shift," and why does it happen with changes in pH?

A color shift refers to a change in the perceived color of the pigment, for example, from a reddish-yellow to a more greenish-yellow.[7] This occurs because the color of a pigment is determined by the wavelengths of light it absorbs. Changes in the chemical environment, such as pH, can alter the electronic conjugation within the pigment molecule. This modification changes the energy required to excite its electrons, thus changing the wavelengths of light it absorbs and altering the color we perceive.[8]

Troubleshooting Guide: pH-Related Issues

This section provides a structured approach to diagnosing and solving common problems encountered during formulation and experimentation.

Problem 1: Unexpected Color Shift or Inconsistent Shade

Scenario: You've incorporated a this compound (e.g., PY 83) into a new aqueous or solvent-based formulation, and the resulting color is greener than expected, or the color varies between batches.

Primary Suspect: The pH of your formulation is outside the optimal stability range for the pigment, causing a shift in its chromophoric system or aggregation state.

Troubleshooting Workflow:

start Observe Color Shift or Inconsistency check_ph Step 1: Measure pH of Final Formulation & Raw Materials start->check_ph ladder_study Step 2: Conduct pH Ladder Study (Protocol Below) check_ph->ladder_study analyze_color Step 3: Analyze Color Objectively (Spectrophotometer Lab* values) ladder_study->analyze_color identify_range Step 4: Identify Optimal pH Range (Region with minimal ΔE*) analyze_color->identify_range reformulate Step 5: Reformulate & Buffer Adjust formulation to optimal pH and add a suitable buffer system. identify_range->reformulate end Problem Solved: Stable & Consistent Color reformulate->end start Observe Fading or Color Loss ph_study Perform pH Ladder Study (As previously described) start->ph_study analysis Analyze for Degradation ph_study->analysis uv_vis UV-Vis Spectroscopy: Monitor decrease in absorbance at λmax analysis->uv_vis Quantitative hplc HPLC Analysis: Look for appearance of degradation products and loss of parent pigment peak analysis->hplc Mechanistic reformulate Reformulate & Buffer: Adjust to the most stable pH range identified. uv_vis->reformulate hplc->reformulate end Problem Solved: Improved Long-Term Stability reformulate->end

References

protocol for cleaning Diarylanilide Yellow spills in the laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diarylanilide Yellow Spill Management

This guide provides a comprehensive protocol for the safe and effective cleanup of this compound spills in a laboratory setting. The information herein is curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. Our aim is to equip you with the expertise to manage these situations confidently and safely.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound, a common organic pigment, is an odorless, fine yellow powder.[1][2] While it has low water solubility, its primary hazards are associated with its physical form as a fine powder and its chemical composition.[1][3][4]

  • Inhalation: The fine dust can be an irritant to the mucous membranes and respiratory tract.[5]

  • Eye Contact: Direct contact can cause serious eye irritation.[6]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[6]

  • Combustibility: Although not highly flammable, as a fine powder, it can be combustible and poses a risk of dust explosion when suspended in air at specific concentrations.[1][7]

  • Decomposition: When heated to decomposition, it can emit toxic fumes of chlorine and nitrogen oxides.[1]

Q2: What should I do immediately after a this compound spill?

Your immediate actions are critical to prevent the spread of contamination and ensure personnel safety.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Assess the Situation: Quickly evaluate the size and nature of the spill. For large spills (greater than 500 ml of a solution or a significant amount of powder) or if you are unsure, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[8]

  • Isolate the Area: Prevent unauthorized entry into the spill zone.

  • Ventilation: If it is safe to do so and the spill is minor, ensure adequate ventilation, such as a fume hood, is operational.[9][10] Do not open windows if it risks spreading the powder.[8]

Q3: What Personal Protective Equipment (PPE) is required for cleanup?

Proper PPE is non-negotiable. The following table summarizes the necessary equipment.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile). For extensive cleanup, consider double-gloving.[8]To prevent skin contact and irritation.[6] The choice of glove material should be confirmed for resistance to the specific solvent if the pigment is in solution.[11]
Eye Protection Tightly sealed safety goggles or a face shield.[11]To protect against airborne dust and splashes.[5]
Respiratory Protection A NIOSH-approved dust mask or respirator.[12]To prevent inhalation of the fine powder, which can irritate the respiratory tract.[5]
Protective Clothing A lab coat or apron to protect personal clothing.[13] For larger spills, disposable coveralls may be necessary.To prevent contamination of personal clothing.[1]

This compound Spill Cleanup Protocol

This protocol provides a step-by-step methodology for managing a minor spill of this compound powder in a laboratory setting. For spills of the pigment in a liquid suspension, the general principles are the same, with an emphasis on absorbing the liquid.

Experimental Workflow: Spill Response Decision Matrix

SpillResponse cluster_assessment Initial Assessment cluster_response Response Actions Spill Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess MinorSpill Minor Spill Assess->MinorSpill < 500ml / Minor Powder MajorSpill Major Spill Assess->MajorSpill > 500ml / Significant Powder DonPPE Don Appropriate PPE MinorSpill->DonPPE Evacuate Evacuate Area & Alert EHS MajorSpill->Evacuate Report Report Incident Evacuate->Report Cleanup Follow Cleanup Protocol DonPPE->Cleanup Decontaminate Decontaminate & Dispose Cleanup->Decontaminate Decontaminate->Report

Caption: Decision matrix for responding to a this compound spill.

Step-by-Step Methodology

1. Pre-Cleanup Preparations:

  • Assemble Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible.[8] It should contain absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads), a plastic scoop and dustpan, heavy-duty waste disposal bags, and appropriate PPE.[14][15]

  • Don PPE: Before approaching the spill, put on all required PPE as detailed in the table above.[8]

2. Spill Containment and Cleanup:

  • Dampen the Powder: To prevent the powder from becoming airborne, gently dampen the spilled material with a light mist of water.[1] Do not use a strong spray, as this can disperse the dust.

  • Contain the Spill: Work from the outside of the spill inwards to prevent spreading.[16] If the spill is in a liquid, create a dike around the spill with an absorbent material.[17]

  • Collect the Material:

    • For dampened powder, use a plastic scoop and dustpan to carefully transfer the material into a heavy-duty plastic bag.[8]

    • For liquid spills, use absorbent pads to soak up the liquid and place them in the disposal bag.[8]

  • Wipe the Area: Use absorbent paper or pads dampened with water to wipe the spill area to pick up any remaining residue.[1] Place these wipes in the disposal bag.

3. Post-Cleanup Decontamination and Disposal:

  • Surface Decontamination: Wash the contaminated surface thoroughly with a soap and water solution.[1] For sensitive equipment, consult the manufacturer's guidelines for appropriate cleaning agents. The first step in any decontamination procedure is adequate pre-cleaning.[18]

  • Tool Decontamination: Clean all non-disposable tools used in the cleanup (e.g., scoop, tongs) with soap and water.[8]

  • Waste Disposal:

    • Seal the disposal bag securely.

    • Label the bag clearly as "Hazardous Waste: this compound Contaminated Material".

    • Dispose of the waste in accordance with your institution's hazardous waste management procedures and local regulations.[14][19] Consult regulations such as the Resource Conservation and Recovery Act (RCRA) for guidance on hazardous waste disposal.[20][21][22]

  • PPE Removal and Personal Hygiene:

    • Remove PPE carefully to avoid cross-contamination.

    • Wash your hands thoroughly with soap and water after completing the cleanup.[9]

  • Restock: Replenish any items used from the spill kit.[15]

Troubleshooting Guide

Q: The spill has spread to a large area. What should I do?

A: Do not attempt to clean up a large or unmanageable spill yourself.[8] Your safety is the priority. Evacuate the area immediately, restrict access, and contact your institution's EHS or emergency response team. They are equipped and trained to handle large-scale hazardous material incidents.[23]

Q: The pigment has contaminated my clothing. How should I proceed?

A: Carefully remove the contaminated clothing, avoiding the dispersal of dust. Place the clothing in a sealed, vapor-tight plastic bag for disposal as hazardous waste.[1] Do not take contaminated clothing home. Use a safety shower if there was significant skin contact.

Q: How do I handle a spill on sensitive electronic equipment?

A: Do not use water or liquid cleaning agents on electronic equipment unless specified by the manufacturer. Disconnect the equipment from its power source. Use a HEPA-filtered vacuum to carefully remove the powder.[24] If residue remains, consult the equipment manual or contact the manufacturer for specific cleaning instructions.

Q: What if I accidentally inhale some of the powder?

A: Move to an area with fresh air immediately. If you experience any respiratory irritation or difficulty breathing, seek medical attention.[5][7] Inform your supervisor and report the exposure incident according to your laboratory's safety protocols.

References

Technical Support Center: Overcoming Diarylanilide Yellow Interference in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address and overcome interference caused by Diarylanilide Yellow compounds in fluorescence-based assays. Our focus is on providing not just solutions, but a foundational understanding of the interference mechanisms to empower you to design robust and reliable experiments.

I. Foundational Knowledge: Understanding the Interference

This section addresses the fundamental questions regarding this compound interference.

Q1: What are Diarylanilide Yellows and why do they interfere with my fluorescence assay?

Diarylanilide Yellows are a class of synthetic organic pigments, such as Pigment Yellow 12, 13, 14, and 83, commonly used as colorants in plastics, inks, and coatings.[1][2] Their presence in laboratory consumables like microplates and pipette tips, or as components of compound screening libraries, can lead to significant assay interference.[3][4][5]

Interference arises from two primary mechanisms:

  • Intrinsic Fluorescence (Autofluorescence): Many this compound pigments are themselves fluorescent, meaning they can absorb light at one wavelength and emit it at a longer wavelength, directly contributing to the background signal of your assay. Patents for some of these pigments describe a spectral response with a maximum between 520 and 560 nm.

  • Fluorescence Quenching: As azo compounds, Diarylanilide Yellows can decrease the fluorescence intensity of your probe through quenching mechanisms.[6][7] This can occur through processes like Förster Resonance Energy Transfer (FRET), where the emission spectrum of your fluorophore overlaps with the absorption spectrum of the pigment.[8][9]

Q2: How can I determine if this compound is the source of interference in my assay?

The first step is to run a series of control experiments:

  • Buffer-Only Control: Measure the fluorescence of your assay buffer in the wells of your microplate. High background fluorescence in the absence of any cells or reagents points to the plate itself as a potential source of fluorescent leachables.

  • Vehicle Control: If you are screening a compound library, measure the fluorescence of your assay buffer with the compound vehicle (e.g., DMSO) added. This helps differentiate between interference from the plate and the vehicle.

  • Compound-Only Control: Measure the fluorescence of the suspected interfering compound in the assay buffer at the same concentration used in your experiment. This will reveal if the compound itself is fluorescent.

II. Troubleshooting Guide: A Step-by-Step Approach to Problem Resolution

This section provides a structured workflow for diagnosing and resolving this compound interference.

Problem 1: High background fluorescence in my assay.

High background can mask the true signal from your probe, leading to a low signal-to-noise ratio and inaccurate results.

Diagnostic Workflow:

A High Background Observed B Run Controls: - Buffer Only - Vehicle Only - Unstained Cells A->B C Is background high in buffer-only wells? B->C Analyze D Source is likely microplate leaching or contaminated buffer. C->D Yes E Is background high only in wells with cells? C->E No F Source is likely cellular autofluorescence. E->F Yes G Is background high only when compound is present? E->G No H Source is the compound's intrinsic fluorescence. G->H Yes A Low or Decreasing Signal B Perform Quenching Assay: Titrate interfering compound with a fixed concentration of your fluorophore. A->B C Does fluorescence decrease in a dose-dependent manner? B->C Analyze D Quenching is likely occurring. C->D Yes E No significant decrease observed. C->E No F Investigate other causes: - Inner filter effect - Compound precipitating E->F

References

Technical Support Center: Optimizing Diarylanilide Yellow for UV-Vis Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the UV-Vis analysis of Diarylanilide Yellow. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this organic pigment in their work. Here, you will find in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures. This resource is structured to provide not only solutions but also the scientific reasoning behind them, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

What is the optimal solvent for dissolving this compound for UV-Vis analysis?

The choice of solvent is critical as this compound, a diarylide azo pigment, is practically insoluble in water.[1] The ideal solvent should completely dissolve the pigment to form a true solution, be transparent in the UV-Vis region of interest, and not react with the analyte.

  • Recommended Solvents: Based on the chemical nature of diarylide pigments, the following organic solvents are recommended for consideration:

    • Ethanol: A polar protic solvent that is often a good starting point due to its relatively low toxicity and good solvating power for many organic compounds.[1][2]

    • Acetone: A polar aprotic solvent that can also be effective in dissolving diarylide pigments.[1]

    • Toluene: A nonpolar aromatic solvent that may be suitable depending on the specific formulation of the pigment.[3]

    • Dimethylformamide (DMF): A polar aprotic solvent with strong solvating capabilities, often used for poorly soluble compounds.

  • Causality of Solvent Choice: The polarity of the solvent can influence the electronic transitions of the dye molecule, a phenomenon known as solvatochromism .[4] This can lead to shifts in the wavelength of maximum absorbance (λmax). Therefore, it is imperative to select a single solvent and use it consistently throughout all measurements, including the blank.

What is the expected λmax for this compound?

The λmax for yellow organic pigments typically falls within the 400-500 nm range of the visible spectrum. For instance, a yellow pigment has been reported to have a λmax of 414 nm in ethanol, while another was observed at 449 nm.[5][6]

It is crucial to determine the λmax experimentally in your chosen solvent, as the exact wavelength can be influenced by the solvent environment.

What is the ideal concentration range for this compound in UV-Vis analysis?

The optimal concentration range is dictated by the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration. To ensure linearity and accuracy, the absorbance values should ideally fall between 0.2 and 1.0 Absorbance Units (AU) .

  • Practical Concentration Ranges: For similar azo dyes, concentration ranges of 1-100 µg/mL and 5-25 µg/mL have been successfully used for quantitative analysis.[1] It is recommended to prepare a stock solution and perform serial dilutions to find the concentration that yields absorbance within the optimal range at the determined λmax.

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitate Formation

Question: My this compound sample is not fully dissolving or is precipitating out of solution. How can I resolve this?

Answer:

This is a common issue due to the low aqueous solubility of diarylide pigments.

  • Step 1: Solvent Selection: Ensure you are using an appropriate organic solvent. If you are observing precipitation in a less polar solvent, consider switching to a more polar one like ethanol, acetone, or DMF.

  • Step 2: Sonication: Use an ultrasonic bath to aid in the dissolution process. The high-frequency sound waves can help break down agglomerates and enhance solvation.

  • Step 3: Gentle Heating: Gently warming the solution can increase the solubility of the pigment. However, be cautious as excessive heat can potentially degrade the compound. It is advisable to conduct a stability study to determine the acceptable temperature range.

  • Step 4: Filtration: If a small amount of particulate matter remains, filter the solution through a 0.45 µm syringe filter compatible with your chosen solvent before analysis. This will prevent light scattering and erroneous absorbance readings.

Issue 2: Non-linear Calibration Curve or Deviation from Beer's Law

Question: My calibration curve for this compound is not linear at higher concentrations. What could be the cause?

Answer:

Deviations from the Beer-Lambert Law are often observed at higher concentrations and can be attributed to several factors:

  • Molecular Aggregation: At higher concentrations, dye molecules can self-associate or aggregate.[7] This alters the electronic environment of the chromophore, leading to a non-linear relationship between absorbance and concentration.

    • Solution: Dilute your samples to a concentration that falls within the linear range (absorbance < 1.0 AU). Performing a concentration-dependent study will help identify the point at which aggregation begins to occur.

  • Instrumental Limitations: Spectrophotometers can exhibit non-linearity at high absorbance values due to stray light.

    • Solution: Work within the recommended absorbance range of your instrument, which is typically below 1.5 AU.

  • Chemical Equilibria: If the pigment participates in any concentration-dependent chemical equilibria in the chosen solvent, this can also lead to non-linearity.

    • Solution: Ensure the pigment is stable in the solvent over the time course of the experiment.

Issue 3: Unstable or Drifting Absorbance Readings

Question: The absorbance readings for my this compound samples are fluctuating and not stable. What should I do?

Answer:

Unstable readings can stem from several sources. Follow this systematic approach to diagnose and resolve the issue.

Experimental Workflow for Troubleshooting Unstable Readings

A Start: Unstable Readings Observed B Check Spectrophotometer Warm-up Is the lamp sufficiently warmed up? A->B C Allow for adequate warm-up time (typically 15-30 minutes) B->C No D Check Cuvette Condition Is the cuvette clean and free of scratches? B->D Yes H Re-blank the instrument C->H E Clean or replace the cuvette D->E No F Check for Bubbles Are there air bubbles in the cuvette? D->F Yes E->H G Gently tap the cuvette to dislodge bubbles F->G Yes F->H No G->H I Re-measure the sample H->I J Issue Resolved I->J

Caption: A systematic workflow to troubleshoot unstable absorbance readings.

  • Explanation of Steps:

    • Spectrophotometer Warm-up: Ensure the instrument's lamp has had adequate time to stabilize (typically 15-30 minutes). A fluctuating lamp output will result in an unstable baseline.

    • Cuvette Condition: Inspect the cuvette for fingerprints, smudges, or scratches, particularly on the optical surfaces. Clean the cuvette with an appropriate solvent and a lint-free wipe.

    • Air Bubbles: Small air bubbles in the sample can scatter light and cause erratic readings. Gently tap the cuvette to dislodge any bubbles.

    • Re-blanking: It is good practice to re-blank the spectrophotometer with your solvent before measuring a new set of samples.

Issue 4: Low Signal-to-Noise Ratio

Question: The absorbance signal for my this compound sample is very low and noisy. How can I improve the signal-to-noise ratio (S/N)?

Answer:

A low S/N ratio can compromise the accuracy and precision of your measurements.

  • Concentration Adjustment: A low signal may indicate that the sample concentration is too low. Prepare a more concentrated sample that gives an absorbance reading in the optimal range (0.2 - 1.0 AU).

  • Instrument Settings:

    • Integration Time: Increasing the integration time of the detector can improve the S/N ratio by averaging out noise. Consult your instrument's manual for guidance on adjusting this parameter.

    • Slit Width: A wider slit width allows more light to reach the detector, which can improve the S/N ratio. However, this may also reduce the spectral resolution. A balance must be struck based on the specific requirements of your analysis.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Accurately weigh a suitable amount of this compound powder (e.g., 10 mg).

  • Transfer the powder to a volumetric flask of appropriate size (e.g., 100 mL).

  • Add a small amount of the chosen organic solvent (e.g., ethanol) to wet the powder.

  • Use a sonicator to aid in the initial dispersion and dissolution of the pigment.

  • Gradually add more solvent, mixing thoroughly after each addition, until the pigment is fully dissolved.

  • Bring the solution to the final volume with the solvent and mix well. This will be your stock solution.

Protocol 2: Determination of λmax and Preparation of a Calibration Curve
  • Prepare a dilution of the stock solution that is expected to have an absorbance of approximately 0.5-0.8 AU.

  • Fill a clean cuvette with the chosen solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 350-600 nm).

  • Replace the blank with the cuvette containing the diluted this compound solution.

  • Scan the sample across the wavelength range to obtain the absorption spectrum.

  • Identify the wavelength of maximum absorbance (λmax).

  • Prepare a series of at least five standard solutions of known concentrations from the stock solution, ensuring their absorbances will fall within the 0.2-1.0 AU range at the determined λmax.

  • Measure the absorbance of each standard solution at the λmax.

  • Plot a graph of absorbance versus concentration. The resulting linear plot is your calibration curve.

Data Presentation: Example Calibration Data

Concentration (µg/mL)Absorbance at λmax
50.215
100.432
150.648
200.861
251.075 (Consider excluding if linearity is compromised)

Logical Relationship for UV-Vis Analysis

A Sample Preparation (Dissolution in appropriate solvent) B Instrument Setup (Wavelength scan, Blanking) A->B G Measurement of Unknown Sample A->G C Determination of λmax B->C D Preparation of Standards C->D E Measurement of Standards D->E F Generation of Calibration Curve E->F H Concentration Determination F->H G->H

References

Diarylanilide Yellow Applications: A Technical Support Guide to Addressing Yellowish Stain Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diarylanilide Yellow applications. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile pigments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to diagnose and resolve challenges in your experiments, specifically focusing on the prevalent issue of yellowish stain formation.

Introduction to Diarylanilide Yellows and the Yellowing Phenomenon

Diarylanilide Yellows are a class of organic disazo pigments prized for their bright, strong color, and are widely used in inks, coatings, and plastics.[1][2] Chemically, they are derived from 3,3'-dichlorobenzidine and exist in a stable bisketohydrazone tautomeric form.[1] While generally robust, under certain conditions, these pigments can exhibit a phenomenon of yellowing or the formation of yellowish stains. This is distinct from simple fading and points to specific chemical degradation pathways that can compromise the integrity of your application.

This guide will provide a structured approach to troubleshooting this issue, grounded in an understanding of the pigment's chemistry and its interactions with the surrounding environment.

Frequently Asked Questions (FAQs) on Yellowish Stain Formation

Here we address common questions regarding the unexpected yellowing of this compound pigments.

Q1: We've observed a yellowish discoloration in our polymer matrix containing a this compound pigment after heat processing. What could be the cause?

A1: This is a common issue and is often related to thermal degradation. While Diarylanilide Yellows are generally heat stable, they can decompose at temperatures above 200°C.[1][3] This degradation can lead to the formation of byproducts, including the carcinogen 3,3'-dichlorobenzidine, which can alter the color profile.[1][3] Even at temperatures below this threshold, prolonged heat exposure can initiate degradation, leading to a yellowish hue. The stability of the pigment is also dependent on the polymer matrix and the presence of other additives.

Q2: Our this compound-based coating is showing yellowing after exposure to laboratory lighting. Is this expected?

A2: Yes, this is likely due to photodegradation. Organic pigments, particularly azo compounds, are susceptible to degradation upon exposure to ultraviolet (UV) and even visible light.[4][5] This process involves the absorption of light energy, which can lead to the cleavage of the azo bonds (-N=N-), a key component of the chromophore responsible for the color.[6] The resulting degradation products can be yellow or colorless, leading to a change in the perceived color. The intensity and wavelength of the light source, as well as the duration of exposure, will significantly impact the rate of degradation.

Q3: We are using a this compound pigment in a solvent-based system and have noticed a yellowish "bleeding" into adjacent layers. What is happening?

A3: This phenomenon is known as pigment bleeding and occurs when the pigment has some solubility in the solvent system.[4] While Diarylanilide Yellows are generally considered insoluble, trace impurities or certain solvent combinations can lead to partial dissolution and migration of the pigment or colored degradation products. This can result in the formation of yellowish stains in surrounding areas. The compatibility of the pigment with the specific solvents and binders in your formulation is crucial.

Q4: Could the yellowish stain be caused by the pigment itself, even before any processing or exposure?

A4: It's possible that the issue stems from impurities within the pigment lot. The synthesis of this compound pigments can sometimes result in residual aromatic amine impurities.[7] These impurities may be less stable than the pigment itself and can degrade over time or upon exposure to mild environmental stressors, contributing to a yellowish discoloration. It is always advisable to source high-purity pigments and to be aware of the potential for lot-to-lot variability.

Troubleshooting Guides and Experimental Protocols

This section provides a systematic approach to diagnosing and resolving yellowish stain formation in your this compound applications.

Guide 1: Diagnosing the Root Cause of Yellowing

This guide will help you systematically identify the primary factor causing the discoloration.

Caption: A logical workflow for diagnosing the cause of yellowing.

Objective: To determine if heat exposure during processing or application is the cause of yellowing.

Methodology:

  • Prepare two identical samples of your formulation containing the this compound pigment.

  • Sample A (Control): Process and store this sample at ambient temperature, protected from light.

  • Sample B (Test): Subject this sample to the thermal conditions of your application (e.g., curing temperature, processing temperature). Use a calibrated oven for precise temperature control.

  • After the heat treatment, allow Sample B to cool to ambient temperature.

  • Visually compare the color of Sample B to Sample A. For quantitative analysis, use a spectrophotometer or colorimeter to measure the color difference (ΔE*). A significant color change in Sample B indicates thermal instability.

Parameter Description
Control Sample Formulation kept at ambient temperature.
Test Sample Formulation subjected to application-specific heat.
Evaluation Visual comparison and colorimetric measurement (ΔE*).

Objective: To assess the pigment's stability against light-induced degradation.

Methodology:

  • Prepare two identical samples of your formulation on a suitable substrate.

  • Sample A (Control): Store this sample in complete darkness at a controlled temperature and humidity.

  • Sample B (Test): Place this sample in a xenon arc or fluorescent UV weathering chamber. These instruments simulate sunlight and can accelerate the aging process.[8][9] Follow standard testing protocols such as ASTM G155 or ISO 4892-2.[10]

  • Expose Sample B for a predetermined duration or until a noticeable color change occurs.

  • Compare the color of Sample B to Sample A visually and with a colorimeter. A significant color change in Sample B points to photodegradation.

Parameter Description
Control Sample Formulation stored in darkness.
Test Sample Formulation exposed to accelerated weathering (Xenon/UV).
Evaluation Visual comparison, colorimetric measurement (ΔE*), and comparison to a Blue Wool Scale for a standardized rating.[11]

Objective: To determine if interactions with solvents, binders, or other additives are causing the yellowing.

Methodology:

  • Prepare a series of small-scale formulations, systematically varying one component at a time (e.g., different solvents, binders, or additives).

  • Include a control formulation with a well-characterized, inert solvent and binder system.

  • Observe each formulation over time for any signs of color change, bleeding, or precipitation.

  • To test for bleeding, apply a small spot of each formulation onto a stable, non-porous substrate and, after drying, apply a layer of a white topcoat. Observe for any yellowing of the white layer.

  • This systematic evaluation will help pinpoint any specific chemical incompatibilities.

Objective: To investigate if impurities in the pigment are contributing to the yellowing.

Methodology:

  • Obtain a Certificate of Analysis (CoA) for the pigment lot , paying close attention to any specified impurities.

  • If possible, compare the performance of the current pigment lot with a previous lot that did not exhibit yellowing.

  • For a more in-depth analysis, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to separate and identify potential impurities.

  • Consult with the pigment manufacturer regarding their quality control procedures and any known stability issues with the specific pigment grade.

Guide 2: Mitigation Strategies for Preventing Yellowish Stain Formation

Once the root cause has been identified, the following strategies can be implemented to prevent or minimize yellowing.

Caption: Strategies to mitigate yellowing based on the identified cause.

  • Process Optimization: If possible, lower the processing temperature and/or reduce the duration of heat exposure.

  • Pigment Selection: Consult with your supplier to select a grade of this compound with higher thermal stability.

  • UV Protection: Incorporate UV absorbers or Hindered Amine Light Stabilizers (HALS) into your formulation. These additives help to dissipate UV energy and prevent the degradation of the pigment.

  • Opaque Formulations: In some applications, the addition of other, more light-stable pigments can help to shield the this compound from UV exposure.

  • Reformulation: Based on the results of your compatibility assessment, replace any incompatible solvents, binders, or additives with more suitable alternatives.

  • Pigment Dispersion: Ensure that the pigment is well-dispersed in the formulation. The use of appropriate dispersing agents can help to prevent pigment agglomeration and improve stability.

  • High-Purity Pigments: Source your this compound pigments from reputable suppliers who can provide detailed information on purity and residual impurities.

  • Incoming Quality Control: If feasible, implement a quality control check on incoming pigment lots to ensure consistency.

By following this structured approach of diagnosis and mitigation, you can effectively address the issue of yellowish stain formation in your this compound applications, ensuring the quality and reliability of your experimental outcomes.

References

managing the high oil absorption of Diarylanilide Yellow in formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing Diarylanilide Yellow pigments. This guide is designed for researchers, scientists, and formulation professionals who are looking to harness the excellent coloristic properties of this compound while effectively managing its primary formulation challenge: high oil absorption. In this guide, we will move from the fundamental principles behind this characteristic to actionable, field-proven troubleshooting strategies and laboratory protocols.

Section 1: Understanding the Core Challenge: High Oil Absorption

This section addresses the fundamental questions surrounding the high vehicle demand of this compound pigments.

Q1: What exactly is "oil absorption," and why is it such a critical parameter in our formulations?

A: Oil absorption is a standardized measurement that quantifies the amount of a specific oil (typically refined linseed oil) required to wet 100 grams of a dry pigment to form a coherent, paste-like mass.[1][2] This value, determined by methods like ASTM D281, serves as a crucial indicator of a pigment's vehicle or binder demand in a formulation.[3][4][5]

Its importance cannot be overstated for several reasons:

  • Viscosity & Rheology: A high oil absorption value directly correlates with a higher vehicle demand, which often leads to a significant increase in the viscosity of your pigment dispersion or final product.[6] This can negatively impact processability, such as mixing and pumping, as well as application properties like flow and leveling.[6]

  • Formulation Cost: Binders and resins are often the most expensive components of a formulation. A pigment with high oil absorption requires a greater volume of this binder, thereby increasing the overall cost of the final product.

  • Film Properties: The oil absorption value is intrinsically linked to the Critical Pigment Volume Concentration (CPVC), the point at which there is just enough binder to fill the voids between pigment particles.[7][8] Formulating too close to or above the CPVC due to mismanaged high oil absorption can lead to a porous film with compromised gloss, poor stain resistance, and reduced mechanical strength.[7]

Q2: What intrinsic properties of this compound (e.g., PY 83) cause its high oil absorption?

A: The high oil absorption of this compound is not a chemical flaw but a direct consequence of its desirable physical properties. The primary driver is its exceptionally small primary particle size, which results in a very high specific surface area.[1][9][10]

Think of it this way: for the same total weight of pigment, a greater number of smaller particles will have a much larger total surface area than fewer, larger particles.[9][11] The binder in your formulation must coat the entire surface of every pigment particle to achieve proper wetting and dispersion.[2][11] Therefore, a pigment with a higher surface area will "absorb" or demand a greater volume of binder to achieve this, leading to a high oil absorption value.[8][12] For instance, a typical this compound like PY 83 can have an oil absorption value around 58 ml of oil per 100 grams of pigment.[13]

G cluster_0 A Small Pigment Particle Size B High Specific Surface Area A->B leads to C Increased Binder Demand B->C requires D High Oil Absorption Value C->D results in

Caption: Relationship between particle size and oil absorption.

Q3: My formulation with this compound is exhibiting extremely high viscosity and poor flow. How does this relate directly to its oil absorption?

A: The high viscosity you are observing is the most common and direct manifestation of high oil absorption. When the pigment's demand for the liquid vehicle (binder/resin/solvent) is not met or properly managed, several phenomena occur at the microscopic level that translate to macroscopic viscosity problems:

  • Insufficient Wetting: The volume of binder is inadequate to fully coat the vast surface area of the pigment particles. This leads to poor wetting, where pockets of air may remain on the pigment surface.[14]

  • Inter-particle Friction: Poorly wetted or under-bound particles create significant friction as they move past each other in the liquid phase. This resistance to flow is a primary cause of high viscosity.

  • Flocculation: Without sufficient stabilization, the fine particles of this compound have a strong tendency to re-agglomerate after dispersion, a process called flocculation.[15] These flocculates entrap vehicle within their structure, effectively removing it from the system and further increasing viscosity and formulation instability.[6]

This can lead to a cascade of issues including poor color development, reduced gloss, and settling of the pigment over time.[15]

Section 2: Troubleshooting & Mitigation Strategies

This section provides a logical, step-by-step approach to resolving common issues encountered when formulating with this compound.

G Start Problem: High Viscosity with This compound Step1 Q4: Initial Diagnosis Is the dispersion adequate? Start->Step1 Step2 Q5: Select & Optimize Dispersing Agent Step1->Step2 Yes Step5 Q8: Refine Dispersion Process Parameters Step1->Step5 No Step3 Q6: Evaluate Surface- Treated Pigment Grades Step2->Step3 Step4 Q7: Adjust Pigment Volume Concentration (PVC) Step2->Step4 End Achieve Stable, Workable Formulation Step4->End Step5->Step2

Caption: Troubleshooting workflow for high viscosity formulations.

Q4: My formulation is too thick. What is the first step to diagnose the cause?

A: The first diagnostic step is to determine if the issue is due to fundamental vehicle demand or inefficient dispersion. Perform a simple "rub-up" test on a wet film of your coating.[6]

  • Procedure: Apply a small amount of your pigmented formulation to a non-porous surface. With your finger, vigorously rub a small area of the wet film for 15-20 seconds.

  • Interpretation: If the rubbed area becomes significantly darker or more intense in color, it indicates that the pigment is flocculated.[6] The mechanical energy from rubbing temporarily breaks down these flocculates, resulting in better color strength. This tells you that your primary issue is stabilization, which needs to be addressed with a proper dispersing agent. If there is no color change, the issue is more likely related to the fundamental pigment loading being too high for the system (i.e., you are approaching the CPVC).

Q5: How do I select the right dispersing agent for this compound to combat flocculation and reduce viscosity?

A: Using an appropriate dispersing agent is the most critical step to control the rheology of this compound formulations.[16] Dispersants are additives that adsorb onto the pigment surface, providing a barrier that prevents particles from re-agglomerating.[17][18]

  • Mechanism of Action: For solvent-based and many modern systems, high-molecular-weight polymeric dispersants that provide steric stabilization are most effective.[19][20] These molecules have two key parts:

    • Anchor Group: This part of the molecule has a strong affinity for the organic surface of the Diarylanilide pigment and adsorbs firmly onto it. For organic pigments, basic or cationic anchor groups are often most effective.[20]

    • Polymeric Chains: These chains are soluble in the surrounding vehicle (your resin and solvent) and extend out from the pigment surface. They create a physical barrier that keeps particles separated, preventing flocculation and dramatically lowering viscosity.[19][20]

  • Selection & Optimization:

    • Consult technical datasheets from additive suppliers. Look for polymeric dispersants recommended for high-performance organic pigments in your specific resin system (e.g., acrylic, alkyd, polyurethane).

    • Conduct a "ladder study." Create a series of small-scale dispersions where you vary the dosage of the dispersant (e.g., from 2% to 10% active dispersant on pigment weight). The optimal dosage will correspond to the point of minimum viscosity. Exceeding this dosage can sometimes lead to an increase in viscosity.[21]

Caption: Steric stabilization of pigment particles by a dispersant.

Q6: What is the impact of pigment surface treatment, and should I consider using a pre-treated grade of this compound?

A: Yes, absolutely. Pigment manufacturers often offer surface-treated grades specifically designed to improve dispersibility and lower oil absorption.[12][22][23] The treatment involves coating the raw pigment particles with inorganic (e.g., silica) or organic materials.[22][24]

This treatment alters the pigment's surface chemistry, making it more compatible with the vehicle.[22] This can lead to:

  • Lower Oil Absorption: The surface treatment effectively "pre-wets" the pigment or reduces its surface energy, lowering the amount of binder required.[22][23]

  • Improved Dispersibility: Treated pigments are easier to disperse, potentially reducing milling time and energy consumption.[23]

  • Enhanced Stability: The treatment can provide anchor sites for specific dispersants, creating a synergistic effect that leads to highly stable formulations.[25]

If you are facing persistent challenges, requesting samples of surface-treated this compound grades from your supplier is a highly recommended and efficient troubleshooting step.

Q7: Beyond additives, how can I optimize my formulation's Pigment Volume Concentration (PVC) to manage viscosity?

A: The Pigment Volume Concentration (PVC) is the volume percentage of pigment in the total volume of the dried coating film. It is a critical parameter to manage. While a high pigment load is often desired for color strength and opacity, with a high oil absorption pigment like this compound, you may be limited.

If your viscosity is too high even with an optimized dispersant, the most straightforward formulation adjustment is to systematically reduce the PVC.[16] A small reduction in pigment loading can lead to a significant decrease in viscosity. The goal is to find the optimal balance between coloristic properties, cost, and the rheological window required for your application.

Q8: What role does the dispersion process (milling, shear) play in managing high oil absorption pigments?

A: The mechanical dispersion process is where the potential of your formulation is realized. Its goal is not just to mix, but to break down pigment agglomerates into primary particles or small aggregates, allowing the dispersant to adsorb onto the newly created surfaces.[14][26]

  • Sufficient Energy: You must apply enough shear energy to overcome the binding forces within the agglomerates. Equipment like bead mills, triple roll mills, or high-speed dispersers are necessary.

  • Order of Addition: For optimal dispersant efficiency, the dispersant should be present in the liquid phase before or during the introduction of the pigment. This allows the dispersant to immediately coat the particle surfaces as they are broken apart, preventing them from re-flocculating.[18]

  • Avoid Over-Milling: Excessive milling time or energy can sometimes lead to a temperature rise that can affect viscosity or even cause re-flocculation. Follow equipment guidelines and monitor temperature.[6]

Section 3: Essential Laboratory Protocols

To effectively troubleshoot, you must rely on objective, repeatable data. The following protocols are fundamental to characterizing and managing high oil absorption pigments.

Protocol 1: Determination of Oil Absorption (ASTM D281-12 Spatula Rub-out Method)

This standard method provides a quantitative value for your pigment's vehicle demand.[4][27]

Objective: To determine the grams of linseed oil required to form a stiff, putty-like paste with 100 grams of this compound pigment.

Materials:

  • Analytical balance (accurate to 0.01 g)

  • Glass slab or other non-absorbent surface

  • Stiff, flat-bladed steel spatula

  • Burette or graduated syringe for dispensing oil

  • This compound pigment (oven-dried if hygroscopic)

  • Raw linseed oil

Procedure:

  • Weigh Pigment: Accurately weigh a specific amount of pigment (e.g., 10.00 g) onto the center of the glass slab.[28]

  • Initial Oil Addition: Add the linseed oil dropwise from the burette onto the pigment.[28]

  • Spatula Rub-out: Thoroughly incorporate the oil into the pigment by rubbing with the spatula, using firm pressure to break up any lumps.[27]

  • Incremental Addition: Continue adding small, recorded increments of oil. After each addition, thoroughly rub the mixture until the oil is fully incorporated before adding more.[28]

  • Endpoint Determination: The endpoint is reached when exactly enough oil has been added to produce a stiff, putty-like paste that does not crack or crumble and just begins to stick to the glass slab.[28] The mass should be coherent and transferable as a single lump.

  • Calculation:

    • Record the total volume (mL) or weight (g) of oil used.

    • If using volume, convert to grams using the density of the oil (approx. 0.93 g/mL for linseed oil).

    • Calculate the oil absorption (OA) using the formula: OA = (Grams of oil used / Grams of pigment used) x 100

    • The result is expressed as grams of oil per 100 grams of pigment.

Protocol 2: Workflow for Evaluating Dispersant Efficiency

Objective: To determine the optimal type and dosage of a dispersing agent by measuring its effect on the viscosity of a pigment concentrate.

Materials:

  • High-speed disperser or laboratory bead mill

  • Rheometer or viscometer (e.g., Brookfield or Krebs-Stormer)

  • This compound pigment

  • Selected vehicle (resin/solvent system)

  • Candidate dispersing agents

  • Beakers and milling media (if applicable)

Procedure:

  • Prepare Control: Create a pigment dispersion without any dispersing agent at a predetermined pigment concentration (e.g., 20% by weight). Mill for a set time and measure the viscosity. This is your baseline.

  • Create Ladder Study: Prepare a series of identical dispersions, but for each one, add a different concentration of the dispersing agent. The concentration should be calculated as a percentage of the active dispersant based on the weight of the pigment (e.g., 2%, 4%, 6%, 8% on pigment).

  • Dispersion: Mill each sample under identical conditions (same equipment, speed, time, and temperature).

  • Viscosity Measurement: Allow samples to equilibrate to a constant temperature. Measure the viscosity of each sample using the rheometer. It is often useful to measure at different shear rates to understand the rheological profile.

  • Data Analysis: Plot the viscosity as a function of the dispersant concentration. The lowest point on the curve represents the optimal dosage for that specific dispersant, known as the "deflocculation point."

  • Evaluation: Compare the minimum viscosity achieved with different dispersant candidates to select the most efficient one for your system.

Section 4: Data Summary

Table 1: Impact of Oil Absorption and Formulation Strategy
ParameterHigh Oil Absorption (Unmanaged)Low Oil Absorption (Managed)Causality & Mitigation Strategy
Typical OA Value ( g/100g ) > 50< 40High surface area requires more binder.[1] Mitigation: Use of surface-treated pigments or effective dispersants.[17][22]
Dispersion Viscosity Very High, Paste-likeLow, FluidUnstabilized particles flocculate, entrapping vehicle.[6] Mitigation: Add polymeric dispersant at optimal dose to provide steric stabilization.[19]
Maximum PVC LowHighHigh binder demand limits the amount of pigment that can be added before reaching CPVC.[7] Mitigation: Lowering the system's binder demand allows for higher pigment loading.
Processability Poor (difficult to pump/mix)ExcellentHigh viscosity impedes flow and requires more energy.[6] Mitigation: Reducing viscosity through stabilization improves handling and reduces energy consumption.
Film Gloss Low / MatteHighApproaching or exceeding CPVC introduces air voids into the film, scattering light and reducing gloss.[7] Mitigation: Ensure formulation is well below CPVC by managing binder demand.

References

Technical Support Center: Safe Disposal of Diarylanilide Yellow Waste

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development and Scientific Applications

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of Diarylanilide Yellow waste. This document moves beyond simple checklists to provide in-depth, field-proven insights grounded in regulatory standards and chemical principles. Our goal is to empower your research with protocols that are not only compliant but also inherently safe and scientifically sound.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Hazard

This section addresses the fundamental questions regarding the nature of this compound and its associated waste products.

Q1: What is this compound, and what are its primary hazards in a research setting?

This compound is a class of organic compounds known as azo dyes.[1] In a laboratory setting, it is typically a solid powder. The primary hazards to be aware of are:

  • Irritation: The material can be an irritant to the mucous membranes, respiratory tract, skin, and eyes.[2][3] Prolonged or repeated contact should be avoided.

  • Inhalation: Inhaling the dust can cause respiratory irritation.[2][3]

  • Combustibility: Like many organic powders, azo dyes can be explosive when suspended in the air in specific concentrations.[1]

  • Chemical Reactivity: This material is thermally stable under normal conditions but is incompatible with strong oxidizing agents.[2] Hazardous decomposition can occur at elevated temperatures, producing toxic fumes like oxides of carbon and nitrogen.[2]

Q2: Is this compound waste considered hazardous waste?

Yes. Any laboratory chemical should be treated as hazardous waste unless explicitly confirmed otherwise by your institution's Environmental Health & Safety (EHS) office.[4] this compound waste falls under the U.S. Environmental Protection Agency (EPA) definition of a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[4][5] Given its characteristics, it must be managed according to federal, state, and local regulations.

Q3: Can I dispose of small amounts of this compound solutions down the drain?

No. It is against the policy of most research institutions and a violation of EPA regulations to dispose of potentially hazardous chemicals down the drain.[4][6] Azo dyes are noted for being highly soluble in water and resistant to biodegradation, posing a significant environmental threat if they enter waterways.[7] All waste, including dilute solutions and the first rinse from cleaning contaminated glassware, must be collected as hazardous waste.[6][8]

Q4: What immediate first aid measures should be taken in case of exposure?

  • Inhalation: Move the affected person to fresh air. If effects like respiratory irritation persist, seek medical advice.[2][3]

  • Skin Contact: Remove contaminated clothing immediately and flush the affected skin with plenty of running water. If irritation develops, seek medical assistance.[2][3]

  • Eye Contact: Immediately flush the eyes with water for 20-30 minutes, removing contact lenses if present. Seek medical advice as a sensible precaution.[1][2]

  • Ingestion: If ingested, do NOT induce vomiting. Contact a doctor or a Poisons Information Center for guidance.[9]

Section 2: Troubleshooting Guide - Waste Collection & Storage

This section provides solutions to common issues encountered during the accumulation of this compound waste in the laboratory.

Q5: My lab generates both solid (contaminated wipes, gels) and liquid (solvent) waste containing this compound. Can I mix them?

This is not recommended. You should always keep solid and liquid waste streams separate.[10]

  • Causality: Mixing solids and liquids can complicate the disposal process for the waste vendor. More importantly, adding solids to a liquid waste container can cause dangerous splashing of hazardous chemicals. It also makes it difficult to determine if the container is truly full, increasing the risk of overfilling.

  • Solution:

    • Collect liquid waste (e.g., used solvents, aqueous solutions) in a dedicated, compatible liquid waste container.

    • Collect solid waste (e.g., contaminated gloves, weigh boats, paper towels, gels) in a separate, clearly labeled solid waste container, such as a puncture-resistant box or a wide-mouth drum lined with a heavy-duty plastic bag.[6][11]

Q6: What type of container should I use for my liquid this compound waste?

The container must be chemically compatible with the waste being collected.

  • Causality: Using an incompatible container can lead to degradation of the container, causing leaks and dangerous spills. For example, some organic solvents can dissolve certain plastics.

  • Solution:

    • For organic solvent waste, use a glass or solvent-safe polymer bottle.

    • For aqueous solutions, a high-density polyethylene (HDPE) container is often suitable.

    • Crucially, the container must have a tight-sealing screw cap to prevent leaks and the release of vapors.[5] It must be kept closed except when actively adding waste.[6]

Q7: How do I properly label my this compound waste container?

Improper labeling is a common and serious compliance violation.

  • Causality: Accurate labeling is required by the EPA and OSHA to ensure waste is handled, stored, and transported safely.[12] It informs personnel of the container's contents and associated hazards.

  • Solution: The EPA requires that each waste label clearly states the words "Hazardous Waste." [12][13] Additionally, your institutional EHS office will provide a specific tag that requires the following information:

    • The full chemical name of all contents (no abbreviations).[6]

    • The percentage or concentration of each component.

    • The specific hazard(s) (e.g., flammable, irritant).

    • The name and contact information of the generating researcher/lab.[4]

    • The date the container was first used for waste accumulation is not required, but the date it is filled and ready for pickup is.[4][12]

Q8: Where in the lab should I store my hazardous waste container while it's being filled?

Waste must be stored in a designated Satellite Accumulation Area (SAA) .

  • Causality: The SAA concept is an EPA regulation (40 CFR § 262.15) that allows for the safe accumulation of hazardous waste at or near the point of generation and under the control of the operator.[14] This prevents the unsafe transport of waste through the lab and minimizes the risk of spills.

  • Solution:

    • The SAA must be at or near the process generating the waste and within the line of sight of the operator.[12]

    • Store incompatible wastes separately. For example, do not store this compound waste (incompatible with oxidizers) next to a container of oxidizing waste.[2][6]

    • All liquid waste containers must be placed in secondary containment (such as a spill tray) to contain any potential leaks.[4][6]

Data Summary: Hazard & PPE
Hazard ClassDescriptionRequired Personal Protective Equipment (PPE)
Eye Irritant Can cause redness and irritation upon contact.[1]Safety glasses or chemical splash goggles.[2][3]
Skin Irritant Repeated or prolonged contact can cause irritation.[2]Nitrile gloves (or other chemically resistant gloves), lab coat.[2][3]
Respiratory Irritant Inhalation of dust can irritate the respiratory tract.[2]Use in a well-ventilated area or chemical fume hood. For weighing solid powder, a NIOSH-approved respirator may be required.[1][3]
Chemical Reactivity Incompatible with strong oxidizing agents.[2]Segregate from oxidizing chemicals during storage and in waste streams.

Section 3: Experimental Protocols & Workflows

This section provides step-by-step methodologies for critical procedures involving this compound waste.

Protocol 1: Handling a Small Spill of Solid this compound

Objective: To safely clean and decontaminate a small spill (typically <100g) of solid this compound powder.

Materials:

  • Appropriate PPE (gloves, safety glasses, lab coat, respirator if necessary)

  • Water spray bottle

  • Absorbent paper towels[1]

  • Scoop or dustpan

  • Sealable plastic bag labeled "Hazardous Waste"

  • Soap and water solution

Procedure:

  • Secure the Area: Alert personnel in the immediate vicinity. Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the correct personal protective equipment.

  • Dampen the Spill: Gently dampen the solid spill material with a fine mist of water.[1]

    • Causality: Dampening the powder prevents it from becoming airborne, which mitigates the inhalation and dust explosion hazards.[1] Do not oversaturate or use a high-pressure stream, which could disperse the powder.

  • Transfer Material: Carefully transfer the dampened material into a suitable container using a scoop.[1]

  • Final Cleanup: Use absorbent paper dampened with water to pick up any remaining material.[1]

  • Package Waste: Place the contaminated absorbent paper and any used gloves into a vapor-tight plastic bag. Seal the bag and label it clearly as "this compound Spill Debris - Hazardous Waste."[1]

  • Decontaminate Surfaces: Wash all contaminated surfaces with a soap and water solution.[1]

  • Request Pickup: Submit a waste collection request to your EHS department for the sealed bag of debris.

Protocol 2: Routine Collection and Disposal Workflow

Objective: To outline the standard process from waste generation to final removal from the laboratory.

Procedure:

  • Container Setup:

    • Select a compatible waste container (see Q6).

    • Affix a "Hazardous Waste" label provided by your EHS department.[13]

    • Place the container in a designated SAA with secondary containment.[4]

  • Waste Accumulation:

    • Add this compound waste as it is generated.

    • Ensure the container cap is securely closed immediately after each addition.[6]

    • Never mix incompatible waste streams in the same container.[6]

  • Container Full:

    • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

    • Fill in the date the container is full on the hazardous waste tag.[4]

    • Ensure all chemical constituents and their percentages are accurately listed.

  • Request for Pickup:

    • Move the sealed, full container from the SAA to your lab's designated central accumulation area (CAA) if applicable, or prepare it for direct pickup.

    • Submit a chemical waste collection request form to your institution's EHS department.[4]

  • EHS Removal: Trained EHS personnel or a licensed contractor will collect the waste for proper, off-site disposal in accordance with EPA regulations.[13][15]

Diagram: Waste Disposal Decision Workflow

This diagram illustrates the critical decision points in managing this compound waste from generation to disposal.

WasteDisposalWorkflow start Waste Generated (this compound) decision1 Solid or Liquid? start->decision1 solid_path Solid Waste (e.g., contaminated wipes, gloves) decision1->solid_path Solid liquid_path Liquid Waste (e.g., solvent, aqueous solution) decision1->liquid_path Liquid container_solid Select Compatible Solid Waste Container solid_path->container_solid container_liquid Select Compatible Liquid Waste Container liquid_path->container_liquid labeling Affix 'Hazardous Waste' Label & List All Constituents container_solid->labeling container_liquid->labeling storage Store in SAA with Secondary Containment (Keep Closed) labeling->storage decision2 Container Full? storage->decision2 decision2->storage No pickup Complete Label (Date Full) & Request EHS Pickup decision2->pickup Yes end_node Waste Removed by EHS for Disposal pickup->end_node

Caption: Decision workflow for segregating and storing this compound waste.

References

Technical Support Center: Dispersion of Diarylanilide Yellow Pigments

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Welcome to the technical support center. This guide is designed for researchers, scientists, and formulation professionals who work with Diarylanilide Yellow pigments. Foaming is a persistent challenge during the dispersion process, leading to inefficiencies in manufacturing and defects in the final product.[1][2] This document provides in-depth, experience-driven answers to common issues, explains the underlying scientific principles, and offers robust protocols to ensure smooth, foam-free dispersions.

Frequently Asked Questions (FAQs)

Q1: What are this compound pigments and why are they used?

Diarylanilide Yellows are a class of synthetic organic pigments based on azo chemistry.[3][4] They are widely used in printing inks, coatings, and plastics due to their excellent color strength, opacity, and stability.[3][5][6] Common examples include Pigment Yellow 12 (PY12), Pigment Yellow 13 (PY13), and Pigment Yellow 83 (PY83).[3][7] A key characteristic is their very low solubility in water and most organic solvents, which is essential for their function as a stable pigment.[3] However, this inherent hydrophobicity can make them challenging to wet and disperse effectively.

Q2: What is the fundamental cause of foaming in a pigment dispersion?

Foam is a dispersion of a gas (typically air) in a liquid, where the gas bubbles are stabilized and prevented from coalescing.[8][9] This stabilization is almost always caused by surface-active agents (surfactants). In a pigment dispersion, these agents are intentionally added as wetting and dispersing aids.[8][10] These molecules have a dual nature, allowing them to arrange themselves at the air-liquid interface, reduce surface tension, and create a resilient film around air bubbles.[8][11] Mechanical energy, such as high-shear mixing, introduces air into the system, which then gets trapped by these surfactants, resulting in stable foam.[9][12][13]

Q3: Why is foam particularly problematic for my formulation?

Foam is not merely a cosmetic issue; it has significant detrimental effects on both the process and the final product:

  • Processing Inefficiency: Foam increases the batch volume, which can lead to overflows, inaccurate measurements, and reduced production capacity.[1][2][8] It can also cause cavitation in pumps, leading to inefficient fluid transfer and potential equipment damage.[14]

  • Poor Dispersion Quality: During the grinding stage, foam can interfere with the efficient transfer of energy from the mixing blade or media to the pigment agglomerates. This leads to incomplete dispersion and reduced color strength development.[1][14]

  • Final Product Defects: If entrapped air (micro-foam) remains in the liquid as it dries or cures, it can lead to significant surface defects such as pinholes, craters, and "fisheyes".[8][14] These defects compromise the integrity of the film, reduce gloss, and create an unacceptable surface appearance.[11]

Troubleshooting Guide: Specific Foaming Issues

Q4: I see immediate, significant foaming the moment I add the dry Diarylanilide pigment powder to my liquid base. What is happening?

This issue points directly to a problem with initial wetting . Diarylanilide pigments have a small particle size and are organic, making their surfaces difficult for aqueous systems to wet out.[7] When the powder is introduced, the high surface area traps a significant amount of air. The high-energy mixing required to incorporate the powder then disperses this trapped air into fine bubbles, which are immediately stabilized by the wetting agents in your formulation.

Solutions:

  • Improve Wetting Agent Efficacy: Ensure your wetting agent is appropriate for organic pigments. Non-ionic surfactants with good dynamic wetting capabilities are often effective.[10][15]

  • Sub-Surface Powder Addition: Avoid dumping the powder onto the surface of the liquid, which creates a vortex and pulls in large amounts of air.[2][9] Use a powder induction system (like a Fastfeed) that wets out the powder below the liquid surface, preventing air from being introduced in the first place.[16]

  • Create a Slurry: Pre-mix the pigment with a portion of the liquid and wetting agent in a separate container to form a smooth, air-free paste. This pre-wetted slurry can then be added to the main batch with less risk of introducing air.

Q5: Foaming is most intense during my high-shear dispersion (grinding) phase. How can I control this?

This is the most common scenario. The high mechanical energy required to break down pigment agglomerates is also highly efficient at incorporating air.[1][17]

Solutions:

  • Add an Anti-foaming Agent: This is the most direct solution. An anti-foam (as opposed to a defoamer) is designed to be added before the grinding process begins.[11] It circulates within the system and prevents foam from forming at the outset. A defoamer, which breaks existing foam, can also be used, but prevention is more effective.

  • Optimize Mixer Geometry:

    • Avoid a Vortex: A deep vortex is a primary mechanism for sucking air into the batch.[9] If using a top-entering agitator, position it off-center and/or use a baffled mixing vessel to break the vortex.[2]

    • Blade Immersion: Ensure the dispersion blade is adequately submerged. A blade that is too close to the surface will whip air into the liquid.

Q6: My dispersion looks fine after mixing, but foam appears later or during letdown. Why?

This delayed foaming is often related to chemical incompatibility or temperature changes.

Solutions:

  • Check for Incompatibilities: When you add the letdown phase (e.g., the rest of the binder and solvents), a shift in solubility parameters can cause previously dissolved air to come out of solution. It can also destabilize the dispersant, leading to pigment flocculation which can trap air. Ensure all components are compatible.

  • Temperature Effects: As the dispersion cools after high-shear mixing, the solubility of air in the liquid decreases, which can cause dissolved air to form micro-bubbles. Allow the dispersion to cool before the final letdown stage.

  • Use a Persistent Defoamer: The initial anti-foaming agent may have been adsorbed onto the high surface area of the newly dispersed pigment particles, losing its effectiveness.[18] A second, small addition of a defoamer during the letdown stage may be necessary. Choose a defoamer with long-term persistence.

Q7: My defoamer stops the foam, but now I have surface defects in my final film. What should I do?

This is a classic case of defoamer incompatibility. Defoamers are, by design, partially incompatible with the system so they can migrate to the air-liquid interface.[1] If they are too incompatible, they form microscopic oil-like droplets that cause craters and fisheyes. Overdosing a defoamer is a common cause of this issue.[19]

Solutions:

  • Reduce Defoamer Concentration: The first step is always to reduce the dosage to the minimum effective level. Create a ladder study to find the optimal concentration.

  • Switch Defoamer Type: If reducing the concentration doesn't work, you need a more compatible defoamer. See the table below for a comparison. Silicone-based defoamers are very effective but have a higher risk of defects; a non-silicone polymeric or mineral oil-based defoamer might be a better choice.[14][18]

  • Improve Incorporation: Add the defoamer slowly and under good agitation (but not excessive shear) to ensure it is well-dispersed into fine droplets rather than large, defect-causing globules.

Defoamer TypePrimary CompositionStrengthsWeaknessesBest For
Mineral Oil-Based Paraffinic or naphthenic oils with hydrophobic particles (e.g., silica, waxes).[18]Cost-effective, good compatibility, low risk of surface defects.Less potent than silicones, can reduce gloss in high-gloss systems.[18]Matt and semi-gloss aqueous systems.
Silicone-Based Polysiloxanes and modified polysiloxanes.[18]Highly efficient at very low concentrations, excellent at breaking foam quickly.Higher risk of incompatibility leading to craters, fisheyes, and issues with recoatability.[14]High-performance systems where foam is severe; requires careful selection.
Non-Silicone / Polymeric Hydrophobic polymers (e.g., polyethers, polyamides).[14][18]Excellent compatibility, minimal impact on surface properties, good for defect-free films.[18]May be less potent than silicones, requiring higher concentrations.High-gloss, clear, or automotive coatings where surface quality is critical.

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for diagnosing and solving foaming issues during this compound dispersion.

Foam_Troubleshooting cluster_phase Troubleshooting by Phase cluster_cause Primary Cause Analysis cluster_solution Solution Pathways start Foaming Observed in Diarylanilide Dispersion q_when When does foam appear? start->q_when t_initial Immediately on Powder Addition q_when->t_initial Initial Stage t_grind During High-Shear Grinding q_when->t_grind Grind Stage t_letdown During Letdown or On Standing q_when->t_letdown Final Stage c_wetting Poor Initial Wetting & Air Entrapment t_initial->c_wetting c_mechanical Excessive Mechanical Air Introduction t_grind->c_mechanical c_stability Formulation Instability & Air Release t_letdown->c_stability s_wetting 1. Improve Wetting Agent 2. Use Sub-Surface Induction 3. Create Pre-Slurry c_wetting->s_wetting s_mechanical 1. Add Anti-foam Pre-Grind 2. Eliminate Vortex (Baffles) 3. Optimize Blade Tip Speed c_mechanical->s_mechanical s_stability 1. Check Component Compatibility 2. Control Temperature 3. Add Persistent Defoamer c_stability->s_stability q_defoamer Using a Defoamer? s_wetting->q_defoamer s_mechanical->q_defoamer s_stability->q_defoamer q_defects Are Surface Defects (craters, fisheyes) Present? q_defoamer->q_defects Yes end_node Achieved Foam-Free Stable Dispersion q_defoamer->end_node No Foam s_defoamer 1. Reduce Defoamer Dose 2. Switch to More Compatible Type (e.g., Non-Silicone) 3. Improve Incorporation q_defects->s_defoamer Yes q_defects->end_node No s_defoamer->end_node

Caption: A decision tree for troubleshooting foam in pigment dispersions.

Experimental Protocol: Low-Foam Dispersion of this compound

This protocol provides a robust starting point for minimizing foam. It must be adapted based on your specific formulation and equipment.

Objective: To achieve a fine, stable, and foam-free dispersion of this compound (e.g., PY83).

Materials & Equipment:

  • This compound Pigment Powder

  • Dispersion Vehicle (e.g., water, solvent, resin solution)

  • Wetting Agent (selected for organic pigments)

  • Dispersing Agent

  • Anti-foaming Agent (e.g., mineral oil or polymer-based)

  • High-Shear Disperser (e.g., Cowles blade) with variable speed control

  • Baffled Mixing Vessel or Off-Center Agitator Setup

Methodology:

  • Vehicle Preparation (Charge the Vessel):

    • Add the primary liquid vehicle (e.g., water) to the mixing vessel.

    • Begin agitation at a low speed to create gentle movement without forming a vortex.

    • Add the wetting agent, dispersing agent, and the selected anti-foaming agent .[11] Allow these to mix for 5-10 minutes to ensure they are fully dissolved and homogenized.

  • Pigment Addition (Controlled Incorporation):

    • Increase the mixer speed to form a rolling doughnut flow, but not a deep vortex . The liquid surface should show strong movement, but the shaft of the mixer should not be exposed.

    • Add the this compound powder slowly and steadily into the side of the flowing liquid, avoiding the center of the vessel. This controlled addition rate is crucial to allow each particle to be wetted before the next is added.

  • Dispersion Phase (High-Shear Grinding):

    • Once all the pigment is added, increase the mixer speed to the optimal tip speed for dispersion (typically 18-25 m/s for a Cowles blade).

    • The batch volume may increase slightly due to mechanical action, but the presence of the anti-foam should prevent the formation of stable foam on the surface.

    • Monitor the temperature to avoid overheating, which can degrade the pigment and other components.[3]

    • Continue high-shear mixing for the prescribed time (e.g., 20-30 minutes) or until a Hegman gauge reading indicates the desired fineness of grind has been achieved.

  • Letdown Phase (Final Formulation):

    • Reduce the mixer speed to a low setting.

    • Slowly add the remaining formulation components (the "letdown"), such as the rest of the resin, coalescents, etc.

    • If any foam was generated during the high-shear phase or appears during letdown, a small post-addition of a compatible defoamer can be made at this stage.

    • Continue mixing at low speed for 15-20 minutes to ensure the final dispersion is homogeneous.

  • Quality Control & Deaeration:

    • Visually inspect the final product for any signs of surface foam.

    • Measure the density of the dispersion. A lower-than-expected density is a clear indicator of entrapped air (micro-foam).

    • If micro-foam is present, allow the batch to stand for several hours to deaerate, or use a vacuum chamber for rapid removal.

References

Validation & Comparative

A Senior Application Scientist's Guide to Distinguishing Diarylanilide Yellow Isomers Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Diarylanilide Yellows

Diarylanilide Yellows are a major class of high-performance organic azo pigments, prized for their bright color, high tinting strength, and stability.[1] They are ubiquitous in printing inks, plastics, and coatings. Structurally, these pigments are complex molecules derived from 3,3'-dichlorobenzidine.[2][3] While they share a common core, variations in the substituent groups on the terminal acetoacetanilide moieties give rise to a range of pigments with distinct properties.

A significant analytical hurdle for researchers and quality control scientists is the reliable differentiation of these structurally similar compounds. For instance, Pigment Yellow 12 (PY12) and Pigment Yellow 13 (PY13) are closely related, differing only by the substituents on the terminal phenyl rings.[3] While not strict isomers due to their different molecular formulas (C₃₂H₂₆Cl₂N₆O₄ for PY12 vs. C₃₆H₃₄Cl₂N₆O₄ for PY13), their structural similarity presents a formidable challenge for conventional analytical techniques.[3][4] This guide provides an in-depth, experience-driven approach to leveraging the power of tandem mass spectrometry (MS/MS) for the unambiguous identification and differentiation of these critical industrial pigments.

The Principle: Why Tandem Mass Spectrometry is the Definitive Tool

While a standard mass spectrometer can easily distinguish PY12 and PY13 based on their different molecular weights, the true power of the technique is revealed when differentiating true isomers (compounds with the same formula but different structures) or confirming the identity of a specific pigment within a complex mixture. Tandem mass spectrometry (MS/MS) offers a solution by providing a structural "fingerprint" of the molecule.

The causality behind this choice is simple: soft ionization techniques like Electrospray Ionization (ESI) generate intact protonated molecules ([M+H]⁺) with minimal initial fragmentation.[5][6] These intact ions can then be selectively isolated and subjected to controlled fragmentation through Collision-Induced Dissociation (CID). The resulting product ions are directly related to the molecule's specific chemical structure. Because different isomers or related compounds have different bond arrangements, they break apart in unique, reproducible ways. This fragmentation pattern is the key to positive identification.

Experimental Workflow: A Self-Validating Protocol

The following protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is designed to be a self-validating system. The chromatographic separation provides the first dimension of identification (retention time), while the precursor mass (MS1) and the fragmentation pattern (MS2) provide two additional, highly specific dimensions of confirmation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Diarylanilide Pigment (e.g., PY12, PY13) Solvent Dissolve in THF/Methanol Sample->Solvent Dilute Dilute with Mobile Phase Solvent->Dilute LC HPLC Injection & Reversed-Phase Separation Dilute->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1: Full Scan (Detect [M+H]⁺) ESI->MS1 Isolation Isolate Precursor Ion (e.g., m/z 629.1 for PY12) MS1->Isolation CID MS2: Collision-Induced Dissociation (CID) Isolation->CID MS2 Detect Product Ions (Fragmentation Pattern) CID->MS2 Fingerprint Compare Fragmentation 'Fingerprint' MS2->Fingerprint ID Unambiguous Identification Fingerprint->ID PY12_Fragmentation PY12 PY12 Precursor Ion [M+H]⁺ m/z 629.1 F1 Acetoacetanilide Fragment [C₁₀H₁₂NO₂]⁺ m/z 178.1 PY12->F1 Amide Cleavage F2 Dichlorobenzidine Core Fragment [C₁₂H₈Cl₂N₂]⁺ m/z 249.0 PY12->F2 Azo Linkage Cleavage PY13_Fragmentation PY13 PY13 Precursor Ion [M+H]⁺ m/z 685.2 F1_PY13 Acetoacet-2,4-xylidide Fragment [C₁₂H₁₆NO₂]⁺ m/z 206.1 PY13->F1_PY13 Amide Cleavage F2_PY13 Dichlorobenzidine Core Fragment [C₁₂H₈Cl₂N₂]⁺ m/z 249.0 PY13->F2_PY13 Azo Linkage Cleavage

References

A Senior Application Scientist's Guide to Diarylanilide Yellow: A Comparative Performance Analysis in Plastics vs. Ink Formulations

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of organic pigments, the Diarylanilide Yellow family stands out for its chromatic brilliance and versatility. However, the transition of these pigments from a laboratory curiosity to an industrial workhorse is contingent on a nuanced understanding of their performance in specific applications. This guide provides an in-depth, comparative analysis of this compound pigments in two of their most common, yet fundamentally different, application media: plastics and printing inks.

This document is intended for researchers, polymer and ink chemists, and product development professionals. Our objective is to move beyond mere data tabulation and delve into the causality behind performance variations, offering a framework for rational pigment selection and formulation optimization.

The Dichotomy of Application: Plastics vs. Inks

The performance of a pigment is not an intrinsic constant; it is a dynamic interplay between the pigment's chemistry and the physical and chemical environment of the application medium. Plastics and inks present starkly contrasting environments that impose different sets of demands on the pigment.

In Plastic Formulations , pigments face a crucible of high temperatures (often exceeding 200-300°C) during processing stages like injection molding and extrusion.[1][2] They must remain thermally stable, resist migration within the polymer matrix, and endure significant shear forces during dispersion without affecting the polymer's mechanical properties or causing issues like warping.[1][3]

Ink Formulations , conversely, are liquid systems where the primary challenges are solvent resistance, rheological compatibility, and achieving the desired optical properties like transparency and gloss.[4][5] Pigments must disperse into fine particles to ensure printability and prevent nozzle clogging in inkjet applications, and they must resist bleeding or migrating when exposed to various solvents and overprints.[4][6]

The following diagram illustrates the divergent performance priorities for pigments in these two applications.

Caption: Divergent Performance Priorities for Pigments in Plastics vs. Inks.

Comparative Performance of Key Diarylanilide Yellows

The this compound family encompasses several specific chemical structures, each with unique attributes. Let's compare three prominent members: Pigment Yellow 12, Pigment Yellow 13, and Pigment Yellow 83.

Performance Metric Pigment Yellow 12 (PY 12) Pigment Yellow 13 (PY 13) Pigment Yellow 83 (PY 83) Alternative: Bismuth Vanadate (PY 184)
Heat Stability (in HDPE) Poor (~200°C). Prone to degradation.[7]Moderate (~220°C). Better than PY 12.Good (~240-250°C). Suitable for many plastics.[8]Excellent (>300°C).[9]
Lightfastness (Plastics, Full Shade) Fair (3-4 on Blue Wool Scale)Good (5-6 on Blue Wool Scale)Very Good (7 on Blue Wool Scale)Excellent (8 on Blue Wool Scale)[9]
Migration Resistance (in PVC) Poor. Significant bleeding and blooming.Moderate. Improved over PY 12.Good. Low migration.Excellent. No migration.
Solvent Resistance (Inks) Fair. Can bleed in aggressive solvents.Good. Better resistance than PY 12.Excellent. High resistance to most ink solvents.[8]Excellent. Inert to solvents.
Transparency (Inks) High. Good for transparent films.High. Similar to PY 12.Lower. More opaque than PY 12/13.[8]Opaque. Used for hiding power.[9]
Color Strength HighHighVery HighHigh
Primary Application Economical inks (packaging, publications).[7][10]General purpose inks, some plastics.[11]High-performance inks and plastics.[8]High-performance coatings and plastics where durability is key.[9]

Analysis: The performance trend is directly linked to molecular complexity and size. PY 12, a foundational Diarylanilide, offers excellent color strength and transparency, making it a staple in the printing ink industry for cost-sensitive applications.[7][10] However, its relatively simple structure leads to poor heat stability and migration resistance, rendering it unsuitable for most plastic applications where processing temperatures exceed 200°C.[7]

PY 13 represents an improvement, with structural modifications that enhance its stability. This makes it a more versatile pigment, finding use in a broader range of inks and some plastics with lower processing temperatures.[11]

PY 83 is a high-performance grade. Its more complex and larger molecular structure imparts superior heat, solvent, and migration resistance.[8] This robustness makes it a preferred choice for demanding applications in both high-quality inks and durable plastics.[8] The trade-off is typically lower transparency compared to PY 12 and PY 13.[8]

As a point of comparison, an inorganic pigment like Bismuth Vanadate (PY 184) offers the highest levels of durability, heat stability, and opacity but lacks the high color strength and transparency of the organic Diarylanilides.[9]

Experimental Protocols for Performance Validation

To ensure trustworthy and reproducible results, standardized testing methodologies are paramount. Below are representative protocols for evaluating key performance criteria.

Heat Stability in High-Density Polyethylene (HDPE)

Objective: To determine the maximum temperature a pigment can withstand in a specific polymer during processing without significant color change.

Methodology (Based on ISO 18314-2):

  • Preparation of Masterbatch:

    • Dry-blend 1 part pigment with 99 parts of natural HDPE powder.

    • Compound the blend using a twin-screw extruder at a temperature well below the expected degradation point of the pigment (e.g., 180°C) to create a 1% pigment masterbatch.

  • Injection Molding:

    • Mix the masterbatch with additional natural HDPE to achieve the final test concentration (typically 0.1%).

    • Set the injection molding machine with a temperature profile that increases in zones, with the final zone being the test temperature.

    • Produce moldings at a series of increasing temperatures (e.g., 200°C, 220°C, 240°C, 260°C, 280°C) with a constant residence time (e.g., 5 minutes).

  • Evaluation:

    • Visually compare the molded plaques against a standard molded at a low temperature (e.g., 200°C).

    • Quantify the color difference (ΔE) using a spectrophotometer. The heat stability is defined as the temperature at which the ΔE exceeds a predetermined value (e.g., 3).

The following workflow diagram illustrates this self-validating process.

G cluster_prep Preparation cluster_test Testing cluster_eval Evaluation A 1. Dry Blend Pigment & HDPE B 2. Extrude Masterbatch (180°C) A->B C 3. Let Down to 0.1% B->C D 4. Injection Mold at Increasing Temps (T1-T5) C->D E 5. Visual Comparison D->E F 6. Measure ΔE* vs. T1 D->F G 7. Determine Max Temp (ΔE* < 3) E->G F->G

Caption: Workflow for Determining Pigment Heat Stability in Plastics.

Solvent Resistance in an Ink System

Objective: To assess the stability of a pigment against bleeding in a solvent-based ink formulation.

Methodology (Based on ASTM D279-02):

  • Ink Preparation:

    • Disperse the pigment in a standard nitrocellulose-based ink vehicle using a bead mill to achieve a specific fineness of grind (e.g., < 5 µm on a Hegman gauge).[12]

    • The pigment loading should be consistent across all samples (e.g., 15%).

  • Print Application:

    • Apply a uniform film of the ink onto a standardized, non-absorbent substrate (e.g., Leneta card) using a drawdown bar to a controlled thickness.

    • Allow the print to dry completely under controlled conditions (24 hours at 23°C, 50% RH).

  • Bleed Test:

    • Cut a strip of the dried print.

    • Immerse half of the strip into a test solvent (e.g., ethanol, ethyl acetate) for a specified time (e.g., 1 hour).

    • Remove the strip, allow it to dry, and visually assess the degree of color bleeding from the immersed portion into the solvent or onto a white filter paper placed in contact with the wet area.

    • Rate the resistance on a scale of 1 (severe bleed) to 5 (no bleed).

Mechanistic Insights and Formulation Causality

The observed performance differences are rooted in the molecular structure of the pigments and their interaction with the surrounding matrix.

  • Heat Stability & Migration in Plastics: Higher molecular weight and the presence of bulky side groups (like the xylyl groups in PY 13 vs. phenyl in PY 12) increase the van der Waals forces and reduce the mobility of the pigment molecule within the polymer melt. This increased "anchoring" effect is why PY 83, with its more complex structure, exhibits superior heat and migration resistance. The degradation of Diarylanilides at high temperatures can release 3,3'-dichlorobenzidine, a concern that further limits the use of lower-stability grades in plastics.[7]

  • Solvent Resistance & Dispersion in Inks: Strong intermolecular forces that are beneficial in plastics can sometimes hinder dispersion in liquid ink systems.[13] Effective dispersion requires breaking down pigment agglomerates into primary particles and stabilizing them against re-flocculation.[6][14] The surface chemistry of the pigment is critical. While the inherent structure of PY 83 provides good solvent fastness, formulations often require specific dispersing agents that adsorb onto the pigment surface, providing steric or electrostatic stabilization compatible with the ink's resin system.[8][15]

Conclusion and Recommendations

The selection of a this compound pigment is a critical decision that requires a thorough understanding of the end-use application.

  • For cost-effective, general-purpose printing inks where high transparency is valued and heat and solvent resistance are not paramount, Pigment Yellow 12 remains a viable choice.

  • For applications requiring a balance of properties , such as higher quality publication inks or plastics with low processing temperatures, Pigment Yellow 13 offers a significant upgrade in stability over PY 12.

  • For high-performance applications , including durable plastics, automotive coatings, and high-end packaging inks, Pigment Yellow 83 is the superior option due to its excellent heat, light, and solvent fastness.

Ultimately, the optimal choice is not just about selecting the right pigment but about a holistic formulation approach. The performance of any this compound can be maximized through intelligent selection of carrier resins, dispersing agents, and stabilizers tailored to the specific demands of the plastic or ink system. Experimental validation, following standardized protocols, is non-negotiable for ensuring product quality and performance in the competitive marketplace.

References

Evaluating the Color Strength of Diarylide Yellow Against Industry Standards: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diarylide Yellow pigments are a cornerstone of the organic pigment industry, valued for their strong, bright yellow hues and robust performance characteristics.[1][2] This guide provides a comprehensive framework for evaluating the color strength of Diarylide Yellow pigments against established industry standards. We delve into the theoretical underpinnings of color strength, detail rigorous experimental protocols for its quantification, and provide a comparative analysis against a benchmark yellow pigment. This document is intended for researchers, scientists, and quality control professionals in the coatings, plastics, and ink industries who require a robust methodology for pigment evaluation.

Introduction: The Significance of Color Strength in Diarylide Yellow Pigments

Diarylide Yellows, a class of azo pigments, are widely utilized in various applications due to their excellent coloristic properties, including high tinting strength and good lightfastness.[3][4] Color strength, a critical performance metric, dictates the pigment's ability to impart color to a medium. A higher color strength translates to greater efficiency, as a smaller quantity of pigment is required to achieve a desired shade, leading to significant cost-in-use benefits.

The evaluation of color strength is therefore not merely an academic exercise but a crucial aspect of quality control and product development. It ensures batch-to-batch consistency, allows for the accurate comparison of different pigment grades, and provides a quantitative basis for formulating pigmented systems. This guide will focus on a systematic approach to quantifying the color strength of Diarylide Yellow, referencing established industry standards from organizations such as ASTM International.[5]

Theoretical Framework: Understanding Color Strength

Color strength is fundamentally a measure of a pigment's ability to absorb light. In a dispersion, the color strength is influenced by several factors, including the pigment's intrinsic absorption coefficient, particle size and distribution, and the degree of dispersion within the medium.

The most common method for evaluating the color strength of chromatic pigments is through tinting strength comparisons.[6][7] This involves blending the test pigment with a standard white pigment (typically titanium dioxide) at a specified ratio and comparing the resulting color to a similar blend made with a reference standard pigment. The relative tinting strength is then calculated based on the difference in color between the two tints.

This comparison can be performed visually or, for greater accuracy and objectivity, instrumentally using a spectrophotometer or colorimeter.[8][9] These instruments measure the spectral reflectance or transmittance of the samples, from which colorimetric values (such as CIE Lab*) can be calculated. The difference in these values between the test and standard samples provides a quantitative measure of the difference in color strength.

Industry Standards and Benchmark Pigments

The American Society for Testing and Materials (ASTM) provides several standard test methods relevant to the evaluation of pigment properties. For color strength determination, ASTM D387 - Standard Test Method for Color and Strength of Chromatic Pigments with a Mechanical Muller and ASTM D3022 - Standard Test Method for Color and Strength of Color Pigments by Use of a Miniature Sandmill are particularly pertinent.[10][11] These standards outline procedures for dispersing the pigment and comparing its color and strength to a reference standard.

For the purpose of this guide, we will use a well-characterized grade of Pigment Yellow 12 , a common and widely used Diarylide Yellow, as our internal reference standard.[12] As an alternative industry benchmark, a high-performance Hansa Yellow (e.g., Pigment Yellow 74) could be selected for its known consistency and widespread use.

Experimental Protocol: A Step-by-Step Guide to Color Strength Evaluation

This section details a comprehensive, self-validating protocol for determining the relative color strength of a Diarylide Yellow test sample against a reference standard.

Materials and Equipment
  • Pigments:

    • Diarylide Yellow Test Sample

    • Diarylide Yellow Reference Standard (e.g., a pre-qualified batch of Pigment Yellow 12)

    • Titanium Dioxide (Rutile, conforming to ASTM D476)

  • Vehicle: A standard, non-yellowing binder appropriate for the intended application (e.g., a long oil alkyd resin for coatings, or a specific polymer for plastics).

  • Dispersion Equipment:

    • High-speed disperser (e.g., Cowles type)

    • Laboratory three-roll mill or bead mill

  • Measurement Equipment:

    • Spectrophotometer or Colorimeter[8][9]

    • Analytical balance (accurate to 0.001g)

  • Application Tools:

    • Drawdown bar (e.g., 50 µm film thickness)

    • Leneta chart or other suitable substrate

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Dispersion cluster_2 Tint Preparation cluster_3 Application & Measurement cluster_4 Analysis A Weigh Pigments & Vehicle B Premixing A->B C High-Speed Dispersion B->C D Milling C->D F Letdown D->F E Prepare White Base E->F G Drawdown Application F->G H Colorimetric Measurement G->H I Calculate Relative Color Strength H->I

Caption: Workflow for evaluating the color strength of Diarylide Yellow.

Detailed Methodology

Step 1: Preparation of the Masstone Dispersions

  • Rationale: The initial dispersion of the pigment is critical. An optimal dispersion ensures that the full color strength of the pigment is developed, allowing for a fair comparison.

  • Accurately weigh the Diarylide Yellow test sample and the reference standard into separate, appropriately sized dispersing vessels.

  • Add the calculated amount of vehicle to each pigment to achieve a predetermined pigment-to-binder ratio (e.g., 1:2 by weight).

  • Premix the pigment and vehicle at low speed until the pigment is fully wetted.

Step 2: Dispersion

  • Rationale: High-speed dispersion provides the initial shear to break down agglomerates. Subsequent milling is necessary to reduce the particle size to its primary particles, maximizing color development.

  • Disperse both the test and standard preparations on a high-speed disperser for a set time (e.g., 20 minutes) at a tip speed sufficient to create a vortex.

  • Transfer each premix to a laboratory three-roll mill or bead mill. Mill the dispersions until a consistent, fine grind is achieved. The fineness of grind should be checked periodically using a Hegman gauge. The endpoint is reached when there is no further improvement in the grind reading over two consecutive passes.

Step 3: Preparation of the Tints

  • Rationale: Comparing tints rather than masstones is a more sensitive method for detecting differences in color strength. The presence of white pigment amplifies small differences in the chromatic pigment's absorption.

  • Prepare a white base by dispersing the titanium dioxide in the same vehicle to a specified pigment concentration.

  • Accurately weigh a portion of the test and standard masstone dispersions.

  • "Let down" each masstone by adding a precise amount of the white base to achieve a standard tint ratio (e.g., 1 part masstone to 10 parts white base by weight).

  • Thoroughly mix the tints to ensure homogeneity.

Step 4: Application and Drying

  • Rationale: A consistent film thickness is essential for accurate and repeatable color measurements.

  • Apply drawdowns of both the test and standard tints side-by-side on a sealed chart using a drawdown bar of a specified film thickness.

  • Allow the drawdowns to dry under controlled temperature and humidity conditions for a specified period (e.g., 24 hours).

Step 5: Colorimetric Measurement

  • Rationale: Instrumental measurement provides objective and quantitative data, eliminating the subjectivity of visual assessment.

  • Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions.

  • Measure the CIE Lab* color coordinates of both the test and standard tint drawdowns. Take at least three readings for each sample and calculate the average.

Calculation of Relative Color Strength

The relative color strength (RCS) can be calculated using the following formula, which is a simplified application of the Kubelka-Munk theory:

RCS (%) = [(K/S)test / (K/S)standard] x 100

Where:

  • K is the absorption coefficient

  • S is the scattering coefficient

For practical purposes, and assuming the scattering of the white pigment is dominant and constant, the relative tinting strength can be approximated from the differences in the measured color values. A common industry practice involves adjusting the concentration of the test pigment tint until it visually or instrumentally matches the standard tint. The relative color strength is then calculated based on the weights of the chromatic pigment used.

For a direct comparison from a single drawdown, software accompanying modern spectrophotometers can often calculate the relative strength based on the color difference (ΔE) and the individual L, a, and b values.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table for easy comparison.

Parameter Diarylide Yellow Reference Standard Diarylide Yellow Test Sample Difference (Δ)
CIE L [Insert Value][Insert Value][Calculate Difference]
CIE a [Insert Value][Insert Value][Calculate Difference]
CIE b [Insert Value][Insert Value][Calculate Difference]
ΔE -[Calculate Value]-
Relative Color Strength (%) 100% (by definition)[Calculated Value]-

Interpretation:

  • A higher relative color strength (>100%) indicates that the test sample is stronger than the standard.

  • A lower relative color strength (<100%) indicates that the test sample is weaker than the standard.

  • The ΔE* value provides an overall measure of the color difference. A ΔE* of less than 1.0 is generally considered imperceptible to the human eye.

  • The individual differences in L, a, and b* can provide insights into the nature of the color difference (lighter/darker, redder/greener, yellower/bluer).

Conclusion

This guide has provided a robust and scientifically sound methodology for evaluating the color strength of Diarylide Yellow pigments. By adhering to established industry standards and employing rigorous experimental techniques, researchers and quality control professionals can obtain accurate and reproducible data. This allows for confident material selection, consistent product quality, and the ongoing development of high-performance pigment formulations. The principles and protocols outlined herein can be adapted for the evaluation of other chromatic pigments, providing a versatile framework for colorimetric analysis.

References

A Comparative Crystallographic Analysis of Diarylanilide Yellow Pigments: Unveiling the Structure-Performance Nexus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the solid-state chemistry of organic pigments is paramount. The crystal structure of a pigment dictates its physical and, consequently, its application properties. This guide provides a comparative analysis of the crystal structures of several key Diarylanilide Yellow pigments, correlating their crystallographic features with their performance characteristics.

Diarylanilide Yellows, a prominent class of disazoacetoacetanilide pigments, are extensively used in printing inks and formerly in plastics.[1] Their commercial success stems from high color strength, good solvent fastness, and chemical stability.[1] However, performance attributes such as lightfastness, heat stability, and migration resistance are intrinsically linked to their solid-state arrangement. This analysis will delve into the crystal structures of Pigment Yellow 12, 13, 14, and 83 to elucidate these critical relationships.

The Decisive Role of Molecular Conformation and Packing

This compound pigments exist in the bisketohydrazone tautomeric form, a structural feature they share with the related monoazoacetoacetanilide (Hansa Yellow) pigments.[1][2] A key determinant of their performance is the planarity of the molecule and the way these molecules pack in the crystal lattice.[3]

Pigment Yellow 12 (PY12): A Case of Non-Planarity

The crystal structure of C.I. Pigment Yellow 12 reveals that the molecules are not planar and are not constrained by crystallographic symmetry.[2] This twisted conformation, specifically at the biphenyl fragment, is a result of steric hindrance.[3] The molecules in PY12 are arranged in a herringbone pattern.[3] While there is evidence of some intramolecular hydrogen bonding, intermolecular hydrogen bonding is absent.[2] This non-planar structure and packing arrangement contribute to a lower color strength compared to its more planar counterparts.[3] It is noteworthy that a metastable gamma phase of PY12 exists, which adopts a more planar structure similar to Pigment Yellow 13.[2][3]

Pigment Yellow 13 (PY13) and Pigment Yellow 14 (PY14): The Advantage of Planarity

In contrast to PY12, Pigment Yellow 13 and Pigment Yellow 14 crystallize in a layered structure composed of planar molecules.[1][3][4] These pigments crystallize in the triclinic system, space group P, with one molecule per unit cell, conferring crystallographic Ci symmetry to the molecules.[1] The molecules are nearly planar, with only slight deviations.[1] This planarity facilitates a more efficient π-π stacking, which is associated with higher color strength.[3] The packing involves inclined interleaved stacks where the ketohydrazonoarylamide groups of adjacent molecules lie in an antiparallel arrangement.[1] Similar to PY12, they exhibit intramolecular hydrogen bonding but lack intermolecular hydrogen bonds.[1]

Pigment Yellow 83 (PY83): Superior Performance Through Optimized Packing

Pigment Yellow 83 is recognized for its superior performance characteristics.[5][6] Its crystal structure reveals molecules that are more nearly planar than those of PY12, Y13, and Y14.[2][5][6] PY83 crystallizes in the monoclinic system (space group P21/c) with two molecules in the unit cell, and the molecules possess crystallographic Ci symmetry.[2][6] The packing arrangement consists of simple inclined stacks.[2][6] This distinct packing is consistent with its inability to form solid solutions with other Diarylanilide Yellows.[2][5][6] The enhanced planarity and efficient packing contribute to its superior properties.

Comparative Crystallographic Data

PigmentCrystal SystemSpace GroupMolecular PlanarityPacking ArrangementKey Performance Traits
Pigment Yellow 12 --Non-planar (twisted biphenyl)[2][3]Herringbone[3]Lower color strength[3]
Pigment Yellow 13 TriclinicP[1]Nearly planar[1][3]Layered, inclined interleaved stacks[1][3]High color strength[3]
Pigment Yellow 14 TriclinicP[1]Nearly planar[1][3]Layered, inclined interleaved stacks[1][3]Good solvent and paraffin wax resistance[7]
Pigment Yellow 83 MonoclinicP21/c[2][6]Nearly planar[2][6]Simple inclined stacks[2][6]Superior performance, does not form solid solutions[2][5][6]

The Impact of Crystal Structure on Pigment Performance

The subtle yet significant differences in the crystal structures of these pigments have profound implications for their application properties.

  • Color Strength: The planarity of the pigment molecule is directly correlated with its color strength. The twisted conformation of PY12 leads to a less effective chromophore, resulting in lower color strength compared to the more planar PY13 and PY83.[3] The formation of solid solutions, for instance between PY12 and PY13 to create Pigment Yellow 188, can enforce a planar conformation on the PY12 molecule, leading to a significant increase in color strength.[2][3]

  • Lightfastness: The stability of a pigment upon exposure to light is influenced by its crystal packing.[8] While not extensively detailed in the provided search results, a more stable and densely packed crystal lattice generally leads to improved lightfastness by restricting molecular vibrations and protecting the chromophore from photochemical degradation. Pigment Yellow 17, for instance, exhibits higher lightfastness than Pigment Yellow 14.[9]

  • Heat Stability: Thermal stability is primarily a function of the pigment's crystal structure.[8] Strong intermolecular forces and efficient packing contribute to a higher resistance to thermal degradation. Pigments with robust crystal lattices are less likely to undergo detrimental changes in crystal modification or chemical decomposition at elevated processing temperatures.[8] For example, Pigment Yellow 14 is used for polyolefins with a heat resistance of up to 200°C.[7]

  • Solvent and Migration Resistance: The insolubility of a pigment in a given medium is a critical performance parameter.[8] A stable crystal lattice with strong intermolecular interactions will be more resistant to dissolution and subsequent migration. The lack of intermolecular hydrogen bonding in many Diarylanilide Yellows is a notable feature.[1][2] Their solvent fastness is therefore largely dependent on the efficiency of the van der Waals forces and π-π stacking interactions within the crystal.

Visualizing the Structural Differences

To better illustrate the concepts of molecular planarity and packing, consider the following logical diagrams.

G cluster_PY12 Pigment Yellow 12 cluster_PY13_14 Pigment Yellow 13 & 14 Twisted Biphenyl Twisted Biphenyl Herringbone Packing Herringbone Packing Twisted Biphenyl->Herringbone Packing leads to Lower Color Strength Lower Color Strength Herringbone Packing->Lower Color Strength results in Planar Molecule Planar Molecule Layered Stacking Layered Stacking Planar Molecule->Layered Stacking enables High Color Strength High Color Strength Layered Stacking->High Color Strength results in

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Diarylanilide Yellow in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

The lifecycle of a chemical within a research and development setting extends far beyond its application in experiments. The final, and arguably one of the most critical, stages is its responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of Diarylanilide Yellow, a common organic pigment. As scientists, our commitment to safety and environmental stewardship necessitates a thorough understanding of the materials we handle from procurement to final disposition. This document is designed to provide clarity and operational guidance to ensure that this compound waste is managed in a manner that is safe, compliant, and environmentally sound.

Understanding this compound: A Profile

This compound, a member of the azo dye family, is a synthetic organic pigment valued for its vibrant yellow hue and is used in a variety of applications, including inks, plastics, and coatings.[1] It is typically supplied as a fine, odorless yellow powder.[2][3] A foundational aspect of its safe handling and disposal is understanding its physical and chemical properties.

A key characteristic of this compound is its insolubility in water.[1][2][3] This property is central to its disposal considerations, as it will not readily dissolve in aqueous environments, making it a persistent solid waste. While generally considered to be of low toxicity, it is crucial to recognize that as a fine powder, it can pose a respiratory hazard if inhaled and may cause irritation to the skin and eyes upon contact.[3][4][5] Furthermore, like many organic powders, it can present a dust explosion hazard when suspended in the air in specific concentrations.[2][6]

PropertyDescriptionSource(s)
Common Name This compound (Benzidine Yellow)[1]
CAS Number 6358-85-6[1][2]
Appearance Odorless, fine yellow powder[2][3]
Water Solubility Insoluble (less than 1 mg/mL)[1][2]
Primary Hazards May cause skin and respiratory tract irritation.[3][5] Azo dyes can be explosive when suspended in air at specific concentrations.[2]
Incompatibilities Strong oxidizing agents[2][7]
Decomposition When heated to decomposition, it may emit toxic fumes of chlorine and nitrogen oxides.[2]

The Cornerstone of Compliance: Waste Characterization

Before any disposal actions are taken, the waste must be characterized. This is a mandatory step to determine if the waste is hazardous or non-hazardous according to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9][10][11] For a waste to be classified as hazardous, it must either be specifically listed by the EPA or exhibit at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[11][12]

This compound itself is not typically listed as a hazardous waste.[5] Safety Data Sheets and environmental assessments suggest it is non-hazardous.[3][13] However, the responsibility for an accurate waste determination lies with the waste generator.[10][14] If the this compound waste is mixed with solvents, heavy metals, or other chemicals, the entire mixture must be evaluated. For example, if it is contaminated with a listed hazardous solvent, it must be managed as hazardous waste.

Procedural Guide for Disposal

The following steps provide a systematic approach to the safe disposal of this compound waste from a laboratory.

Step 1: Personal Protective Equipment (PPE)

Prior to handling this compound powder, ensure you are wearing the appropriate PPE to minimize exposure.[4][15]

  • Gloves: Nitrile or PVC gloves are recommended.[16]

  • Eye Protection: Safety glasses or goggles are essential to protect against airborne dust.[3][15]

  • Respiratory Protection: When handling larger quantities or when there is a risk of dust generation, a NIOSH-approved dust mask or respirator should be used.[2][7]

  • Lab Coat: A lab coat or apron will protect clothing and skin from contact.[3]

Step 2: Waste Collection and Segregation

Solid this compound waste should be collected at the point of generation.

  • Avoid Dust Generation: When collecting the dry powder, do so carefully to avoid creating airborne dust. For cleaning up spills, it is recommended to dampen the powder with water before sweeping it into a container.[2][3]

  • Segregate Waste: Do not mix this compound waste with other waste streams, particularly liquids or reactive chemicals.[17][18] Keeping waste streams separate is more cost-effective for disposal and prevents unintentional chemical reactions.

Step 3: Containerization and Labeling

Proper containment and labeling are critical for safe storage and transport.

  • Container Selection: Use a sturdy, sealable container that is compatible with the waste. For solid powders, a wide-mouth plastic or glass jar with a screw-top lid is ideal.[19] The container must be in good condition and not leak.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" if it meets the criteria, or with its contents if determined to be non-hazardous.[9] The label should include:

    • The full chemical name: "this compound Waste"

    • The date of accumulation

    • The physical state (solid)

    • Any known hazards (e.g., "Potential Dust Explosion Hazard")

Step 4: On-Site Storage

Store the container of this compound waste in a designated, well-ventilated area.[16][19]

  • Storage Location: The storage area should be away from incompatible materials, especially strong oxidizing agents.[2][3]

  • Container Integrity: Ensure the container remains closed except when adding waste.[3][11]

Step 5: Disposal Pathway

The disposal pathway is determined by the waste characterization.

  • Non-Hazardous Waste: If the this compound waste is confirmed to be non-hazardous, it can typically be disposed of in a sanitary landfill.[20] However, it should not be placed in the regular laboratory trash where it could be mistaken for hazardous waste by custodial staff.[20] It is best practice to have it removed by a licensed waste disposal vendor who can transport it to an appropriate facility.[21]

  • Hazardous Waste: If the waste is deemed hazardous due to contamination, it must be managed through a licensed hazardous waste disposal company.[9][10] This service will provide the necessary manifest for tracking the waste from "cradle-to-grave" as required by the EPA.[10]

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_0 Disposal Decision Workflow start This compound Waste Generated characterize Is the waste mixed with any hazardous materials (e.g., solvents)? start->characterize non_hazardous Waste is Non-Hazardous characterize->non_hazardous No hazardous Waste is Hazardous characterize->hazardous Yes collect_nh Collect in a labeled, sealed container. Label as 'this compound Waste'. non_hazardous->collect_nh collect_h Collect in a labeled, sealed container. Label as 'Hazardous Waste' and list all components. hazardous->collect_h store_nh Store in a designated area away from incompatible materials. collect_nh->store_nh store_h Store in a designated Satellite Accumulation Area. collect_h->store_h dispose_nh Arrange for pickup by a licensed waste disposal vendor for landfill disposal. store_nh->dispose_nh dispose_h Arrange for pickup by a licensed hazardous waste hauler. store_h->dispose_h end Disposal Complete dispose_nh->end dispose_h->end

Caption: A workflow diagram for the proper disposal of this compound.

Spill Management

In the event of a spill, prompt and safe cleanup is essential to prevent exposure and contamination.

  • Evacuate and Secure the Area: If the spill is large, restrict access to the area.

  • Wear Appropriate PPE: At a minimum, wear gloves, eye protection, and a dust mask.

  • Dampen the Spill: Lightly spray the spilled powder with water to prevent it from becoming airborne.[2][3] Do not use a large amount of water that could spread the pigment.

  • Collect the Material: Carefully sweep or scoop the dampened material into a designated waste container.[3][16]

  • Clean the Area: Use a wet paper towel or cloth to wipe up any remaining residue.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including gloves and wipes, should be placed in the waste container and disposed of along with the spilled chemical.[2][18]

Waste Minimization and Environmental Stewardship

While proper disposal is crucial, a comprehensive approach to chemical management also includes waste minimization.[22] Laboratories can reduce their environmental footprint by:

  • Prudent Purchasing: Order only the amount of this compound needed for experiments to avoid generating excess, unused material.

  • Inventory Management: Maintain an accurate chemical inventory to prevent the purchase of duplicate materials.[17]

  • Recycling and Reuse: While specific recycling technologies for this compound are not widely available at the laboratory scale, the principle of seeking opportunities for reuse is a cornerstone of green chemistry.[22][23] Some industrial processes are being developed to recover pigments from plastics, indicating a future potential for a more circular economy for these materials.[24][25]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their responsibility to protect themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diarylanilide Yellow

Author: BenchChem Technical Support Team. Date: January 2026

As a professional in a research or drug development environment, your most critical asset is a safe and controlled laboratory. The handling of fine chemical powders, such as Diarylanilide Yellow, demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing the essential, immediate safety and logistical information you need. We will delve into the causality behind each recommendation, empowering you to work with confidence and precision.

This compound is an organic pigment, an odorless fine yellow powder.[1] While generally considered to have low acute toxicity, the primary hazards stem from its physical form as a fine, easily dispersible dust.[2][3] The principal routes of exposure are inhalation, skin contact, and eye contact. Furthermore, like many fine organic powders, it can present a dust explosion hazard if suspended in the air in sufficient concentrations and exposed to an ignition source.[4][5]

This guide provides a self-validating system of protocols designed to mitigate these risks effectively.

Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment (PPE) is considered, the first lines of defense are always engineering and administrative controls. PPE is the last barrier between you and the hazard.

  • Engineering Controls : Always handle this compound powder in a well-ventilated area.[6][7] For any procedure that may generate dust, such as weighing or transferring, the use of a chemical fume hood or a ventilated enclosure is mandatory to keep airborne concentrations low.[3][8][9] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[10][11]

  • Administrative Controls : Minimize the amount of material handled at any one time. Develop and strictly follow standard operating procedures (SOPs) for handling and disposal. Avoid eating, drinking, or smoking in any area where chemicals are handled.[6][8] Good housekeeping is critical; routine cleaning with a wet mop or a HEPA-filtered vacuum prevents the accumulation of dust on surfaces.[7][12]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and use of appropriate PPE are critical for preventing exposure. The following table summarizes the essential equipment for handling this compound powder.

Protection Type Required PPE Standard/Specification Rationale for Use
Respiratory Air-Purifying Respirator (APR) with Particulate FiltersNIOSH-approved N95, P95, or P100Prevents inhalation of fine pigment dust, which can cause respiratory tract irritation.[7][10][12] NIOSH approval ensures the respirator meets rigorous government performance standards.
Eye & Face Chemical Splash GogglesANSI Z87.1 CompliantProtects eyes from airborne dust and accidental splashes.[4] Goggles provide a full seal around the eyes, which standard safety glasses do not.
Hand Chemical-Resistant GlovesNitrile or NeoprenePrevents direct skin contact, which can lead to irritation.[8][13] Always inspect gloves for tears or punctures before use.[8]
Body Laboratory CoatStandardProtects skin and personal clothing from contamination with the pigment powder.[8]

Step-by-Step Protocol for Handling this compound

This protocol provides a procedural workflow for safely using the pigment, from preparation to cleanup.

Preparation and Area Setup
  • Ensure your work area, preferably a chemical fume hood, is clean and uncluttered.[8]

  • Confirm that an eyewash station and safety shower are accessible.[11]

  • Assemble all necessary equipment (spatulas, weigh boats, containers) before handling the pigment to minimize movement and potential for spills.

  • Prepare a designated, labeled waste container for contaminated solids.[14]

Donning PPE: The Correct Sequence

The order in which you put on PPE is crucial to ensure proper protection.

G cluster_donning PPE Donning Sequence Lab Coat Lab Coat Respirator Respirator Lab Coat->Respirator Goggles Goggles Respirator->Goggles Gloves Gloves Goggles->Gloves

Caption: Correct sequence for donning PPE before handling chemicals.

  • Lab Coat : Put on your lab coat, ensuring it is fully buttoned.

  • Respirator : Perform a fit check to ensure a proper seal.

  • Goggles : Place goggles over your eyes, ensuring a snug fit.

  • Gloves : Don your chemical-resistant gloves. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.[8]

Handling the Substance
  • Carefully open the container, avoiding any action that could make the powder airborne.[6]

  • Use a spatula to gently weigh or transfer the powder. Minimize the drop height to prevent dust generation.[15]

  • If a small spill occurs, do not blow or dry sweep. Gently dampen the spilled material with water and wipe it up with an absorbent pad.[16] Place the contaminated materials in the designated waste container.[16]

Doffing PPE: The Correct Sequence

Removing PPE in the correct order is critical to prevent self-contamination.

G cluster_doffing PPE Doffing Sequence Gloves Gloves Goggles Goggles Gloves->Goggles Lab Coat Lab Coat Goggles->Lab Coat Respirator Respirator Lab Coat->Respirator

Caption: Correct sequence for doffing PPE to prevent contamination.

  • Gloves : Remove gloves first, as they are considered the most contaminated. Peel one glove off by grasping the cuff and turning it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off.

  • Goggles : Remove goggles from the back of your head, handling them by the strap.

  • Lab Coat : Unbutton and remove your lab coat, folding the contaminated outside inwards.

  • Respirator : Remove your respirator last by pulling the straps from the back of your head.

  • Wash Hands : Immediately and thoroughly wash your hands with soap and water after all PPE has been removed.[6][8]

Emergency Procedures

Even with proper controls, accidents can happen. Immediate and correct action is vital.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[13][16] Remove contact lenses if present and easy to do.[16] Seek medical attention if irritation persists.[13]

  • Skin Contact : Remove contaminated clothing.[10] Wash the affected skin area thoroughly with soap and water.[4][13]

  • Inhalation : Move the affected person to fresh air.[2][10] If breathing is difficult, seek immediate medical attention.

  • Large Spill : Evacuate the immediate area. Alert your supervisor and institutional Environmental Health and Safety (EHS) office. Prevent the generation of dust. Cover the spill with a damp absorbent material, such as sand or soil, before sweeping it into a labeled container for disposal.[10]

Disposal Plan

All waste, including contaminated PPE and cleanup materials, must be handled as chemical waste.

  • Containment : Collect all solid waste (unused pigment, contaminated gloves, absorbent pads, etc.) in a designated, leak-proof container that is clearly labeled as hazardous waste.[14]

  • Disposal : Dispose of the waste container in accordance with local, state, and federal regulations.[13] This is typically handled through your institution's certified hazardous waste management service.[14] Never dispose of this compound or contaminated materials in the regular trash or down the drain.[14]

By integrating these expert-validated protocols into your daily workflow, you build a resilient safety culture that protects not only yourself but also your colleagues and your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.